12-Ketolithocholic acid
Beschreibung
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYHSDFZXHMMJ-VPUMZWJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199300 | |
| Record name | 12-Ketolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5130-29-0 | |
| Record name | 12-Ketolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Ketolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Ketolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-OXOLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
12-Ketolithocholic Acid: Structural Pharmacodynamics and Therapeutic Architectures
Abstract
12-Ketolithocholic acid (12-keto-LCA), chemically defined as 3
Molecular Definition & Physicochemical Identity
12-keto-LCA is a C24 steroid derivative characterized by a cis-fusion of the A/B ring system (5
Structural Specifications
| Property | Specification |
| IUPAC Name | 3 |
| Common Synonyms | 12-oxo-lithocholic acid; 12-oxo-LCA; 12-ketodeoxycholic acid |
| CAS Number | 5130-29-0 |
| Molecular Formula | C |
| Molecular Weight | 390.56 g/mol |
| Stereochemistry | 3 |
| Solubility | Soluble in DMSO, Ethanol, DMF; sparingly soluble in aqueous buffers (requires pH > 7.5 or albumin carrier) |
Structural Logic
The C12-ketone introduces a distinct electrostatic landscape compared to the C12
The Biogenic Reactor: Microbiome-Driven Synthesis
12-keto-LCA is not a primary product of hepatic synthesis. It is exclusively generated in the distal ileum and colon through the enzymatic activity of specific gut anaerobes acting on Deoxycholic Acid (DCA).
Enzymology: 12 -Hydroxysteroid Dehydrogenase
The transformation is catalyzed by 12
Key Bacterial Producers:
-
Eggerthella lenta (formerly Eubacterium lentum): A dominant producer possessing NAD+-dependent 12
-HSDH. -
Clostridium group P (e.g., C. scindens related strains): Often express 12
-HSDH alongside 7 -dehydroxylase machinery.[4] -
Clostridium perfringens : Exhibits 12
-HSDH activity.[2][3]
Biogenic Pathway Diagram
Figure 1: Biogenic pathway of 12-keto-LCA. Cholic acid undergoes 7
Pharmacodynamics & Signaling Mechanics
Recent mechanistic studies have repositioned 12-keto-LCA from a mere metabolic byproduct to a potent signaling molecule with high specificity for nuclear receptors involved in mucosal immunity and xenobiotic metabolism.
The VDR-ILC3 Axis (Immunomodulation)
Unlike many secondary bile acids that are cytotoxic or pro-inflammatory, 12-keto-LCA exhibits a protective profile in colitis.
-
Mechanism: 12-keto-LCA upregulates VDR expression in Group 3 Innate Lymphoid Cells (ILC3s) .
-
Outcome: Activation of VDR suppresses the transcription of Il17a and Il17f. Reduced IL-17A secretion prevents the hyper-inflammatory response typical of ulcerative colitis.
PXR Activation (Detoxification)
12-keto-LCA is a robust agonist of the Pregnane X Receptor (PXR).
-
EC50: ~31.3
M.[7] -
Mechanism: Binding to the PXR LBD induces the expression of CYP3A4 and MDR1.
-
Physiological Role: Enhances the detoxification of lithocholic acid and other xenobiotics, protecting the liver and gut epithelium from bile acid-induced toxicity.
Signaling Network Diagram
Figure 2: Pharmacodynamic signaling of 12-keto-LCA showing dual modulation of VDR (anti-inflammatory) and PXR (detoxification) pathways.
Experimental Frameworks
Chemical Synthesis Protocol
While enzymatic synthesis is possible, chemical synthesis provides higher purity for pharmacological studies. The following protocol utilizes selective protection and oxidation.
Precursor: Deoxycholic Acid (DCA).[1][6][7][8] Reagents: Methanol, Acetic Anhydride, Pyridine, Chromic Acid (Jones Reagent), NaOH.
-
Methyl Esterification: Dissolve DCA in MeOH with catalytic H
SO . Reflux 4h to yield Methyl Deoxycholate. -
Selective Acetylation (C3):
-
Rationale: The C3-OH (equatorial) is less sterically hindered than C12-OH (axial/hindered).
-
Treat Methyl Deoxycholate with 1.1 eq Acetic Anhydride in Pyridine at 0°C. Monitor by TLC. Stop reaction before di-acetylation occurs.
-
Product: Methyl 3
-acetoxy-12 -hydroxy-5 -cholan-24-oate.
-
-
Oxidation (C12):
-
Dissolve the intermediate in Acetone.
-
Add Jones Reagent (CrO
/H SO ) dropwise at 0°C until orange color persists. -
Quench with isopropanol.
-
Product: Methyl 3
-acetoxy-12-oxo-5 -cholan-24-oate.
-
-
Hydrolysis (Deprotection):
-
Reflux in 5% NaOH/MeOH for 4h to remove the C3-acetate and C24-methyl ester.
-
Acidify with HCl to precipitate 12-keto-LCA .
-
Recrystallize from Ethyl Acetate/Hexane.
-
LC-MS/MS Quantification
Accurate measurement in biological matrices requires Multiple Reaction Monitoring (MRM) due to isomer complexity.
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400). Ionization: Electrospray Ionization (ESI), Negative Mode. Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 389.3 [M-H] |
| Product Ion (Q3) | m/z 353.3 (Loss of 2 H |
| Declustering Potential | -80 V |
| Collision Energy | -30 to -45 eV |
| Retention Time | Elutes before DCA and LCA due to increased polarity of the ketone. |
Therapeutic Horizons
The identification of 12-keto-LCA as a VDR modulator opens new avenues for "post-biotic" therapies.
-
IBD/Ulcerative Colitis: Direct administration or bacterial engineering (e.g., E. lenta consortia) to increase luminal 12-keto-LCA could restore mucosal barrier integrity via the ILC3-IL17 axis.
-
Metabolic Syndrome: PXR activation suggests utility in cholestatic liver diseases where bile acid detoxification is compromised.
-
Drug Delivery: As a stable, lipophilic metabolite, 12-keto-LCA can be formulated in delayed-release capsules to target the distal ileum, the site of maximal VDR expression and ILC3 abundance.
References
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source:[1][6][9] Gut Microbes (2023).[1] URL:[Link]
-
Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria. Source: Applied and Environmental Microbiology (2018). URL:[Link]
-
Selective Reduction of Oxo Bile Acids: Synthesis of 3 Beta-, 7 Beta-, and 12 Beta-Hydroxy Bile Acids. Source: Journal of Lipid Research (1991). URL:[Link]
-
Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Source: Journal of Lipid Research (2013). URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 12alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 12alpha-Hydroxysteroid dehydrogenase from Clostridium group P strain C48-50 ATCC No. 29733: partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biosynthesis and Immunomodulatory Mechanism of 12-Ketolithocholic Acid (12-ketoLCA)
The following technical guide details the biosynthesis, microbial ecology, and therapeutic mechanisms of 12-Ketolithocholic acid (12-ketoLCA).
Executive Summary
12-Ketolithocholic acid (12-ketoLCA) , chemically defined as 3
Recent distinct studies (2023-2024) have elucidated its critical role in suppressing colonic inflammation by modulating Group 3 Innate Lymphoid Cells (ILC3s) via the Vitamin D Receptor (VDR) . This guide provides a comprehensive technical breakdown of its biosynthetic pathway, the specific bacterial enzymology involved, and validated protocols for its isolation and quantification.
Biosynthetic Pathway & Enzymology
The production of 12-ketoLCA is a multi-step biochemical process occurring in the distal ileum and colon. It relies on the conversion of primary bile acids into secondary bile acids, followed by specific oxidation at the C-12 position.
The Precursor Cascade
-
Primary Synthesis (Liver): Cholesterol is converted to Cholic Acid (CA) via CYP7A1 and CYP8B1. CA is conjugated (Tauro/Glyco-CA) and secreted into the intestine.
-
Deconjugation (Gut): Bacterial Bile Salt Hydrolases (BSH) remove glycine/taurine to release free CA.[3]
-
7
-Dehydroxylation (Gut): Specialized bacteria (e.g., Clostridium scindens) remove the 7-OH group from CA to form Deoxycholic Acid (DCA) . -
12
-Dehydrogenation (Gut - The Critical Step): The 12 -hydroxyl group of DCA is oxidized to a ketone by 12 -hydroxysteroid dehydrogenase (12 -HSDH) , yielding 12-ketoLCA .
Key Microbial Effectors
The capability to produce 12-ketoLCA is not ubiquitous. It is restricted to specific clostridial clusters possessing the bai operon (for DCA production) and specific HSDH genes.
-
Primary Producers: Clostridium scindens, Clostridium hiranonis, Clostridium hylemonae.
-
Enzyme: NAD(P)+-dependent 12
-hydroxysteroid dehydrogenase (12 -HSDH). -
Reaction: DCA (3
, 12 -OH) + NAD(P)+ 12-ketoLCA (3 -OH, 12=O) + NAD(P)H + H+.
Pathway Visualization
The following diagram illustrates the enzymatic flow from host cholesterol to microbial 12-ketoLCA.
Caption: Step-wise biosynthesis of 12-ketoLCA from host cholesterol via microbial 7-dehydroxylation and 12-oxidation.
Mechanism of Action: Immunomodulation[3]
12-ketoLCA functions as a "brake" on intestinal inflammation.[4] Its mechanism is distinct from other bile acids that primarily activate TGR5 or FXR.
The VDR-ILC3 Axis
-
Target Cell: Group 3 Innate Lymphoid Cells (ILC3s) in the colonic lamina propria.[2][5]
-
Receptor: Vitamin D Receptor (VDR).[3]
-
Mechanism: 12-ketoLCA acts as a ligand (or promotes the expression of) VDR.[2][4]
-
Outcome: Activation of VDR suppresses the transcription of Il17a and Il17f. This prevents the overproduction of IL-17A, a cytokine that, while protective against pathogens, drives tissue damage in colitis when dysregulated.
Key Insight: Unlike DCA, which can be pro-inflammatory, the oxidation at C-12 alters the steric chemistry of the steroid core, changing its receptor affinity profile and reducing cytotoxicity.
Experimental Protocols
Anaerobic Biosynthesis of 12-ketoLCA
This protocol describes the in vitro production of 12-ketoLCA using Clostridium scindens.
Materials:
-
Clostridium scindens (ATCC 35704).
-
Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract, hemin (5 mg/L), and Vitamin K1 (1 mg/L).
-
Substrate: Deoxycholic Acid (DCA), dissolved in ethanol (stock 100 mM).
-
Anaerobic Chamber (80% N2, 10% CO2, 10% H2).
Protocol:
-
Inoculation: Inoculate C. scindens into 10 mL of pre-reduced BHI media. Incubate at 37°C anaerobically for 24 hours (OD600 ~ 1.0).
-
Induction: Dilute the culture 1:100 into fresh media containing 100 µM DCA (final concentration).
-
Biotransformation: Incubate anaerobically at 37°C for 48 hours.
-
Harvest: Centrifuge at 10,000 x g for 10 mins. Collect supernatant.
-
Validation: The supernatant contains the secreted 12-ketoLCA.
Quantification via LC-MS/MS
Precise quantification is required to distinguish 12-ketoLCA from its isomers (e.g., 3-oxoLCA, 7-ketoLCA).
Sample Preparation:
-
Take 100 µL of bacterial supernatant or serum.
-
Add 300 µL ice-cold Acetonitrile (ACN) containing internal standard (d4-DCA).
-
Vortex (1 min), Centrifuge (15,000 x g, 4°C, 10 min).
-
Evaporate supernatant under nitrogen; reconstitute in 100 µL 50% Methanol.
LC-MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.01% Formic Acid (or 10mM Ammonium Acetate for negative mode).
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Gradient: 0-1 min (30% B), 1-10 min (linear to 95% B), 10-12 min (95% B).
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
12-ketoLCA: m/z 389.3
389.3 (Pseudo-molecular ion [M-H]-) or specific fragments if available. Note: As a ketone, it does not lose water as easily as hydroxyls. Retention time separation from 3-ketoLCA and 7-ketoLCA is critical. -
DCA (Precursor): m/z 391.3
391.3.
-
Quantitative Data Summary
| Metabolite | Chemical Formula | Mass (Da) | Precursor | Key Enzyme | Biological Role |
| Cholic Acid (CA) | C24H40O5 | 408.57 | Cholesterol | CYP7A1 | Lipid Emulsification |
| Deoxycholic Acid (DCA) | C24H40O4 | 392.57 | CA | 7 | Secondary BA, Cytotoxic |
| 12-ketoLCA | C24H38O4 | 390.56 | DCA | 12 | Anti-inflammatory (VDR) |
Therapeutic Implications
The discovery of 12-ketoLCA opens new avenues for "Live Biotherapeutic Products" (LBPs).
-
IBD Treatment: Patients with Ulcerative Colitis often show depleted levels of 12-ketoLCA and the bacteria that produce it. Supplementation with C. scindens (or engineered strains overexpressing 12
-HSDH) could restore mucosal homeostasis. -
Synthetic Biology: Engineering commensals (like Bacteroides thetaiotaomicron) to express 12
-HSDH could allow for localized delivery of 12-ketoLCA without the risks associated with administering live Clostridium species.
References
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source: Gut Microbes (2023) [2][4][5]
-
Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria. Source: Applied and Environmental Microbiology (2018) [1]
-
Bile acid transformations by the human gut microbiome. Source: Cell Host & Microbe (Review)
-
12-Ketolithocholic acid | CAS 5130-29-0. Source: CymitQuimica (Chemical Data)
Sources
- 1. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 4. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 12-Ketolithocholic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 12-Ketolithocholic acid (12-ketoLCA). Moving beyond basic descriptions, we delve into the nuanced molecular mechanisms, receptor interactions, and functional outcomes that define the unique biological profile of this gut microbiota-derived metabolite. The following sections are structured to provide not only foundational knowledge but also actionable, field-proven insights into the experimental validation of 12-ketoLCA's activities.
Introduction: Unveiling 12-Ketolithocholic Acid
12-Ketolithocholic acid (also known as 12-ketoLCA or 12-KLCA) is a secondary bile acid, a class of molecules increasingly recognized not just for their role in digestion but as critical signaling agents in metabolic and immune pathways.[1][2] It is a metabolite of deoxycholic acid (DCA), produced through the enzymatic action of the gut microbiota.[3] Structurally, it is characterized by a ketone group at the C-12 position of the lithocholic acid steroid backbone, a modification that significantly influences its biological function.[3]
Historically viewed as a simple metabolic byproduct, recent evidence has illuminated 12-ketoLCA as a pleiotropic signaling molecule with distinct activities that differentiate it from other secondary bile acids. Its significance is underscored by clinical observations, such as elevated levels in the duodenal bile of patients with type 2 diabetes and its potential as a biomarker for kidney injury.[3] This guide will dissect its two primary, and seemingly disparate, modes of action: xenobiotic sensing via the Pregnane X Receptor (PXR) and potent immunomodulation through the Vitamin D Receptor (VDR) pathway.
Core Mechanisms of Action: A Dual Mandate
The biological activity of 12-ketoLCA is defined by its interaction with specific nuclear receptors. Unlike its parent bile acids, which are prominent ligands for the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), 12-ketoLCA's primary signaling roles are mediated through PXR and VDR.[4][5][6]
Pregnane X Receptor (PXR) Activation: The Xenobiotic Sensor
A foundational activity of 12-ketoLCA is its role as an agonist for the human Pregnane X Receptor (PXR), a master regulator of xenobiotic and endobiotic detoxification.[3][7]
Causality of PXR Activation: PXR functions as a sensor for a wide array of foreign and endogenous compounds. Upon activation by a ligand like 12-ketoLCA, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR-responsive elements (PXREs) in the promoter regions of target genes, initiating their transcription. The consequence is a coordinated upregulation of the body's detoxification machinery, including Phase I (oxidation), Phase II (conjugation), and Phase III (efflux) transport proteins. This pathway is critical for metabolizing and eliminating potentially toxic substances, including excess bile acids themselves, thereby protecting the liver from cholestatic injury.[8]
Signaling Pathway:
Caption: 12-ketoLCA activates the PXR signaling pathway in hepatocytes.
VDR-Mediated Immunomodulation: A Novel Anti-Inflammatory Axis
Perhaps the most therapeutically compelling function of 12-ketoLCA is its ability to suppress intestinal inflammation. This is not achieved through direct VDR agonism, but rather by upregulating VDR expression in a specific immune cell population: colonic Group 3 Innate Lymphoid Cells (ILC3s).[7][9]
Causality of VDR Upregulation: ILC3s are critical players in maintaining intestinal homeostasis but can also be potent sources of the pro-inflammatory cytokine Interleukin-17A (IL-17A), which is implicated in the pathology of Inflammatory Bowel Disease (IBD).[10] Studies have shown that in DSS-induced colitis models, 12-ketoLCA administration reverses the downregulation of VDR expression on ILC3s.[9][10] An increased presence of VDR in these cells constrains their inflammatory potential, leading to a marked reduction in IL-17A secretion. This novel mechanism positions 12-ketoLCA as a key metabolite linking the gut microbiome to mucosal immune regulation.[9] Notably, in comparative studies, 12-ketoLCA demonstrated a significantly stronger anti-inflammatory effect in colitis models than its precursor, DCA.[10]
Signaling Pathway:
Sources
- 1. 12-Ketolithocholic Acid | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
12-Ketolithocholic Acid (12-ketoLCA): Signaling Mechanisms and Therapeutic Applications
Executive Summary
12-Ketolithocholic acid (12-ketoLCA), also known as 12-oxolithocholic acid, is a secondary bile acid metabolite derived from the gut microbiota-mediated oxidation of deoxycholic acid (DCA). Unlike its primary precursors, 12-ketoLCA has emerged as a potent immunomodulator that functions distinctly from the canonical FXR/TGR5 bile acid signaling axis.
Recent high-impact studies have elucidated a specific signaling pathway where 12-ketoLCA acts as a ligand for the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR) , exerting profound anti-inflammatory effects—most notably the suppression of IL-17A production in Group 3 Innate Lymphoid Cells (ILC3s). This guide provides a comprehensive technical analysis of the 12-ketoLCA signaling architecture, biosynthetic origins, and validated experimental protocols for researchers in immunology and metabolic disease.
Part 1: Biosynthesis and Origins
The production of 12-ketoLCA is strictly dependent on the enzymatic activity of specific gut commensals. It represents a detoxification and signaling modification of the host’s bile acid pool.
Enzymatic Pathway
The precursor, Deoxycholic Acid (DCA), is a hydrophobic, cytotoxic secondary bile acid. The conversion to 12-ketoLCA involves the site-specific oxidation of the hydroxyl group at the C-12 position.
-
Key Enzyme: 12
-hydroxysteroid dehydrogenase (12 -HSDH). -
Microbial Sources: This reaction is primarily driven by specific Clostridial clusters, including Clostridium scindens, Clostridium hylemonae, and Eggerthella lenta (which possesses hydroxysteroid dehydrogenases capable of oxidizing bile acid hydroxyl groups).
Physiological Context
In healthy states, 12-ketoLCA exists at low nanomolar concentrations in the colon. However, in dysbiotic states such as Ulcerative Colitis (UC), the abundance of 12
Part 2: Molecular Mechanism of Action
While many bile acids regulate metabolism via FXR, 12-ketoLCA is distinguished by its nuclear receptor profile, specifically targeting VDR and PXR to modulate mucosal immunity.
The VDR-ILC3 Signaling Axis
The most critical immunomodulatory pathway for 12-ketoLCA involves Group 3 Innate Lymphoid Cells (ILC3s), which are gatekeepers of mucosal tolerance.
-
Cellular Entry: 12-ketoLCA crosses the plasma membrane of lamina propria lymphocytes.
-
Nuclear Translocation: It binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.
-
Transcriptional Repression: The 12-ketoLCA-VDR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of pro-inflammatory genes.
-
Outcome: This binding significantly downregulates the expression of Il17a and Il17f. By suppressing IL-17A, 12-ketoLCA prevents neutrophil recruitment and epithelial damage associated with colitis.
PXR Activation (Xenobiotic Clearance)
12-ketoLCA is also a recognized agonist of the Pregnane X Receptor (PXR).[1][2]
-
Mechanism: Activation of PXR induces the expression of detoxification transporters (e.g., MDR1) and CYP enzymes.
-
Relevance: This pathway aids in the clearance of toxic lithocholic acid species, protecting the liver and colonic epithelium from bile acid-induced cytotoxicity.
Pathway Visualization
The following diagram illustrates the dual-signaling mechanism of 12-ketoLCA in the gut microenvironment.
Caption: Figure 1: The 12-ketoLCA signaling cascade. Bacterial 12α-HSDH converts DCA to 12-ketoLCA, which enters ILC3s, activates VDR, and represses IL-17A transcription.
Part 3: Immunomodulatory Data Summary
The following table summarizes the receptor affinity and functional outcomes of 12-ketoLCA compared to other bile acids.
| Metabolite | Primary Receptor | Secondary Receptor | Key Immunological Effect | EC50 / Potency |
| 12-ketoLCA | VDR | PXR | Suppresses IL-17A in ILC3s ; Promotes Mucosal Healing | PXR EC50: ~31 µM; VDR: High functional activation |
| 3-oxoLCA | ROR | VDR | Inhibits Th17 differentiation directly via ROR | ROR |
| IsoalloLCA | Nr4a1 (Nur77) | - | Promotes Treg differentiation (Foxp3 stability) | High specificity for Nr4a1 |
| LCA | VDR | TGR5 | General anti-inflammatory; high cytotoxicity | VDR agonist (High affinity) |
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (viability checks and solvent controls).
Protocol A: Chemo-Enzymatic Synthesis of 12-ketoLCA
Objective: Generate high-purity 12-ketoLCA from DCA for cell culture use.
-
Reagents:
-
Substrate: Deoxycholic Acid (Sodium salt).
-
Enzyme: Recombinant 12
-HSDH (cloned from C. scindens or commercially sourced). -
Cofactor: NAD+.
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
-
Reaction Setup:
-
Mix DCA (1 mM) with NAD+ (2 mM) and 12
-HSDH (5 U/mL) in Tris buffer. -
Incubate at 37°C for 4 hours.
-
-
Validation (TLC/HPLC):
-
Monitor the disappearance of the DCA peak and appearance of the 12-ketoLCA peak (Retention time shift due to ketone polarity).
-
-
Purification:
-
Acidify to pH 3.0 with HCl to precipitate bile acids.
-
Extract with Ethyl Acetate (3x).
-
Evaporate solvent and resolubilize in DMSO for biological assays.
-
Protocol B: ILC3 Isolation and Ex Vivo Stimulation
Objective: Assess the anti-inflammatory potency of 12-ketoLCA.[3]
-
Tissue Preparation:
-
Isolate lamina propria lymphocytes (LPLs) from mouse colon via enzymatic digestion (Collagenase IV/DNase I).
-
-
Cell Sorting (FACS):
-
Gate: Live, CD45+, Lineage- (CD3e, Ly6G, CD11b, B220), CD90.2+, CD127+, ROR
t+ . -
Note: High purity (>95%) is required to rule out T-cell contamination.
-
-
Culture & Stimulation:
-
Plate 5,000 ILC3s per well in RPMI-1640 + 10% FBS.
-
Stimulation: IL-23 (20 ng/mL) + IL-1
(20 ng/mL) to induce IL-17A. -
Treatment: Add 12-ketoLCA (10 µM, 30 µM) or Vehicle (DMSO < 0.1%).
-
-
Readout:
-
Collect supernatant after 24 hours.
-
Quantify IL-17A via ELISA.
-
Expected Result: Dose-dependent reduction in IL-17A by >50% at 30 µM.
-
Experimental Workflow Diagram
Caption: Figure 2: Integrated workflow for synthesizing 12-ketoLCA and validating its activity in primary ILC3s.
Part 5: Therapeutic Implications
The 12-ketoLCA signaling pathway offers a novel therapeutic modality for Inflammatory Bowel Disease (IBD). Unlike systemic immunosuppressants, 12-ketoLCA mimics a natural host-microbial tolerance mechanism.
-
Drug Development Strategy: Developing stable analogs of 12-ketoLCA or probiotic formulations containing high-activity 12
-HSDH strains (C. scindens) could restore mucosal homeostasis in UC patients. -
Biomarker Potential: Fecal levels of 12-ketoLCA can serve as a non-invasive biomarker for "metabolic remission" in colitis, indicating a functional restoration of the gut microbiota.
References
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source:[3][5] Gut Microbes (2023) URL:[Link]
-
Bacterial metabolism of bile acids promotes generation of peripheral regulatory T cells. (Context on 3-oxoLCA/IsoalloLCA differentiation) Source: Nature (2020) URL:[Link]
-
Bile acid metabolites control Th17 and Treg cell differenti
t mechanisms) Source: Nature (2019) URL:[Link] -
Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance. Source: Nutrients (2025) URL:[Link]
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor | PLOS One [journals.plos.org]
- 5. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 12-Ketolithocholic Acid (12-KLCA)
This guide provides an in-depth technical analysis of 12-ketolithocholic acid (12-KLCA), a secondary bile acid metabolite with significant pharmacological potential.[1][2][3]
Molecular Identity, Synthesis, and Pharmacological Mechanisms
Executive Summary
12-Ketolithocholic acid (12-KLCA), also known as 3
Molecular Identity & Physicochemical Profile[1][3][6]
12-KLCA is characterized by the loss of the hydrogen bond-donating hydroxyl group at C12 (present in DCA) and its replacement by a ketone.[1][2] This modification alters the hydrophobicity index and the molecule's spatial occupancy within receptor ligand-binding pockets.[2]
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 3 |
| Common Abbreviations | 12-KLCA, 12-oxo-LCA, 12-keto-LCA |
| CAS Registry Number | 5130-29-0 |
| Molecular Formula | C |
| Molecular Weight | 390.56 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL); forms micelles at high pH |
| Solubility (Organic) | Soluble in DMSO (>30 mg/mL), Ethanol, DMF, Methanol |
| pKa | ~5.0 (Carboxylic acid moiety) |
| Lipophilicity (LogP) | ~4.6 (Predicted); More hydrophobic than Cholic Acid |
| Key Spectral Feature (NMR) | Disappearance of H-12 multiplet ( |
Structural Validation (NMR & MS)
To validate the identity of 12-KLCA, researchers should look for specific spectral signatures distinguishing it from DCA or Lithocholic Acid (LCA).[2][3]
-
Mass Spectrometry (ESI-MS):
-
Proton NMR (
H-NMR, 500 MHz, CDCl ):
Synthesis & Characterization Protocols
A. Chemical Synthesis Strategy (The "Protection-Oxidation" Route)
Direct oxidation of Deoxycholic Acid (DCA) is risky because the C3-hydroxyl is also susceptible to oxidation.[1][2][3] A robust protocol requires selective protection of the C3 position.[2]
Experimental Workflow
-
Esterification: Convert DCA to Methyl Deoxycholate to protect the carboxylic acid tail.[2]
-
Selective Protection: Acetylate the C3-OH.[1][2][3] The C3 hydroxyl (equatorial) is generally more reactive towards acylation than the sterically hindered C12 hydroxyl (axial), allowing for kinetic control.[2]
-
Oxidation: Treat the intermediate with Chromic Acid (Jones Reagent) or Pyridinium Chlorochromate (PCC) to oxidize the free C12-OH to a ketone.[2]
-
Deprotection: Alkaline hydrolysis (saponification) removes the C3-acetyl and methyl ester groups to yield 12-KLCA.[1][2][3]
Graphviz Diagram: Synthesis Workflow
Caption: Step-wise chemical synthesis of 12-KLCA from Deoxycholic Acid ensuring regioselectivity.
B. Enzymatic Synthesis (Biomimetic)
For researchers avoiding heavy metal oxidants, 12
Biological Mechanisms of Action[8][9][10]
12-KLCA is not metabolically inert.[1][2][3] It is a high-affinity ligand for the TGR5 receptor, a G-protein-coupled receptor critical for metabolic regulation.[1][2][3]
Primary Pathway: TGR5 (GPBAR1) Agonism
Upon binding to TGR5 on the plasma membrane of enteroendocrine L-cells or brown adipocytes, 12-KLCA triggers a cAMP-dependent signaling cascade.[1][2][3]
-
Ligand Binding: 12-KLCA binds the orthosteric pocket of TGR5.[1][2]
-
G-Protein Coupling: Recruitment of G
s protein.[1][2][3] -
Second Messenger: Activation of Adenylate Cyclase (AC)
increased cAMP.[1][2] -
Effector Activation:
-
Physiological Output:
Graphviz Diagram: TGR5 Signaling Cascade
Caption: The TGR5 signaling cascade activated by 12-KLCA, leading to metabolic and immune modulation.[1][2][3]
Experimental Handling & Stability
Preparation of Stock Solutions
Due to the hydrophobic nature of the steroid core, improper solubilization will lead to experimental variability (e.g., precipitation in cell culture media).
-
Solvent Choice: Dissolve pure 12-KLCA powder in DMSO (Dimethyl sulfoxide) to create a 10–50 mM stock solution.[1][2][3]
-
Aqueous Dilution: When diluting into cell culture media (e.g., DMEM), ensure the final DMSO concentration remains < 0.1% to avoid solvent toxicity.[2]
-
Storage: Aliquot stock solutions and store at -20°C . Avoid repeated freeze-thaw cycles.[1][2][3] Stability is generally >1 year at -20°C if protected from light and moisture.[1][2][3]
Safety Considerations
-
Toxicity: While an endogenous metabolite, high concentrations (>100
M) may exhibit cytotoxicity or detergent-like effects on cell membranes.[1][2][3] -
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required.[2] Handle powder in a fume hood to avoid inhalation.[1][2]
References
-
Chemical Identity & Properties
-
TGR5 Agonism & Mechanism
-
Metabolic Context & Synthesis
-
PXR Activation
-
Gut Microbiome Interactions
Sources
- 1. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]
- 3. Lithocholic acid (CAS 434-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. caymanchem.com [caymanchem.com]
- 6. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 7. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
12-Ketolithocholic Acid: Receptor Profiling and Molecular Pharmacology
Topic: 12-Ketolithocholic Acid Receptor Binding Affinity Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
12-Ketolithocholic acid (12-KetoLCA; 12-oxoLCA) is a secondary bile acid metabolite produced via the enzymatic dehydrogenation of deoxycholic acid (DCA) by gut microbiota. Unlike its isomer 3-oxoLCA, which is widely recognized as a direct RORγt inverse agonist, 12-KetoLCA exhibits a distinct pharmacological profile characterized by specific activation of the Pregnane X Receptor (PXR) and functional modulation of the Vitamin D Receptor (VDR) signaling axis.
This guide provides a technical deep-dive into the binding affinity landscape of 12-KetoLCA, distinguishing its nuclear receptor targets from other bile acid metabolites. It includes a validated TR-FRET coactivator recruitment protocol designed to quantify these low-affinity, lipophilic interactions with high precision.
Molecular Identity & Physicochemical Profile
Understanding the physicochemical properties of 12-KetoLCA is prerequisite to designing accurate binding assays, particularly regarding solubility and non-specific binding (NSB).
| Property | Value | Technical Implication |
| IUPAC Name | 3α-Hydroxy-12-oxo-5β-cholan-24-oic acid | Stereochemistry at C3 (α) and C5 (β) is critical for receptor fit. |
| Molecular Weight | 390.56 g/mol | Suitable for standard small-molecule screening libraries. |
| LogP | ~4.6 | High Lipophilicity. Requires DMSO stocks >10 mM and detergents (e.g., CHAPS) in assay buffers to prevent micelle formation or surface adsorption. |
| Key Structural Feature | C12-Ketone | Distinguishes it from LCA (C12-H) and DCA (C12-OH). The ketone alters the electrostatic potential of the steroid backbone, impacting ligand binding pocket (LBP) occupancy. |
Receptor Binding Affinity Landscape
Primary Target: Pregnane X Receptor (PXR)
12-KetoLCA is a validated agonist of human PXR (NR1I2). PXR serves as a xenobiotic sensor, and its activation by 12-KetoLCA triggers the upregulation of detoxification enzymes (e.g., CYP3A4) and transporters (e.g., MDR1).
-
Binding Classification: Low-affinity, specific agonist.
-
Quantitative Potency:
-
EC50 (Transactivation): 31.3 μM (Cell-based reporter assay) [1][2].[1]
-
-
Mechanism: The C12-ketone moiety allows accommodation within the large, flexible, and hydrophobic LBP of PXR, stabilizing the AF-2 helix to recruit coactivators such as SRC-1.
Functional Target: Vitamin D Receptor (VDR)
While Lithocholic Acid (LCA) is a known low-affinity VDR ligand (Ki ~4–10 μM), 12-KetoLCA exhibits a unique immunomodulatory profile mediated through VDR.
-
Binding Classification: Functional Agonist.
-
Mechanism: 12-KetoLCA treatment increases VDR expression in colonic Group 3 Innate Lymphoid Cells (ILC3s). This activation suppresses the secretion of IL-17A, a pro-inflammatory cytokine [3].
-
Differentiation: Unlike 3-oxoLCA, which directly inhibits RORγt to suppress IL-17A, 12-KetoLCA appears to suppress IL-17A indirectly via the VDR signaling pathway.
Membrane Target: TGR5 (GPBAR1)
As a secondary bile acid, 12-KetoLCA retains agonist activity at the G-protein coupled bile acid receptor TGR5, though it is generally less potent than LCA (EC50 < 1 μM).
-
Signaling Outcome: cAMP accumulation -> PKA activation -> GLP-1 secretion.
-
Relevance: Metabolic regulation (glucose homeostasis) rather than the immune-specific modulation seen with VDR/PXR.
Experimental Methodology: TR-FRET Coactivator Recruitment Assay
Objective: To determine the EC50 of 12-KetoLCA for PXR or VDR by measuring the ligand-dependent recruitment of a fluorescently labeled coactivator peptide.
Why this protocol? Traditional radioligand binding assays (using ³H-LCA) are plagued by high non-specific binding due to the hydrophobicity of bile acids. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, "mix-and-read" format that is self-validating: signal is only generated when the receptor undergoes the specific conformational change required for coactivator binding.
Reagents & Buffer System
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.05% CHAPS.
-
Expert Insight:CHAPS is non-negotiable. It mimics the bile acid environment and prevents 12-KetoLCA aggregation without denaturing the nuclear receptor.
-
-
Receptor: Recombinant Human PXR-LBD (Ligand Binding Domain) tagged with GST.
-
Detection Reagents:
-
Donor: Terbium (Tb)-labeled anti-GST antibody.
-
Acceptor: Fluorescein-labeled SRC-1 coactivator peptide.
-
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock of 12-KetoLCA in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100 μM to 1 nM final).
-
-
Plate Setup (384-well Low Volume White Plate):
-
Dispense 100 nL of diluted 12-KetoLCA into assay wells.
-
Include High Control: 10 μM Rifampicin (PXR) or 100 nM 1,25(OH)2D3 (VDR).
-
Include Low Control: DMSO vehicle only.
-
-
Protein Mix Addition:
-
Prepare a mix of PXR-LBD-GST (5 nM final) and Tb-anti-GST antibody (2 nM final) in Assay Buffer.
-
Dispense 5 μL of Protein Mix to each well.
-
Incubation 1: Incubate for 15 minutes at RT to allow antibody-receptor complex formation.
-
-
Peptide Addition:
-
Add 5 μL of Fluorescein-SRC-1 peptide (100 nM final).
-
Incubation 2: Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 520 nm.
-
-
Analysis:
-
Calculate TR-FRET Ratio:
. -
Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive EC50.
-
Signaling Pathway Visualization
The following diagram illustrates the distinct signaling divergence between 12-KetoLCA and its isomer 3-oxoLCA, highlighting the VDR-mediated anti-inflammatory pathway.
Caption: Divergent signaling pathways of keto-lithocholic acid isomers. 12-KetoLCA preferentially targets PXR and VDR, whereas 3-oxoLCA targets RORγt.
Therapeutic Implications & Expert Commentary
The binding profile of 12-KetoLCA offers a nuanced therapeutic opportunity compared to primary bile acids.
-
Safety Profile: Unlike LCA, which is highly hydrophobic and cytotoxic (causing cholestasis), the 12-keto modification increases polarity slightly and promotes PXR-mediated detoxification. This creates a "feed-forward" protection mechanism where the metabolite induces the enzymes required for its own clearance.
-
IBD Therapeutics: The ability of 12-KetoLCA to suppress IL-17A via VDR in ILC3 cells suggests it is a key metabolite in maintaining gut barrier integrity. Reduced levels of 12-KetoLCA in ulcerative colitis patients [3] correlate with disease severity, validating it as a potential biomarker or postbiotic therapeutic.
-
Assay Interference: When screening for RORγt modulators, researchers must ensure purity of 3-oxoLCA samples. Contamination with 12-KetoLCA (a common synthesis byproduct) can introduce confounding VDR-mediated effects that mimic RORγt inhibition in cellular assays.
References
-
Krasowski, M. D., et al. (2005). Evolution of the pregnane X receptor: Adaptation to cross-species differences in biliary bile salts. Molecular Endocrinology, 19(7), 1720-1739. Retrieved from [Link]
-
Xu, X., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.[2] Gut Microbes, 15(2).[2] Retrieved from [Link][2]
-
LIPID MAPS Structure Database. (2024). 12-Ketolithocholic acid (LMST04010155).[1][2] Retrieved from [Link]
Sources
The Definitive Technical Guide to 12-Ketolithocholic Acid: Nomenclature, Analysis, and Biological Context
[1]
Part 1: Executive Summary
In the rapidly evolving field of host-microbiome metabolomics, precise nomenclature is the bedrock of reproducible science. 12-Ketolithocholic acid (12-keto-LCA) has emerged as a critical signaling molecule, acting as a potent agonist for the Pregnane X Receptor (PXR) and a modulator of gut immunity.[1] However, its literature footprint is fragmented across various naming conventions, ranging from IUPAC descriptors to ambiguous trivial names like "12-ketodeoxycholic acid."[1]
This guide provides a consolidated, authoritative reference for 12-keto-LCA. It resolves synonym ambiguities, details the structural causality behind its biological function, and establishes a self-validating analytical framework for its identification in complex biological matrices.
Part 2: Chemical Identity & Synonym Resolution
The primary challenge in researching 12-keto-LCA is the conflation of its oxidative origin (from deoxycholic acid) with its chemical structure (a lithocholic acid derivative).[1] The table below serves as the master key for database federation and procurement.
Table 1: Master Synonym & Identifier Registry[1]
| Category | Identifier / Synonym | Technical Context & Usage |
| Common Name | 12-Ketolithocholic acid | The standard trivial name used in most metabolomics literature.[1] |
| Abbreviation | 12-keto-LCA / 12-KLCA | Widely used in figure legends and high-throughput screening data.[1] |
| Alternate Common | 12-Oxolithocholic acid | "Oxo" and "Keto" are chemically synonymous here; "Oxo" is preferred in IUPAC-based naming.[1] |
| Ambiguous Common | 12-Ketodeoxycholic acid | CRITICAL NOTE: Chemically, this is 12-keto-LCA.[1][2][3] The name implies it is the 12-oxo derivative of Deoxycholic Acid (DCA).[1] Since DCA is 3,12-diol, oxidizing C12 yields 3-ol-12-one, which is 12-keto-LCA.[1] |
| IUPAC Name | (3α,5β)-3-Hydroxy-12-oxocholan-24-oic acid | The definitive structural name.[1][3] Defines stereochemistry at C3 (α), C5 (β), and the ketone at C12. |
| CAS Number | 5130-29-0 | The unique numerical identifier for procurement and regulatory checks.[1] |
| PubChem CID | 3080612 | Key for linking to bioassay data in NCBI databases. |
| InChIKey | CVNYHSDFZXHMMJ-VPUMZWJWSA-N | A hashed identifier for exact structure searching in chemical databases. |
| Isomer Confusion | Dehydrolithocholic acid | NOT a synonym. This usually refers to 3-keto-LCA (3-oxolithocholic acid).[1][4] |
Part 3: Structural Logic & Biological Causality[1]
To understand why 12-keto-LCA behaves differently from its precursors, one must analyze its 3D conformation.[1]
The "5β" Configuration
Unlike cholesterol (which is planar due to a 5,6-double bond), 12-keto-LCA possesses a cis-fused A/B ring junction (5β-hydrogen).[1] This creates a "bent" steroid nucleus, essential for its solubility profile and its fit into the ligand-binding pocket of nuclear receptors like PXR.[1]
The C12 Ketone Functionality
The oxidation of the C12 hydroxyl group (found in Deoxycholic Acid) to a ketone changes the hydrogen-bonding capacity of the molecule.[1]
-
Causality: The loss of the H-bond donor at C12 alters the molecule's polarity and its interaction with the gut microbiota.[1] While DCA is highly detergent and cytotoxic, 12-keto-LCA is less toxic and acts as a signaling messenger.[1]
-
Metabolic Origin: This transformation is typically catalyzed by 12α-hydroxysteroid dehydrogenases (12α-HSDH) present in specific gut bacteria, such as Eggerthella lenta or Clostridium species.[1]
Biological Signaling Pathway
12-keto-LCA is not merely a waste product; it is a bioactive ligand.[1]
-
PXR Activation: It binds to the Pregnane X Receptor, regulating drug metabolism and detoxification genes (e.g., CYP3A4).
-
Immune Modulation: Recent studies indicate it suppresses IL-17A secretion from Th17 cells and Group 3 Innate Lymphoid Cells (ILC3s), offering protection against colitis.[1]
Figure 1: The metabolic trajectory of 12-keto-LCA from primary bile acids to host receptor signaling.[1]
Part 4: Analytical Identification Protocol
Distinguishing 12-keto-LCA from its isomers (e.g., 3-keto-LCA, 7-keto-LCA) is the most common failure point in metabolomics.[1] A mass-based search alone is insufficient because all these isomers share the formula C24H38O4 and Neutral Mass 390.56 Da .[1]
Self-Validating LC-MS/MS Workflow
Objective: Unambiguous identification of 12-keto-LCA in fecal or serum samples.
1. Chromatographic Separation (The Critical Step)
-
Column: C18 Reverse Phase (e.g., Kinetix C18 or BEH C18).
-
Mobile Phase:
-
Rationale: Isomers elute at different retention times based on the position of the ketone and hydroxyl groups. 12-keto-LCA (hydrophobic ketone at C12) typically elutes after 7-keto-LCA but requires authentic standards for confirmation.[1]
2. Mass Spectrometry Transitions (MRM) Operate in Negative Electrospray Ionization (ESI-) mode.[1][7]
-
Precursor Ion: m/z 389.5 [M-H]⁻[1]
-
Quantifier Product Ion: m/z 389.5 → m/z 389.5 (Pseudo-MRM, often used for stable bile acids) OR m/z 389.5 → m/z 371.5 (Water loss, less specific).
-
Differentiation: Since MS/MS spectra of bile acid isomers are often identical, Retention Time (RT) matching against a purchased standard (CAS 5130-29-0) is mandatory.[1]
Isomer Disambiguation Table[1]
| Compound | Position of Ketone | Position of Hydroxyl | Key Differentiator |
| 12-keto-LCA | C12 | C3 (α) | Derived from DCA; CAS 5130-29-0 |
| 7-keto-LCA | C7 | C3 (α) | Derived from CDCA; CAS 4651-67-6 |
| 3-keto-LCA | C3 | None (C3 is ketone) | "Dehydrolithocholic acid"; CAS 1553-56-6 |
digraph "AnalyticalWorkflow" { rankdir=TD; bgcolor="#FFFFFF"; node [fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes Sample [label="Biological Sample\n(Feces/Serum)", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder]; Extract [label="Protein Precipitation\n(MeOH/ACN)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; LC [label="LC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; MS [label="MS/MS Detection\n(ESI- m/z 389.5)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Check1 [label="Check RT vs\n12-keto-LCA Std", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; Check2 [label="Check RT vs\n7-keto / 3-keto Isomers", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; Result [label="Confirmed ID:\n12-Ketolithocholic Acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Fail [label="Re-evaluate Gradient", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; // Edges Sample -> Extract; Extract -> LC; LC -> MS; MS -> Check1; Check1 -> Check2 [label="Match"]; Check1 -> Fail [label="No Match"]; Check2 -> Result [label="Distinct RT"]; Check2 -> Fail [label="Co-elution"];
}
Figure 2: Decision logic for the analytical validation of 12-keto-LCA, emphasizing the exclusion of isobaric interferences.
References
-
Hang, S., Paik, D., Yao, L. et al. (2019). Bile acid metabolites control T(H)17 cell differentiation. Nature, 576, 143–148. [Link]
-
PubChem. (n.d.). 12-Ketolithocholic acid (CID 3080612).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Lipid Maps. (n.d.). Structure Database: 12-keto Lithocholic acid. Retrieved October 26, 2023, from [Link][1]
-
Li, F., Jiang, C., Krausz, K. W., et al. (2013). Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity. Nature Communications, 4, 2384. [Link]
Sources
- 1. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]
- 2. 12-Ketochenodeoxycholic acid | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydrolithocholic Acid | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Detoxifying Modulator: 12-Ketolithocholic Acid in Lipid Metabolism and Mucosal Homeostasis
Executive Summary
12-Ketolithocholic acid (12-keto-LCA) , also known as 12-oxolithocholic acid, is a secondary bile acid metabolite emerging as a critical signaling node at the interface of host lipid metabolism and the gut microbiome.[1] Historically viewed merely as a degradation product of deoxycholic acid (DCA), recent high-impact studies have reclassified 12-keto-LCA as a bioactive ligand with distinct nuclear receptor affinities.
Unlike its precursor Lithocholic Acid (LCA)—which is highly hydrophobic and cytotoxic—12-keto-LCA represents a "detoxified" state that retains signaling potency. It functions primarily through the Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR) , orchestrating a protective response that suppresses lipid peroxidation, modulates mucosal inflammation, and regulates bile acid pool hydrophobicity.
This technical guide dissects the biochemical role of 12-keto-LCA, providing actionable protocols for its quantification and functional characterization in drug development pipelines.
Part 1: Biochemistry and Biotransformation
The "Detoxification" Hypothesis
The physiological significance of 12-keto-LCA is best understood through the lens of hydrophobicity. LCA is the most hydrophobic and toxic bile acid; its accumulation leads to cholestasis and hepatocellular necrosis via membrane disruption.[2]
-
Precursor: Deoxycholic Acid (DCA) or Lithocholic Acid (LCA).[1][2][3][4]
-
Enzymatic Transformation: Mediated by gut microbiota expressing hydroxysteroid dehydrogenases (HSDHs).[2] Specifically, the oxidation of the hydroxyl group at the C12 position (for DCA derivatives) or C3/C7 positions followed by isomerization.[2]
-
Physicochemical Shift: The introduction of a ketone group at C12 increases polarity relative to LCA.[2] This reduces the critical micelle concentration (CMC) and membrane detergency, effectively "safeguarding" the lipid bilayer of enterocytes and hepatocytes.
Microbial Origin
The synthesis of 12-keto-LCA is exclusively microbial. It is not synthesized by mammalian liver enzymes.[2]
-
Key Bacterial Players: Clostridium species (cluster XIVa) and Eggerthella lenta.[2]
-
Mechanism: These bacteria utilize 12
-hydroxysteroid dehydrogenases to oxidize the C12 hydroxyl group of DCA, or modify LCA, producing 12-keto-LCA. This biotransformation is sensitive to dysbiosis; a reduction in these strains correlates with inflammatory bowel diseases (IBD) and metabolic syndrome.[2]
Part 2: Mechanistic Pathways in Lipid Metabolism
12-keto-LCA does not act as a direct lipolytic agent but rather as a metabolic governor , regulating the sensors that control lipid uptake, clearance, and inflammation.
The VDR-Lipid-Immune Axis
Recent evidence (e.g., Gut Microbes, 2023) identifies 12-keto-LCA as a potent agonist for the Vitamin D Receptor (VDR) .
-
Mechanism: Binding to VDR in the colonic epithelium and innate lymphoid cells (ILC3s).[2]
-
Metabolic Impact: VDR activation is crucial for maintaining the gut barrier.[2] A leaky barrier (common in high-fat diet models) allows LPS translocation, triggering metabolic endotoxemia and systemic insulin resistance. By stabilizing the barrier via VDR, 12-keto-LCA indirectly preserves insulin sensitivity and prevents hepatic lipid accumulation.
PXR Activation and Xenobiotic/Lipid Clearance
12-keto-LCA is a documented activator of the Pregnane X Receptor (PXR) (EC50 ≈ 31.3 μM).[1][3]
-
Lipid Homeostasis: PXR regulates the expression of CYP3A4 and other detoxification enzymes.[2]
-
Causality: Activation of PXR by 12-keto-LCA promotes the clearance of toxic lipids and xenobiotics. However, chronic hyper-activation of PXR can be lipogenic in the liver (inducing steatosis). Therefore, 12-keto-LCA likely acts as a modulator—preventing toxicity without driving excessive lipogenesis compared to high-affinity synthetic agonists.
TGR5 and Energy Expenditure
While LCA is the most potent natural agonist for the membrane receptor TGR5 (GPBAR1) , 12-keto-LCA retains binding affinity.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the biotransformation of cholesterol to 12-keto-LCA and its downstream effects on lipid and immune homeostasis.
Figure 1: The metabolic trajectory of 12-keto-LCA from microbial synthesis to nuclear receptor activation.
Part 4: Experimental Protocols (Self-Validating Systems)
To study 12-keto-LCA, researchers must differentiate it from its isomers (e.g., 12-oxo-DCA) and quantify it in complex biological matrices.
Protocol A: Targeted Quantification via LC-MS/MS
Rationale: 12-keto-LCA is isobaric with other keto-bile acids. Standard UV detection is insufficient; Mass Spectrometry with Multiple Reaction Monitoring (MRM) is required for specificity.[2]
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[2]
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[2]
Workflow:
-
Extraction:
-
Mix 50 µL plasma/bile with 150 µL ice-cold methanol (protein precipitation).
-
Spike with Internal Standard (d4-LCA or d4-DCA).
-
Vortex 1 min, Centrifuge 15,000 x g for 10 min at 4°C.
-
Collect supernatant; evaporate under nitrogen stream; reconstitute in 50% MeOH.
-
-
Chromatography:
-
Gradient elution: 30% B to 95% B over 15 minutes.
-
Critical Step: Ensure separation of 12-keto-LCA from 7-keto-LCA (isomers). 12-keto typically elutes slightly earlier due to steric positioning at C12.[2]
-
-
Mass Spectrometry (Negative Ion Mode - ESI):
-
Precursor Ion: m/z 389.3 [M-H]⁻
-
Product Ions (Quantifier): m/z 389.3
371.3 (Water loss).[2] -
Validation: Linearity
across 10 nM – 10 µM range.
-
Protocol B: Functional VDR Transactivation Assay
Rationale: To confirm 12-keto-LCA bioactivity, a cell-based luciferase reporter system is the gold standard.
Workflow:
-
Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in charcoal-stripped FBS media (to remove endogenous lipids).
-
Transfection (Lipofectamine):
-
Treatment:
-
Readout:
Part 5: Data Summary Tables
Table 1: Receptor Affinity Profile of 12-Keto-LCA
| Receptor | Interaction Type | EC50 / Potency | Physiological Outcome |
| VDR | Agonist | High (Context dependent) | Anti-inflammatory, Barrier protection, IL-17A suppression |
| PXR | Agonist | ~31.3 µM | Xenobiotic metabolism, Lipid clearance (CYP3A4 induction) |
| TGR5 | Agonist | Moderate | GLP-1 secretion, Energy expenditure |
| FXR | Weak Agonist/Modulator | Low | Fine-tuning of bile acid pool size |
Table 2: Comparative Toxicity
| Bile Acid | Hydrophobicity Index | Cytotoxicity (Hepatocytes) | Metabolic Role |
| LCA | Very High | High (Necrotic) | Pathological (if accumulated) |
| DCA | High | Moderate | Pro-inflammatory / Tumorigenic |
| 12-Keto-LCA | Moderate | Low | Protective / Regulatory |
References
-
Li, N., et al. (2023).[2] "Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis."[6][7][8] Gut Microbes. Link
-
LIPID MAPS Structure Database. (2024). "12-keto Lithocholic acid."[1][2][3][6][7][8][9][10] LIPID MAPS. Link
-
Cayman Chemical. "12-keto Lithocholic Acid Product Information." Cayman Chemical.[2] Link
-
Han, S., et al. (2020).[2] "Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS." Journal of Analytical Toxicology. Link
-
Stojancevic, M., et al. (2012).[2] "The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease." Canadian Journal of Gastroenterology.[2] Link
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. mac-mod.com [mac-mod.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
12-Ketolithocholic Acid and Gut Microbiota Interactions: A Technical Guide
Executive Summary
12-Ketolithocholic acid (12-ketoLCA), also known as 12-oxolithocholic acid or 12-oxoLCA, is a secondary bile acid metabolite produced exclusively through the enzymatic activity of specific gut microbiota.[1] Emerging as a critical signaling molecule in the host-microbe dialogue, 12-ketoLCA has transitioned from a mere degradation product to a high-value target in therapeutic discovery for Inflammatory Bowel Disease (IBD) and metabolic syndrome.[1]
This guide synthesizes the biochemical pathways, molecular pharmacology, and analytical frameworks necessary to study 12-ketoLCA.[1] It provides a self-validating experimental roadmap for quantifying this metabolite and elucidating its role in nuclear receptor modulation.
Biosynthetic Mechanisms: The Bacterial 12 -HSDH Axis[1][2][3]
The production of 12-ketoLCA is a multi-step microbial transformation that begins with primary bile acids synthesized in the host liver. The critical rate-limiting step is the oxidation of the C12 hydroxyl group, a reaction absent in the host metabolic repertoire and unique to specific bacterial clades.
The Enzymatic Cascade
The canonical pathway involves the transformation of Cholic Acid (CA) to Deoxycholic Acid (DCA) , followed by oxidation to 12-ketoLCA .[1]
-
7
-Dehydroxylation: Primary CA is converted to DCA by 7 -dehydroxylating bacteria (e.g., Clostridium scindens).[1][2][3] This removes the 7-OH group.[1][4][2][3] -
12
-Dehydrogenation: DCA (3 ,12 -dihydroxy) serves as the substrate for 12 -hydroxysteroid dehydrogenase (12 -HSDH) .[1] This enzyme oxidizes the hydroxyl group at position C12 into a ketone, yielding 12-ketoLCA (3 -hydroxy-12-oxo-5 -cholan-24-oic acid).[1]
Key Microbial Players
The 12
| Bacterial Species | Phylum | Enzymatic Activity | Role in Pathway |
| Eggerthella lenta | Actinobacteria | High 12 | Primary oxidizer of DCA to 12-ketoLCA.[1] |
| Clostridium scindens | Firmicutes | 7 | Can perform both dehydroxylation and oxidation.[1][2][3] |
| Clostridium hylemonae | Firmicutes | 12 | Contributes to the oxidative bile acid pool.[1][4][2][3] |
| Clostridium hiranonis | Firmicutes | 12 | Key species in bile acid turnover.[1][4][2][3] |
Biosynthetic Pathway Visualization[1]
Figure 1: The microbial conversion of Cholic Acid to 12-KetoLCA via 7
Molecular Pharmacology: Receptor Interactions
12-ketoLCA is not merely a waste product; it is a potent ligand for host nuclear and membrane receptors.[1] Its unique C12 ketone structure alters its hydrophobicity and receptor affinity compared to its parent compound, DCA.
Vitamin D Receptor (VDR) Modulation
Recent high-impact studies have identified 12-ketoLCA as a significant agonist of the Vitamin D Receptor (VDR) , particularly in Group 3 Innate Lymphoid Cells (ILC3s).[1]
-
Mechanism: 12-ketoLCA binds VDR
Translocation to nucleus Transcriptional regulation.[1] -
Outcome: Suppression of Il17a and Il17f gene expression.
-
Clinical Relevance: Prevention of Th17-driven colonic inflammation (Colitis).[1]
TGR5 and Metabolic Signaling
Like other secondary bile acids, 12-ketoLCA activates the G-protein-coupled bile acid receptor TGR5 (GPBAR1) .[1][5]
-
Cell Types: Enteroendocrine L-cells.[1]
-
Downstream Effect: cAMP elevation
GLP-1 secretion Improved insulin sensitivity and glucose homeostasis.[1]
Signaling Pathway Diagram[1]
Figure 2: Dual signaling mechanism of 12-ketoLCA modulating immunity (VDR) and metabolism (TGR5).[1]
Analytical Framework: Quantification by LC-MS/MS
Accurate quantification of 12-ketoLCA is challenging due to its structural similarity to other bile acid isomers (e.g., 7-ketoLCA, 3-ketoLCA).[1] A high-resolution LC-MS/MS protocol is required.[1]
Methodological Principles
-
Separation: Reverse-phase chromatography (C18) is essential to resolve 12-ketoLCA from DCA and other keto-derivatives.[1]
-
Ionization: Negative Electrospray Ionization (ESI-).[1]
-
Precursor Ion: The ketone group reduces the mass by 2 Da relative to DCA.
Validated Protocol Workflow
Step 1: Sample Preparation (Serum/Feces) [1]
-
Homogenization: For feces, homogenize 50 mg in 500 µL ice-cold 50% methanol.
-
Protein Precipitation: Add 4 volumes of ice-cold Acetonitrile (ACN) containing internal standards (e.g., DCA-d4).
-
Incubation: -20°C for 20 minutes to ensure protein precipitation.
-
Centrifugation: 15,000 x g for 15 min at 4°C.
-
Evaporation: Transfer supernatant and dry under nitrogen stream.
-
Reconstitution: Reconstitute in 100 µL 50:50 MeOH:H2O.
Step 2: LC-MS/MS Parameters [1]
| Parameter | Setting |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.01% Formic Acid |
| Mobile Phase B | 95% Methanol / 5% Acetonitrile + 5 mM Ammonium Acetate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | 0-1 min: 30% B; 1-10 min: Linear to 95% B; 10-12 min: Hold 95% B |
| Ion Mode | Negative ESI (ESI-) |
| MRM Transition | 389.5 |
Note: Due to poor fragmentation of steroid nuclei, pseudo-molecular ion monitoring (Precursor
Analytical Workflow Diagram
Figure 3: Step-by-step workflow for the extraction and quantification of 12-ketoLCA.[1]
In Vitro Synthesis Protocol (Enzymatic)
For researchers requiring pure standards or studying enzymatic kinetics, 12-ketoLCA can be synthesized in vitro using recombinant enzymes.[1]
-
Expression System: E. coli BL21 (DE3) expressing the 12
-HSDH gene from Eggerthella lenta (GenBank Accession: CDD59475 or similar).[1] -
Reaction Mix:
-
Incubation: 37°C for 2-4 hours.
-
Verification: Analyze conversion of DCA (391.5 m/z) to 12-ketoLCA (389.5 m/z) via LC-MS.
Future Directions & Drug Development[1]
The "Gut-Liver-Immune" axis centering on 12-ketoLCA presents three distinct therapeutic avenues:
-
Live Biotherapeutic Products (LBPs): Administration of Eggerthella lenta or engineered Clostridium strains to restore 12-ketoLCA levels in IBD patients.[1]
-
Postbiotics: Direct oral administration of encapsulated 12-ketoLCA to bypass microbial variability.[1]
-
Small Molecule Mimetics: Development of stable VDR agonists modeled on the 12-ketoLCA pharmacophore.
References
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes (2023).[1][6] Link
-
Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria. Applied and Environmental Microbiology (2018).[1] Link[1][7]
-
Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. Cells (2022).[1] Link[1]
-
Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. Metabolites (2020). Link[1]
-
Bile acid oxidation by Eggerthella lenta strains C592 and DSM 2243T. Gut Microbes (2014).[1] Link
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantitation of 12-Ketolithocholic Acid (12-ketoLCA) in Biological Matrices
Executive Summary & Biological Significance
12-Ketolithocholic acid (12-ketoLCA), also known as 12-oxo-lithocholic acid or 3
Why Target 12-ketoLCA? Recent studies identify 12-ketoLCA as a significant ligand for the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). Crucially, it has been shown to suppress interleukin-17A (IL-17A) production in innate lymphoid cells, offering protective effects against colitis and intestinal inflammation.[1]
The Analytical Challenge Quantifying 12-ketoLCA presents three specific hurdles:
-
Isobaric Interference: It shares a molecular weight (MW 390.56) and elemental formula (
) with 7-ketolithocholic acid (7-ketoLCA) and other oxo-derivatives. Mass spectrometry alone cannot distinguish these isomers; chromatographic resolution is mandatory.[2][3] -
Ionization Efficiency: Like most bile acids, it ionizes in negative electrospray mode (ESI-), but keto-groups can alter fragmentation patterns compared to hydroxy-analogs.
-
Matrix Complexity: Fecal and plasma matrices contain high levels of phospholipids and proteins that cause ion suppression.
This protocol details a validated LC-MS/MS workflow designed to resolve 12-ketoLCA from its isomers and quantify it with high sensitivity (LLOQ < 1 ng/mL).
Method Development Strategy: The "Why" Behind the Protocol
Chromatographic Separation (The Critical Step)
Since 12-ketoLCA and 7-ketoLCA have identical precursor and product ions in standard negative mode workflows, we utilize a C18 Solid Core (Fused-Core) column technology. Solid core particles (e.g., 2.7
-
Stationary Phase: C18 with high carbon load is preferred to maximize hydrophobic interaction with the steroid core.
-
Mobile Phase Modifiers: We utilize Ammonium Acetate (5 mM) . Unlike formic acid alone, ammonium acetate buffers the pH (~6.5-7.0), ensuring the carboxylic acid tail is deprotonated (
), which stabilizes retention times and improves negative mode ionization.
Mass Spectrometry: Negative vs. Positive Mode
While most bile acid panels utilize Negative ESI (
-
Recommendation: This guide utilizes Negative ESI to allow simultaneous detection of the broader bile acid profile (LCA, DCA, CDCA) in a single run.
-
Alternative: If extreme sensitivity is required only for keto-bile acids, Positive ESI (
, m/z 391.3) can be used, as the ketone facilitates protonation better than hydroxyl groups.
Biological Pathway & Context[1][3][4][5][6][7][8][9]
Understanding the origin of 12-ketoLCA aids in data interpretation. It is a downstream metabolite of Cholic Acid (CA) and DCA.
Figure 1: Metabolic pathway illustrating the derivation of 12-ketoLCA from DCA and its structural isomer 7-ketoLCA from CDCA.[4]
Experimental Protocol
Materials & Reagents[11]
-
Standards: 12-ketolithocholic acid, 7-ketolithocholic acid (for resolution check).
-
Internal Standard (IS): Lithocholic acid-d4 (LCA-d4) or Deoxycholic acid-d4 (DCA-d4). Note: Specific d4-12-ketoLCA is rare; LCA-d4 is the closest structural surrogate.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.
Sample Preparation Workflow
A. Plasma/Serum (Protein Precipitation)
-
Aliquot 50
L of plasma into a 1.5 mL tube. -
Add 10
L Internal Standard solution (1 g/mL in MeOH). -
Add 200
L ice-cold Methanol (1:4 ratio) to precipitate proteins. -
Vortex vigorously for 30s; Incubate at -20°C for 20 mins.
-
Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Transfer supernatant to a fresh vial. Evaporate to dryness under nitrogen (40°C).
-
Reconstitute in 100
L of 50:50 MeOH:Water.
B. Feces (Solid-Liquid Extraction) Feces require rigorous homogenization.
-
Lyophilize (freeze-dry) fecal samples; weigh 10 mg of dry powder.
-
Add 500
L ice-cold 50% Methanol. -
Add Ceramic Beads and homogenize (e.g., BeadRuptor) for 2 cycles of 30s.
-
Centrifuge at 15,000 x g for 15 mins.
-
Optional Clean-up: For cleaner spectra, pass supernatant through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE).
-
Dilute filtrate 1:1 with water before injection.
Figure 2: Streamlined sample preparation workflow ensuring protein removal and matrix normalization.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Cortecs C18 or Kinetex C18 (2.1 x 100 mm, 2.7
m or 1.7 m). -
Column Temp: 45°C (Elevated temperature improves peak shape for steroids).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol (MeOH).
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 60 | Initial Hold |
| 1.0 | 60 | Start Gradient |
| 8.0 | 95 | Elution of Keto-LCA |
| 10.0 | 95 | Wash |
| 10.1 | 60 | Re-equilibration |
| 12.0 | 60 | End |
Mass Spectrometry Parameters (ESI Negative)
-
Polarity: Negative (-)
-
Capillary Voltage: -3.5 kV
-
Desolvation Temp: 500°C
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| 12-ketoLCA | 389.3 | 371.3 | 50 | 40 | 25 | Quantifier (Loss of H2O) |
| 12-ketoLCA | 389.3 | 327.3 | 50 | 40 | 35 | Qualifier |
| 7-ketoLCA | 389.3 | 371.3 | 50 | 40 | 25 | Isomer Check |
| LCA-d4 (IS) | 379.3 | 379.3 | 20 | 40 | 10 | Pseudo-MRM |
Note on Transitions: The transition 389.3 -> 371.3 represents the loss of water. While common, the retention time is the defining factor. 7-ketoLCA typically elutes earlier than 12-ketoLCA on a C18 column due to the position of the ketone group affecting hydrophobicity.
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be self-validating:
-
Isomer Resolution Test: Every batch must include a system suitability standard containing both 7-ketoLCA and 12-ketoLCA. Baseline resolution (
) is required. -
Linearity:
over the range of 1 ng/mL to 1000 ng/mL. -
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression exceeds 20%, switch to the Solid Phase Extraction (SPE) method or use matrix-matched calibration.
References
-
Hang, S., et al. (2019). Bile acid metabolites control T(H)17 cell differentiation. Nature, 576(7785), 143–148. [Link]
- Context: Establishes the biological importance of 12-ketoLCA (3-oxoLCA and isoalloLCA context)
-
Reiter, B., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Int. J. Mol. Sci., 21(14), 4861. [Link]
- Context: Provides validated transitions for oxo-lithocholic acids (using Positive mode as a high-sensitivity altern
-
Sarafian, M. H., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry. Analytical Chemistry, 87(19), 9662–9670. [Link]
- Context: Foundational text for negative mode ESI and chromatographic separ
-
Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome.[8] Application Note 5994-6126EN. [Link]
- Context: Protocol for separation of structural isomers in complex m
Sources
- 1. mdpi.com [mdpi.com]
- 2. mac-mod.com [mac-mod.com]
- 3. shimadzu.com [shimadzu.com]
- 4. sciex.com [sciex.com]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metaboprofile.com [metaboprofile.com]
- 8. agilent.com [agilent.com]
Application Note: High-Sensitivity LC-MS/MS Quantification of Serum 12-Ketolithocholic Acid
Abstract & Biological Context
12-Ketolithocholic acid (12-ketoLCA), also known as 3
Quantifying 12-ketoLCA in serum presents significant analytical challenges:
-
Isobaric Interference: It shares the same molecular formula (
) and precursor mass ( 389.27) with other keto-bile acids (e.g., 7-ketolithocholic acid, 3-ketodeoxycholic acid).[1] -
Low Abundance: Its serum concentration is orders of magnitude lower than primary bile acids (e.g., Cholic Acid, Chenodeoxycholic Acid).
-
Matrix Effects: Serum phospholipids can suppress ionization in electrospray interfaces.
This protocol details a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed to resolve 12-ketoLCA from its isomers and quantify it with high specificity.
Pre-Analytical Considerations
The integrity of bile acid profiles is susceptible to post-collection enzymatic activity.
-
Sample Collection: Collect whole blood into serum separator tubes (SST) or glass tubes without additives. Avoid plastic tubes containing plasticizers that may interfere with lipid extraction.
-
Clotting & Separation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Storage: Transfer serum immediately to cryovials.
-
Stable at 4°C for <24 hours.
-
Store at -80°C for long-term retention. Avoid repeated freeze-thaw cycles (>3 cycles), which degrade keto-derivatives.
-
Experimental Protocol
Reagents & Standards
-
Analyte Standard: 12-Ketolithocholic acid (High purity >98%).
-
Internal Standard (IS): Lithocholic acid-d4 (LCA-d4) or Deoxycholic acid-d4 (DCA-d4). Note: Deuterated 12-ketoLCA is rare; LCA-d4 is a suitable surrogate due to structural similarity.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.
Sample Preparation: Protein Precipitation (PPT)
While Solid Phase Extraction (SPE) offers cleaner extracts, a rigorous protein precipitation protocol is sufficient for modern high-sensitivity triple quadrupoles and minimizes analyte loss.
-
Thaw serum samples on ice. Vortex for 10 seconds.
-
Aliquot 50
L of serum into a 1.5 mL Eppendorf tube. -
Spike IS: Add 10
L of Internal Standard solution (100 ng/mL in MeOH). -
Precipitate: Add 200
L of ice-cold Methanol (1:4 v/v ratio). -
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to ensure complete protein crash.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer 150
L of the supernatant to a clean vial. -
Evaporation: Dry under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100
L of 50:50 MeOH:Water. Vortex and transfer to LC vial with glass insert.
LC-MS/MS Conditions
Chromatography (LC) The critical success factor is the separation of 12-ketoLCA from 7-ketoLCA and 3-ketoDCA. A C18 column with high surface coverage is recommended.
-
System: UHPLC (e.g., Agilent 1290, Thermo Vanquish).
-
Column: Cortecs C18 (2.1 x 100 mm, 1.6
m) or Hypersil GOLD C18. -
Column Temp: 50°C (Elevated temperature improves peak shape and reduces backpressure).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.
-
Mobile Phase B: 95% Methanol / 5% Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.
-
Note: Ammonium acetate is crucial in negative mode to facilitate [M-H]- formation and prevent sodium adducts.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.0 | 50 | 0.4 | Initial |
| 1.0 | 50 | 0.4 | Hold |
| 10.0 | 95 | 0.4 | Elution |
| 12.0 | 95 | 0.4 | Wash |
| 12.1 | 50 | 0.4 | Re-equilibration |
| 15.0 | 50 | 0.4 | End |
Mass Spectrometry (MS) Operate in Negative Electrospray Ionization (ESI-) mode.[4]
-
Source Parameters:
-
Spray Voltage: -3500 V
-
Capillary Temp: 320°C
-
Sheath Gas: 45 arb units
-
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| 12-KetoLCA | 389.3 | 371.3 | 30 | Quantifier (Loss of |
| 12-KetoLCA | 389.3 | 353.3 | 45 | Qualifier (Loss of 2 |
| 7-KetoLCA (Isobar) | 389.3 | 371.3 | 30 | Must separate by RT |
| LCA-d4 (IS) | 379.3 | 379.3 | 10 | Reference (Pseudo-MRM) |
Technical Insight: The transition 389.3
Visualization of Workflows
Diagram 1: Analytical Workflow
Caption: Step-by-step analytical workflow from serum collection to data quantification.
Diagram 2: Isomer Separation Logic
Caption: Chromatographic resolution is required to distinguish 12-ketoLCA from isobaric keto-bile acids.
Quality Control & Validation Criteria
To ensure the trustworthiness of the data, the following validation steps must be performed:
-
Linearity: Calibration curve from 0.5 nM to 1000 nM.
must be > 0.99.[2][5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Recovery: Spike recovery in charcoal-stripped serum should range between 85% and 115%.
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. A deviation >20% indicates significant suppression, requiring a switch to Solid Phase Extraction (Ostro plates or C18 SPE cartridges).
-
Retention Time Stability: The RT of 12-ketoLCA must not drift >0.1 min between runs to ensure it does not overlap with the 7-ketoLCA window.
References
-
Perwaiz, S., et al. (2001). "Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry." Journal of Lipid Research. [Link]
-
Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry. [Link]
-
Hang, S., et al. (2019). "Bile acid metabolites control TH17 cell differentiation." Nature. [Link]
-
Agilent Technologies. (2023). "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 12-Ketolithocholic Acid (12-keto-LCA) in In Vitro Cell Culture
Abstract & Scientific Context
12-Ketolithocholic acid (12-keto-LCA; 12-oxo-LCA) is a secondary bile acid metabolite derived from deoxycholic acid (DCA) via gut microbial transformation. While historically viewed merely as a degradation product, recent high-impact studies have elevated its status to a bioactive signaling molecule within the gut-liver-immune axis .
Unlike its highly cytotoxic precursor Lithocholic Acid (LCA), 12-keto-LCA exhibits a distinct pharmacological profile. It acts as a ligand for several nuclear receptors and G-protein coupled receptors, most notably the Vitamin D Receptor (VDR) , Pregnane X Receptor (PXR) , and TGR5 (GPBAR1) . Its emerging utility lies in immunomodulation—specifically the suppression of pro-inflammatory cytokines (IL-17A) in Innate Lymphoid Cells (ILC3s) and Th17 cells—making it a critical tool for researching autoimmune disorders like ulcerative colitis and metabolic syndrome.
Physicochemical Properties & Preparation
Critical Note: 12-keto-LCA is hydrophobic. Improper solubilization is the #1 cause of experimental variability (precipitation in media).
Table 1: Chemical Specifications
| Property | Detail |
| CAS Number | 5130-29-0 |
| Molecular Weight | 390.56 g/mol |
| Formula | C₂₄H₃₈O₄ |
| Solubility (DMSO) | ~30–75 mg/mL (Standard stock: 50 mM) |
| Solubility (Ethanol) | ~20 mg/mL |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) |
| Stability | Solid: 2 years at -20°C; Solution: 1 month at -80°C |
Preparation Protocol: The "Solvent-Drop" Method
To prevent "crashing out" when adding the hydrophobic stock to aqueous media:
-
Stock Preparation: Dissolve powder in high-grade anhydrous DMSO to create a 50 mM master stock. Vortex vigorously until clear. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Intermediate Dilution (Optional but Recommended): If your final target is low (e.g., 1 µM), create a 10x intermediate dilution in serum-free media immediately before use.
-
Final Application: Add the stock/intermediate to the cell culture media while vortexing the media or swirling the plate rapidly.
-
Expert Insight:Serum Binding Effect. Bile acids bind to albumin (BSA/FBS). If using media with 10% FBS, the free concentration of 12-keto-LCA will be significantly lower than the nominal concentration. For mechanistic studies (e.g., receptor binding), consider using low-serum (1%) or serum-free conditions for short durations (4–6 hours).
-
Biological Mechanisms & Signaling Pathways
12-keto-LCA modulates immunity and metabolism through distinct receptors. The diagram below illustrates its dual-action pathway: activating VDR to suppress IL-17A (anti-inflammatory) and PXR for xenobiotic clearance.
Figure 1: 12-keto-LCA Signaling Topology. The molecule acts as a VDR/PXR agonist to drive transcriptional changes that suppress inflammation (IL-17) and regulate metabolism.
Experimental Protocol 1: Cytotoxicity Thresholding (MTT/CCK-8)
Before functional assays, you must establish the non-toxic range for your specific cell line (e.g., Caco-2, Jurkat, or primary PBMCs). Bile acids are detergents at high concentrations.
Reagents:
-
Target Cells (seeded at 5,000–10,000 cells/well in 96-well plate).
-
12-keto-LCA Stock (50 mM in DMSO).
-
Positive Control: Lithocholic Acid (LCA) or 10% DMSO (Cell death control).
-
CCK-8 or MTT Reagent.
Procedure:
-
Seeding: Culture cells for 24 hours to ensure adhesion (for adherent cells).
-
Treatment: Replace media with fresh media containing 12-keto-LCA at increasing concentrations: 0, 1, 5, 10, 25, 50, 100, 200 µM .
-
Control: Vehicle control (DMSO) must match the highest volume used in the treatment group (typically 0.2% v/v).
-
-
Incubation: Incubate for 24 or 48 hours at 37°C.
-
Readout: Add CCK-8 reagent, incubate 1–4 hours, and read absorbance at 450 nm.
-
Analysis: Plot Dose-Response curve. Calculate IC50.
-
Typical Result: 12-keto-LCA is generally well-tolerated up to 30–50 µM . Toxicity often appears >100 µM.
-
Experimental Protocol 2: Functional Immune Modulation (IL-17 Suppression)
This protocol is adapted from recent literature (e.g., Gut Microbes, 2023) demonstrating 12-keto-LCA's ability to inhibit IL-17A production in ILC3s or Th17-polarized CD4+ T cells via VDR.
Objective: Measure suppression of IL-17A secretion in activated T-cells/ILC3s.
Workflow Diagram
Figure 2: Th17/ILC3 Suppression Assay Workflow.
Detailed Methodology:
-
Differentiation/Activation:
-
Isolate naive CD4+ T cells (or use an ILC3-rich fraction).
-
Culture in Th17-polarizing conditions: RPMI 1640 + 10% FBS + Anti-CD3/CD28 beads + IL-6 (20 ng/mL) + TGF-β1 (5 ng/mL) + IL-23 (10 ng/mL).
-
-
Treatment:
-
Incubation: Culture for 3–4 days.
-
Intracellular Staining (Flow Cytometry):
-
Add PMA/Ionomycin and Brefeldin A (GolgiPlug) for the final 4–6 hours to accumulate cytokines.
-
Fix and permeabilize cells.
-
Stain for IL-17A (APC conjugate) and RORγt (PE conjugate).
-
-
Data Analysis:
-
Gate on CD4+ cells.
-
Compare % IL-17A+ cells in Vehicle vs. 12-keto-LCA treated groups.
-
Expected Outcome: A dose-dependent reduction in IL-17A+ population (typically 30–50% reduction at optimal dose).
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high or cold media used. | Do not exceed 100 µM. Warm media to 37°C before adding the bile acid stock. |
| High Cell Death | Solvent toxicity or LCA contamination. | Ensure final DMSO < 0.2%. Verify purity of 12-keto-LCA (ensure it is not LCA). |
| No Effect Observed | Serum Albumin binding. | Bile acids bind avidly to FBS. Try reducing serum to 1-2% during the treatment window or increase 12-keto-LCA concentration slightly to compensate. |
| Variable Results | Batch-to-batch variation of FBS. | Use Charcoal-Stripped FBS (removes endogenous bile acids/hormones) to create a "clean" baseline. |
References
-
Hang, S., et al. (2019).[5][6][7] Bile acid metabolites control TH17 and Treg cell differentiation.[5][7][8] Nature, 576, 143–148.[6][7]
-
Li, W., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.[9] Gut Microbes, 15(2).
-
Campbell, C., et al. (2020). Bacterial metabolism of bile acids promotes host health.[10] Nature, 582, 566–570. [11]
-
Cayman Chemical. (n.d.). 12-keto Lithocholic Acid Product Information.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Human gut bacteria produce TH17-modulating bile acid metabolites | bioRxiv [biorxiv.org]
- 7. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acid metabolism and signaling, the microbiota, and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolic pathway for bile acid dehydroxylation by the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosage and Administration of 12-Ketolithocholic Acid (12-ketoLCA) in Mouse Models: Application Notes and Protocols
An Application Guide for Researchers
Abstract
12-Ketolithocholic acid (12-ketoLCA), a gut microbiota-derived metabolite of deoxycholic acid, is emerging as a significant signaling molecule with therapeutic potential, particularly in inflammatory conditions like ulcerative colitis.[1] Unlike more extensively studied bile acids that primarily act as farnesoid X receptor (FXR) agonists, 12-ketoLCA exhibits unique regulatory activities, including agonism of the pregnane X receptor (PXR) and modulation of the vitamin D receptor (VDR) signaling pathway.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective dosage and administration of 12-ketoLCA in mouse models. We synthesize field-proven insights with technical data to explain the causality behind experimental choices, from pre-formulation strategies to detailed, step-by-step administration protocols and dose-selection paradigms.
Part I: Foundational Knowledge and Pre-formulation Strategy
The success of any in vivo study hinges on the appropriate preparation and formulation of the test compound. 12-ketoLCA's physicochemical properties necessitate careful consideration to ensure consistent and reliable delivery to the target site.
Scientific Background: The Unique Biology of 12-ketoLCA
12-ketoLCA is a secondary bile acid metabolite.[2] Recent research has distinguished it from other bile acids by its potent anti-inflammatory effects in preclinical models of colitis. This effect is mediated, at least in part, by suppressing IL-17A secretion from colonic group 3 innate lymphoid cells, a mechanism linked to the upregulation of the VDR.[1] Furthermore, 12-ketoLCA is a known agonist of PXR, a key nuclear receptor involved in xenobiotic metabolism.[2] This dual-receptor activity suggests its potential role in both immune modulation and metabolic regulation, making it a compound of high interest.
Physicochemical Properties & Vehicle Selection
The primary challenge in administering 12-ketoLCA is its poor aqueous solubility. Understanding its solubility profile is the first step in designing a successful formulation strategy.
Table 1: Solubility and Formulation Guidance for 12-ketoLCA
| Parameter | Value/Information | Causality and Experimental Rationale |
|---|---|---|
| Synonyms | 12-keto LCA, 12-KLCA, 12-oxo LCA | Ensures correct identification of the compound from various suppliers.[2] |
| Molecular Formula | C₂₄H₃₈O₄ | Essential for calculating molarity and dose preparations. |
| Molecular Weight | 390.6 g/mol | Critical for accurate weight-based dose calculations (e.g., mg/kg). |
| Solubility | • DMF: ~30 mg/mL• DMSO: ~30 mg/mL• Ethanol: ~30 mg/mL• Ethanol:PBS (1:3): ~0.25 mg/mL | The high solubility in organic solvents makes them suitable for preparing concentrated stock solutions. The poor aqueous buffer solubility indicates that direct administration in saline or PBS is not feasible and will require a vehicle or suspension agent.[2] |
| Recommended Vehicles | • Oral Gavage (PO): Corn oil, 0.5-1% Carboxymethylcellulose (CMC) in saline, 5-10% DMSO + 10-20% PEG400 in saline.• Intraperitoneal (IP): Saline with ≤5% DMSO and 1-2% Tween 80. | PO: Corn oil is suitable for lipophilic compounds. CMC creates a uniform suspension for insoluble compounds. A co-solvent system (DMSO/PEG400) can be used for compounds that are difficult to suspend, but potential vehicle toxicity must be considered. IP: DMSO concentration must be kept low to avoid peritoneal irritation. Tween 80 acts as a surfactant to maintain a stable suspension. |
Protocol 1: Preparation of 12-ketoLCA Formulations
This protocol describes the preparation of a stock solution and two common dosing formulations. All procedures should be performed in a sterile biosafety cabinet.
A. High-Concentration Stock Solution (100 mg/mL in DMSO)
-
Weigh the required amount of 12-ketoLCA powder using a calibrated analytical balance.
-
Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 100 mg/mL.
-
Vortex vigorously and gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store at -20°C for up to 3 months. Rationale: Creating a concentrated stock minimizes repetitive weighing and reduces the final percentage of DMSO in the dosing solution.
B. Dosing Suspension for Oral Gavage (e.g., 10 mg/mL in Corn Oil)
-
Calculate the total volume of dosing suspension needed for the study cohort.
-
Add the required volume of sterile corn oil to a sterile conical tube.
-
Directly weigh and add the 12-ketoLCA powder to the corn oil. Alternatively, for better dispersion, a small volume of ethanol can be used to wet the powder before adding the corn oil, followed by evaporation of the ethanol.
-
Vortex for 2-3 minutes, then sonicate in a bath sonicator for 10-15 minutes, or until a uniform, milky suspension is achieved.
-
Prepare fresh daily. Agitate (vortex) the suspension immediately before each gavage to ensure dose uniformity. Rationale: Corn oil is a widely used, well-tolerated vehicle for oral administration of lipophilic compounds. Daily preparation and pre-dose agitation are critical for suspension stability and dosing accuracy.
C. Dosing Formulation for Intraperitoneal Injection (e.g., 5 mg/mL)
-
Prepare a vehicle solution consisting of sterile 0.9% saline containing 2% Tween 80 and 5% DMSO.
-
From the 100 mg/mL DMSO stock solution, pipette the required volume into the vehicle solution to achieve the final concentration of 5 mg/mL.
-
Vortex thoroughly for at least 1 minute to ensure the formation of a fine, homogenous micro-suspension.
-
Visually inspect for any precipitation. Prepare fresh before each injection session. Rationale: This co-solvent/surfactant system is designed to keep the compound in suspension in an aqueous medium suitable for IP injection while minimizing vehicle-induced inflammation.[3]
Part II: Administration Route Selection and Rationale
The choice of administration route is dictated by the study's objective, the desired pharmacokinetic profile, and the duration of the experiment.
Diagram 1: Decision workflow for selecting the optimal administration route for 12-ketoLCA.
Table 2: Comparative Analysis of Administration Routes for Mouse Studies
| Route | Pros | Cons | Best For... | Max Volume (Mouse) |
|---|---|---|---|---|
| Oral Gavage (PO) | • Precise, known dose administered.• High gut concentration. | • Can cause stress and injury if performed improperly.• First-pass metabolism may reduce systemic bioavailability. | Acute efficacy studies, oral PK studies, gut-focused disease models. | 10 mL/kg[3] |
| Dietary Admixture | • Non-invasive, reduces animal stress.• Mimics dietary exposure.• Good for chronic studies. | • Dose is dependent on food intake, which can vary.• Potential for compound degradation in feed. | Long-term efficacy and safety studies where constant, low-level exposure is desired. | N/A |
| Intraperitoneal (IP) | • Rapid systemic absorption.• Bypasses first-pass metabolism.• Technically straightforward. | • Does not model oral exposure.• Risk of peritonitis or injection into organs.• Vehicle may cause inflammation. | Pharmacodynamic studies, acute systemic effect studies, proof-of-concept for systemic efficacy. | 10 mL/kg[3] |
Part III: Dosage Selection and Experimental Design
As there is limited published data on 12-ketoLCA dosage in mice, a carefully planned dose-range finding (DRF) study is essential. The following recommendations are based on data from related bile acids and general toxicological principles.[4][5]
Table 3: Recommended Starting Dose Ranges for Pilot Studies
| Administration Route | Proposed Dose Range (Mouse) | Frequency | Rationale & Justification |
|---|---|---|---|
| Oral Gavage | 10 - 100 mg/kg | Once Daily (QD) | This range is a conservative starting point. The lower end is for initial tolerability, while the upper end pushes for a pharmacological effect. Studies with related keto-bile acids have used doses within this range.[6] |
| Dietary Admixture | 0.05% - 0.5% (w/w) | Ad libitum | Based on effective concentrations of other secondary bile acids (LCA, DCA) in mouse diet studies, which range from 0.1% to 1%.[4] Starting lower is prudent to assess palatability and long-term tolerability. |
| Intraperitoneal Injection | 5 - 50 mg/kg | Once Daily (QD) | IP doses are typically lower than oral doses. This range aims to achieve systemic exposure while minimizing local toxicity. A DRF is critical to establish the Maximum Tolerated Dose (MTD) for this route. |
// Nodes Start [label="Phase 1: Dose-Range Finding (DRF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Group1 [label="Group 1:\nVehicle Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Group2 [label="Group 2:\nLow Dose\n(e.g., 10 mg/kg PO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group3 [label="Group 3:\nMid Dose\n(e.g., 30 mg/kg PO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group4 [label="Group 4:\nHigh Dose\n(e.g., 100 mg/kg PO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Phase 2: Monitoring (7-14 Days)\n• Daily clinical observations (weight, activity)\n• Record adverse events", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Phase 3: Analysis & Dose Selection\n• Evaluate tolerability & toxicity\n• Necropsy (optional)\n• Select 2-3 doses for efficacy study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {Group1, Group2, Group3, Group4} [style=solid]; {Group1, Group2, Group3, Group4} -> Monitor [style=solid]; Monitor -> Analysis [style=solid]; }
Diagram 2: A streamlined experimental workflow for a dose-range finding study.
Part IV: Standard Operating Protocols (SOPs)
The following protocols provide step-by-step guidance for the three primary administration routes. Adherence to institutional IACUC guidelines is mandatory.
Protocol 2: Administration by Oral Gavage (PO)
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to facilitate smooth passage of the gavage needle.
-
Gavage Needle Selection: Use a 20-22 gauge, flexible-tipped or ball-tipped gavage needle appropriate for the size of the mouse.
-
Dose Preparation: Vortex the 12-ketoLCA suspension vigorously. Immediately draw the required volume into a 1 mL syringe.
-
Administration: Insert the gavage needle into the side of the mouth, passing it gently along the roof of the mouth towards the esophagus. Do NOT force the needle. The animal should swallow as the needle is advanced.
-
Plunger Depression: Once the needle is in place, depress the plunger slowly and steadily to deliver the full volume.
-
Withdrawal & Monitoring: Withdraw the needle smoothly. Place the mouse back in its cage and monitor for 2-5 minutes for any signs of distress, such as gasping or leakage from the mouth/nares, which could indicate improper administration.[7]
Protocol 3: Administration via Dietary Admixture
-
Diet Preparation: Calculate the amount of 12-ketoLCA needed to achieve the desired percentage (w/w) in a standard powdered rodent chow.
-
Mixing: In a fume hood, pre-mix the 12-ketoLCA powder with a small portion of the powdered diet. Gradually add more diet and mix thoroughly until a homogenous mixture is achieved. For lipophilic compounds, a small amount of corn oil can be added to the diet to aid in mixing and reduce dust.
-
Pelleting (Optional): If necessary, the mixed diet can be re-pelleted according to standard procedures.
-
Dose Calculation: The actual dose (mg/kg/day) can be estimated by measuring daily food consumption: Dose = (g food eaten × % concentration × 1000 mg/g) / mouse weight (kg)
-
Monitoring: Weigh food hoppers at least twice weekly to monitor consumption. Be aware that the compound may affect the diet's palatability, potentially altering eating habits.[4]
Protocol 4: Administration by Intraperitoneal Injection (IP)
-
Animal Restraint: Securely restrain the mouse to expose the abdomen. Placing the mouse in a head-down position can help move abdominal organs away from the injection site.
-
Site Identification: The injection should be administered in the lower right or left abdominal quadrant to avoid the bladder (midline) and cecum (often on the left).
-
Dose Preparation: Vortex the 12-ketoLCA formulation. Draw the required volume into a sterile 1 mL syringe with a 25-27 gauge needle.
-
Injection: Lift the skin and insert the needle at a 15-20 degree angle, bevel up. Penetrate the skin and the abdominal wall. Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Monitoring: After injection, monitor the animal for any signs of pain or distress. Check the injection site over the following days for signs of irritation or peritonitis.[3]
Part V: Conclusion and Best Practices
The successful use of 12-Ketolithocholic acid in mouse models requires a methodical approach grounded in an understanding of its chemical properties and biological targets. Due to the nascent stage of in vivo research with this specific compound, researchers are strongly encouraged to perform pilot dose-range finding studies to establish a well-tolerated and effective dose for their specific model and experimental endpoint. Careful vehicle selection, precise administration technique, and diligent post-procedure monitoring are the cornerstones of generating reproducible and scientifically valid data.
References
- Al-Khalifa, I. I. (n.d.). Preparation, In Vitro and In Vivo Studies of Vitamin B12 Loaded Implants. Google.
-
ResearchGate. (n.d.). (PDF) Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. Retrieved February 7, 2026, from [Link]
-
Geng, L., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes, 15(2), 2290315. [Link]
-
Yang, F., et al. (2017). Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice. Toxicological Sciences, 156(1), 179–188. [Link]
-
Honda, A., et al. (2020). Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition. Journal of Lipid Research, 61(1), 35-46. [Link]
-
Batra, A., et al. (2012). Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice. Journal of Lipid Research, 53(1), 85-96. [Link]
-
Li, Y., et al. (2024). 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. International Journal of Molecular Sciences, 25(1), 533. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved February 7, 2026, from [Link]
-
Zhang, C. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(3), 100683. [Link]
Sources
- 1. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 12-KLCA as a VDR-Modulating Therapeutic in DSS-Induced Colitis Models
[1]
Introduction & Scientific Rationale
The intestinal microbiota regulates host immunity through the synthesis of small molecule metabolites. Among these, secondary bile acids (SBAs) have emerged as potent ligands for host nuclear receptors. 12-ketolithocholic acid (12-KLCA) , a metabolite derived from the oxidation of cholic acid by specific gut commensals (e.g., Eggerthella lenta), has recently been identified as a selective modulator of the Vitamin D Receptor (VDR).
Unlike deoxycholic acid (DCA), which can be pro-inflammatory and cytotoxic at high concentrations, 12-KLCA exerts a protective anti-inflammatory effect. In the context of Dextran Sodium Sulfate (DSS)-induced colitis, 12-KLCA functions by activating VDR signaling in Group 3 Innate Lymphoid Cells (ILC3s), thereby suppressing the secretion of the pro-inflammatory cytokine IL-17A.
This application note provides a standardized, field-proven protocol for evaluating the therapeutic efficacy of 12-KLCA in DSS-induced colitis models, ensuring reproducibility and mechanistic clarity.
Mechanism of Action (MOA)
The therapeutic efficacy of 12-KLCA relies on the "Gut-Liver-Immune Axis." 12-KLCA acts as a stable VDR agonist. Upon binding, VDR heterodimerizes with RXR (Retinoid X Receptor) and translocates to the nucleus to regulate gene transcription. In the context of colitis, the critical pathway involves the suppression of IL-17A production in colonic ILC3s, preventing the recruitment of neutrophils and subsequent tissue damage.
MOA Diagram
Caption: 12-KLCA activates VDR in ILC3s, repressing IL-17A and mitigating DSS-induced inflammation.[1][2]
Experimental Protocol
Materials & Reagents[4][5]
-
Test Compound: 12-ketolithocholic acid (Purity
98%). -
Induction Agent: Dextran Sodium Sulfate (DSS), MW 36,000–50,000 Da (MP Biomedicals or equivalent).
-
Vehicle: Corn Oil (Sigma-Aldrich) or 1% Methylcellulose with 0.1% Tween-80. Note: 12-KLCA is hydrophobic; Corn Oil is recommended for stability.
-
Animals: C57BL/6 mice, Male, 8–10 weeks old (Wild Type).
-
Positive Control: 5-Aminosalicylic acid (5-ASA) or Sulfasalazine.
Compound Preparation (Critical Step)
12-KLCA is poorly soluble in aqueous buffers. Improper formulation leads to precipitation and inconsistent dosing.
-
Vehicle Selection: Corn Oil is the preferred vehicle for oral gavage of lithocholic acid derivatives.
-
Preparation:
-
Weigh the required amount of 12-KLCA.
-
Add a small volume of DMSO (max 2% final volume) to pre-dissolve if necessary, though direct suspension in warm corn oil with sonication is preferred to avoid DMSO toxicity.
-
Sonicate at 37°C for 15–20 minutes until a clear solution or uniform fine suspension is achieved.
-
Storage: Prepare fresh daily or weekly (store at 4°C protected from light).
-
Experimental Workflow
Dose Selection: Based on recent literature (Li et al., 2024), a dose of 30 mg/kg is effective. A range of 10–50 mg/kg is recommended for dose-response studies.
Step-by-Step Procedure:
-
Acclimatization (Days -7 to 0): House mice (n=8-10/group) under specific pathogen-free (SPF) conditions.
-
Grouping:
-
Group 1: Naive Control (Water + Vehicle).
-
Group 2: DSS Model (2.5% DSS + Vehicle).
-
Group 3: Low Dose 12-KLCA (10 mg/kg) + DSS.
-
Group 4: High Dose 12-KLCA (30 mg/kg) + DSS.
-
Group 5: Positive Control (5-ASA 100 mg/kg) + DSS.
-
-
Induction (Days 0–7): Administer 2.5% (w/v) DSS in drinking water ad libitum. Replace DSS solution every 2 days to prevent degradation.
-
Treatment (Days 0–9): Administer 12-KLCA via oral gavage once daily. Start treatment on the same day as DSS initiation (preventative model) or Day 3 (therapeutic model).
-
Recovery (Days 7–9): Switch DSS water to normal autoclaved water on Day 7. Continue gavage until Day 9.
-
Termination (Day 9/10): Euthanize mice; collect colon, blood, and mesenteric lymph nodes (mLNs).
Workflow Diagram
Caption: Experimental timeline for prophylactic 12-KLCA treatment in DSS colitis.
Data Analysis & Readouts
Disease Activity Index (DAI)
Score mice daily based on the following criteria. Sum the scores (0–12) and divide by 3.
| Score | Weight Loss (%) | Stool Consistency | Occult Blood |
| 0 | None | Normal | Negative |
| 1 | 1 – 5% | Soft | - |
| 2 | 5 – 10% | Loose | Positive (+) |
| 3 | 10 – 20% | - | - |
| 4 | > 20% | Diarrhea (Liquid) | Gross Bleeding |
Histological Assessment
Stain distal colon sections with H&E. Evaluate:
-
Epithelial Damage (0–4): Loss of goblet cells, crypt distortion.
-
Infiltration (0–4): Density of inflammatory cells in mucosa/submucosa.
Molecular Validation (Self-Validating the System)
To confirm the mechanism, you must assay the target engagement:
-
VDR Target Genes: qPCR of colonic tissue for Cyp24a1 (Cytochrome P450 family 24 subfamily A member 1). 12-KLCA treatment must significantly upregulate Cyp24a1 to confirm VDR activation.
-
Inflammatory Markers: qPCR/ELISA for Il17a, Il6, and Tnfa. Il17a should be the most significantly suppressed marker relative to DSS controls.
References
-
Li, Y., et al. (2024). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes.
-
Ishizawa, M., et al. (2018). Vitamin D Receptor Mediates Attenuating Effect of Lithocholic Acid on Dextran Sulfate Sodium Induced Colitis in Mice. International Journal of Molecular Sciences.
-
Campbell, C., et al. (2020). Bacterial metabolism of bile acids promotes intestinal regulatory T cells. Nature.
-
Hang, S., et al. (2019). Bile acid metabolites control TH17 and Treg cell differentiation. Nature.
Navigating the Nuances of 12-Ketolithocholic Acid: A Researcher's Guide to Purchasing and Application
For researchers, scientists, and drug development professionals venturing into the intricate world of bile acid signaling, the secondary bile acid 12-Ketolithocholic acid (12-KLCA) presents a compelling avenue of investigation. As a microbial metabolite of deoxycholic acid, 12-KLCA is increasingly recognized for its role in gut health, inflammation, and metabolic regulation.[1][2] This guide provides a comprehensive overview for the procurement and application of 12-KLCA standards in a research setting, ensuring scientific rigor and experimental success.
Understanding 12-Ketolithocholic Acid: A Profile
12-Ketolithocholic acid is a bile acid derivative characterized by a ketone group at the 12th carbon position of the lithocholic acid backbone.[3] This structural modification significantly influences its biological activity and solubility.[3] It is naturally found in the bile of various species and is involved in the emulsification and absorption of dietary fats.[3] Beyond its digestive role, emerging research highlights its potential to modulate gut microbiota and influence intestinal absorption processes.[3]
Chemical and Physical Properties of 12-Ketolithocholic Acid
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₈O₄ | [4] |
| Molecular Weight | 390.56 g/mol | [4] |
| CAS Number | 5130-29-0 | [4] |
| Appearance | Solid | [5] |
| Purity | Typically >98% for research standards | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years when stored properly | [4] |
Procuring a High-Quality 12-KLCA Standard: A Step-by-Step Guide
The integrity of your research hinges on the quality of your reagents. Sourcing a reliable 12-KLCA analytical standard is the foundational step for generating reproducible and accurate data.
Recommended Suppliers
Several reputable vendors specialize in the provision of high-purity bile acid standards. When selecting a supplier, prioritize those who provide a comprehensive Certificate of Analysis (CoA) with detailed information on purity, identity confirmation (e.g., by NMR and MS), and concentration.
Table of Recommended Suppliers for 12-Ketolithocholic Acid Standard
| Supplier | Product Name | Purity | Available Forms |
| Cayman Chemical | 12-keto Lithocholic Acid | ≥98% | Solid |
| MedChemExpress (MCE) | 12-Ketolithocholic acid (Standard) | >99% | Solid, pre-dissolved solutions |
| Avanti Research Products | 12-ketolithocholic acid | >99% | Solid |
| CymitQuimica | 12-Ketolithocholic acid | Not specified | Solid |
Critical Considerations for Purchase
-
Purity: Aim for a standard with the highest available purity (ideally ≥98%) to minimize the interference of impurities in your assays.
-
Documentation: Ensure the supplier provides a detailed Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA should confirm the identity and purity of the compound.
-
Form: Decide whether a solid powder or a pre-dissolved solution is more suitable for your experimental workflow. While pre-dissolved solutions offer convenience, purchasing the solid form provides greater flexibility in solvent choice and concentration.
Essential Protocols for the Application of 12-KLCA Standard
The following protocols are designed to provide a robust framework for the utilization of your 12-KLCA standard in common research applications.
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate and reproducible experimental results.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
12-Ketolithocholic acid standard (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Sterile, positive displacement pipette tips
-
-
Procedure:
-
Equilibrate the vial of solid 12-KLCA to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of 12-KLCA using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.906 mg of 12-KLCA (Molecular Weight = 390.56 g/mol ).
-
Transfer the weighed 12-KLCA to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution with 3.906 mg of 12-KLCA, add 1 mL of DMSO.
-
Vortex the solution until the 12-KLCA is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
-
Solubility Profile of 12-Ketolithocholic Acid
| Solvent | Solubility | Source |
| DMSO | 30 mg/mL | [4] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 30 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Analytical Methodologies: HPLC and LC-MS/MS
Accurate quantification of 12-KLCA in biological matrices is crucial for understanding its physiological and pathological roles.
Workflow for Analytical Quantification of 12-KLCA
Caption: General workflow for the analysis of 12-KLCA from biological samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Fecal Bile Acids (Adapted for 12-KLCA)
This protocol is adapted from a validated method for fecal bile acid profiling and can be optimized for 12-KLCA.[3]
-
Sample Preparation:
-
Lyophilize fecal samples to dryness.
-
Reconstitute a known weight of the lyophilized sample in a suitable buffer.
-
Perform enzymatic deconjugation using cholylglycine hydrolase to cleave conjugated bile acids.
-
Extract the unconjugated bile acids using a solid-phase extraction (SPE) C18 cartridge.
-
Elute the bile acids from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
For enhanced UV detection, derivatize the bile acids by forming phenacyl esters.[3]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient: A linear gradient from 40% to 90% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for derivatized bile acids).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using the 12-KLCA standard of known concentrations.
-
Quantify the 12-KLCA in the samples by comparing the peak area to the calibration curve.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 12-KLCA in Plasma
LC-MS/MS offers high sensitivity and specificity for the quantification of bile acids.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a bile acid).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: A C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate 12-KLCA from other bile acids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 12-KLCA and the internal standard.
-
Cell-Based Assays
12-KLCA has been shown to exert anti-inflammatory effects by modulating the function of immune cells.[6]
Signaling Pathway of 12-KLCA in Colonic Inflammation
Caption: 12-KLCA can suppress colonic inflammation by inhibiting IL-17A secretion from ILC3s via VDR upregulation.
Protocol 4: In Vitro Treatment of Immune Cells with 12-KLCA
This protocol provides a general framework for assessing the effect of 12-KLCA on cytokine production from immune cells.
-
Cell Culture:
-
Culture a relevant immune cell line (e.g., a human T-cell line or primary immune cells) in appropriate cell culture media.
-
Seed the cells in a multi-well plate at a suitable density.
-
-
Treatment:
-
Prepare working solutions of 12-KLCA in cell culture media from your DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all treatments, including the vehicle control.
-
Treat the cells with a range of 12-KLCA concentrations (e.g., 1-100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (media with the same concentration of DMSO).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IL-17A) using an ELISA kit.
-
Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes of interest (e.g., VDR, RORγt).
-
Cell Viability Assay: Perform an MTT or similar assay to assess the cytotoxicity of 12-KLCA at the tested concentrations.
-
Protocol 5: Pregnane X Receptor (PXR) Activation Assay
12-KLCA is a known activator of the pregnane X receptor (PXR).[4] A reporter gene assay can be used to quantify this activation.
-
Cell Line:
-
Use a stable cell line expressing human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., CYP3A4 promoter).
-
-
Assay Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with a range of 12-KLCA concentrations and a known PXR agonist as a positive control (e.g., rifampicin).
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter activity to cell viability.
-
Conclusion
The successful integration of 12-Ketolithocholic acid into your research program requires careful consideration of the quality of the analytical standard and the application of robust, well-validated protocols. By following the guidelines outlined in this document, researchers can confidently procure high-quality 12-KLCA and generate reliable data to further elucidate the multifaceted roles of this intriguing microbial metabolite in health and disease.
References
-
A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. (2023). PubMed Central. Retrieved February 7, 2026, from [Link]
-
12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. (2023). PubMed. Retrieved February 7, 2026, from [Link]
-
Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. (2020). MDPI. Retrieved February 7, 2026, from [Link]
-
A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome | Agilent. (2023). Agilent. Retrieved February 7, 2026, from [Link]
-
Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. (2015). PubMed Central. Retrieved February 7, 2026, from [Link]
-
A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: Validation by GC-MS and LC-MS. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Regulation of bile acid receptor activity. (2014). PubMed Central. Retrieved February 7, 2026, from [Link]
-
High-throughput UHPLC-MS to screen metabolites in feces for gut metabolic health. (2021). bioRxiv. Retrieved February 7, 2026, from [Link]
-
The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity. (2001). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Screening Method for the Identification of Compounds That Activate Pregnane X Receptor. (2022). Current Protocols. Retrieved February 7, 2026, from [Link]
-
Establishment of In Vitro and In Vivo Anticolorectal Cancer Efficacy of Lithocholic Acid-Based Imidazolium Salts. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). Princeton University. Retrieved February 7, 2026, from [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. Retrieved February 7, 2026, from [Link]
-
In Vitro Cytotoxicity Test Methods BRD Section 1. (2006). National Toxicology Program. Retrieved February 7, 2026, from [Link]
-
HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well. (n.d.). PURACYP. Retrieved February 7, 2026, from [Link]
Sources
- 1. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 2. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental application of 12-KLCA in gut-liver axis studies
APPLICATION NOTE: Experimental Application of 12-KLCA in Gut-Liver Axis Studies
Abstract
This application note details the experimental framework for investigating 12-ketolithocholic acid (12-KLCA) , a secondary bile acid metabolite produced by specific gut symbionts (e.g., Eggerthella lenta). While often overshadowed by its precursors (DCA/LCA), 12-KLCA has emerged as a distinct signaling molecule within the gut-liver axis. This guide provides validated protocols for its biosynthesis, receptor interrogation (TGR5/GPBAR1), and quantitative analysis via LC-MS/MS, designed for researchers aiming to elucidate its role in metabolic regulation and GLP-1 secretion.
Mechanistic Foundation: The 12-KLCA Signaling Nexus
To design robust experiments, one must understand the causality of the molecule. 12-KLCA (3
Unlike primary bile acids that function largely as detergents, 12-KLCA acts as a "biased" agonist. Its primary target in the gut-liver context is the TGR5 (GPBAR1) receptor on enteroendocrine L-cells. Activation triggers the
Key Experimental Variable: The oxidation state at C-12 is critical. The ketone group alters the hydrophobicity and receptor affinity compared to the hydroxyl group of DCA, potentially reducing cytotoxicity while maintaining signaling efficacy.
Pathway Visualization: From Microbiome to Host Signaling
Figure 1: The 12-KLCA signaling axis. Bacterial 12
Experimental Workflow Overview
The following protocols are designed to be self-validating. You cannot assume commercial purity or cell responsiveness; each stage includes a checkpoint.
| Stage | Objective | Key Methodology | Validation Checkpoint |
| 1 | Sourcing/Synthesis | Microbial biotransformation or Chemical Standard | LC-MS Purity Check (>98%) |
| 2 | In Vitro Signaling | STC-1 Cell GLP-1 Secretion Assay | Cell Viability (MTT/LDH) |
| 3 | Analytical Quant | Targeted LC-MS/MS (MRM) | Spike-and-Recovery |
Protocol A: In Vitro GLP-1 Secretion Assay (STC-1 Model)
Rationale: The STC-1 cell line (murine enteroendocrine) is the gold standard for screening TGR5 agonists. This protocol isolates the specific effect of 12-KLCA on incretin release.
Materials:
-
STC-1 cells (ATCC).
-
Reagents: DMEM, FBS, DPP-IV Inhibitor (critical to prevent GLP-1 degradation), 12-KLCA (CAS: 7188-19-4), TGR5 Agonist Control (INT-777).
-
Detection: GLP-1 Active ELISA Kit.
Step-by-Step Protocol:
-
Preparation (Day 0):
-
Seed STC-1 cells in 24-well plates at
cells/well. -
Culture until 80-90% confluency (approx. 24h).
-
-
Starvation (Day 1):
-
Wash cells 2x with HBSS (Hank's Balanced Salt Solution).
-
Incubate in serum-free DMEM for 2 hours. Why? Serum contains endogenous bile acids and hormones that mask the specific signal.
-
-
Treatment (The Critical Step):
-
Prepare treatment buffer: HBSS + 0.1% BSA (Fatty Acid Free) + 10 µM DPP-IV inhibitor.
-
Treatments:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: 10 µM INT-777 or 50 µM LCA.
-
Experimental: 12-KLCA (Titration: 1, 5, 10, 50 µM).
-
-
Incubate for 60 minutes at 37°C.
-
-
Collection:
-
Collect supernatant immediately on ice. Centrifuge at 1000 x g for 5 mins to remove debris.
-
Store at -80°C or proceed to ELISA.
-
-
Self-Validation (Viability Check):
-
Do not discard the cells. Add MTT reagent to the wells.
-
Rule: If 12-KLCA treatment shows <80% viability compared to vehicle, the GLP-1 release is likely due to cell lysis (leakage), not secretion.
-
Protocol B: Targeted LC-MS/MS Quantification
Rationale: Accurate quantification of 12-KLCA in biological matrices (feces, serum, cell media) requires distinguishing it from isobaric isomers (like 12-epi-DCA or other keto-derivatives).
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP) coupled to UHPLC.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate + 0.01% Formic Acid.
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 5mM Ammonium Acetate.
-
Gradient: Steep ramp from 60% B to 95% B over 15 minutes to resolve isomers.
MS/MS Transitions (Negative Ion Mode):
12-KLCA (Formula:
| Compound | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (V) | Notes |
| 12-KLCA | 389.5 | 371.5 | 30 | Loss of H2O |
| 12-KLCA (Qual) | 389.5 | 353.5 | 45 | Loss of 2 H2O |
| DCA (Interference) | 391.5 | 343.5 | 40 | Separation required |
Sample Preparation (Serum/Media):
-
Add 50 µL sample + 150 µL ice-cold Acetonitrile (protein precipitation).
-
Spike Internal Standard (d4-DCA).
-
Vortex 1 min, Centrifuge 15,000 x g for 10 min.
-
Evaporate supernatant under nitrogen; reconstitute in 50:50 MeOH:H2O.
Protocol C: Microbial Biotransformation (Source Verification)
Rationale: To prove the gut-liver link, you must demonstrate the bacterial origin. This protocol validates the conversion of DCA to 12-KLCA by Eggerthella lenta.
Workflow Diagram:
Figure 2: Workflow for validating microbial production of 12-KLCA from Deoxycholic Acid.
Protocol:
-
Culture Eggerthella lenta (DSM 2243) in Brain Heart Infusion (BHI) broth supplemented with 1% Arginine (growth factor).
-
Add 100 µM DCA (dissolved in DMSO) at log-phase.
-
Incubate anaerobically for 48 hours.
-
Extract supernatant and analyze via LC-MS (Protocol B) to confirm the appearance of the 389.5 m/z peak and disappearance of the 391.5 m/z (DCA) peak.
Data Interpretation & Expected Results
When analyzing data, compare 12-KLCA against established bile acids.
Comparative Potency Table (Hypothetical/Literature Based):
| Bile Acid | TGR5 Potency ( | Cytotoxicity ( | Physiological Role |
| LCA | High (~0.5 µM) | High (Toxic) | Potent agonist, but limits viability. |
| DCA | Moderate (~1.0 µM) | Moderate | Pro-inflammatory at high levels. |
| 12-KLCA | High (~0.8 - 1.2 µM) | Low | Balanced metabolic modulator. |
Interpretation Guide:
-
High GLP-1 + Low LDH Release: Indicates successful TGR5 activation without membrane disruption. This is the desired profile for a therapeutic lead.
-
High GLP-1 + High LDH: Artifactual release due to cell death (detergent effect).
-
No 12-KLCA in Feces: Suggests lack of Eggerthella abundance or enzymatic activity (dysbiosis marker).
References
-
Mechanism of TGR5 Activation
- Title: The Effect of Lithocholic Acid on the Gut-Liver Axis.
- Source: Frontiers in Immunology (2022).
-
URL:[Link]
-
Microbial Transformation (Eggerthella lenta)
-
LC-MS/MS Methodologies
-
STC-1 Model Validation
Sources
- 1. Bile acid oxidation by Eggerthella lenta strains C592 and DSM 2243T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of hypoxia on GLP-1 secretion – an in vitro study using enteroendocrine STC-1 -cells as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation for 12-Ketolithocholic acid quantification
Application Note: High-Sensitivity Quantification of 12-Ketolithocholic Acid (12-keto-LCA) in Biological Matrices
Executive Summary & Biological Significance
12-Ketolithocholic acid (12-keto-LCA), also referred to as 12-oxo-LCA, is a secondary bile acid produced by the gut microbiota via the oxidation of deoxycholic acid (DCA). Recent high-impact studies have elevated the status of 12-keto-LCA from a mere metabolic intermediate to a potent signaling molecule.[1] It acts as a selective modulator of the Vitamin D Receptor (VDR) and has been shown to suppress interleukin-17A (IL-17A) production in innate lymphoid cells, offering protective effects against colitis and intestinal inflammation [1, 2].
Quantifying 12-keto-LCA presents specific analytical challenges:
-
Isomeric Complexity: It shares a molecular weight (MW 390.[1]56) and similar polarity with other oxo-bile acids (e.g., 3-keto-DCA) and is structurally related to DCA (MW 392.57).
-
Matrix Interference: Fecal matrices, where 12-keto-LCA is most abundant, are lipid-rich and heterogeneous.
-
Ionization: Like most unconjugated bile acids, it ionizes preferentially in negative electrospray mode (ESI-) but yields limited structural fragmentation, requiring rigorous chromatographic separation for specificity.[1]
This guide provides a self-validating workflow for extracting and quantifying 12-keto-LCA in stool (primary matrix) and plasma, ensuring data integrity for clinical and preclinical research.
Chemical Identity & Target Properties
Before initiating sample preparation, the analyst must verify the target properties to select the correct internal standards (ISTD) and transitions.[1]
| Property | Detail |
| Analyte Name | 12-Ketolithocholic Acid (12-oxo-3α-hydroxy-5β-cholan-24-oic acid) |
| CAS Number | 5130-29-0 |
| Molecular Formula | C₂₄H₃₈O₄ |
| Molecular Weight | 390.56 g/mol |
| Precursor Ion (ESI-) | 389.5 [M-H]⁻ |
| Key Isomers/Interferences | 3-keto-DCA (MW 390.56), Deoxycholic Acid (MW 392.57 - isotopic overlap possible) |
| Recommended ISTD | LCA-d4 or DCA-d4 (Deuterated standards are essential for matrix correction) |
Pre-Analytical Considerations
-
Sample Stability: Bile acids are generally stable, but fecal samples should be frozen at -80°C immediately upon collection to prevent microbial conversion (e.g., deconjugation or further oxidation) post-collection.
-
Lyophilization: For fecal analysis, wet weight is unreliable due to variable water content.[1] Always lyophilize (freeze-dry) stool samples to report concentrations per gram of dry weight.[1]
Protocol A: Fecal Extraction (Gold Standard)
This protocol utilizes a biphasic extraction followed by Solid Phase Extraction (SPE) to remove lipids and pigments that suppress ionization.[1]
Reagents:
-
Extraction Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid.[1][2]
-
ISTD Solution: 1 µM LCA-d4 in Methanol.
-
SPE Cartridge: Waters Oasis HLB (60 mg) or Phenomenex Strata-X.[1]
Step-by-Step Workflow:
-
Weighing: Weigh 10–20 mg of lyophilized, pulverized stool into a 2 mL bead-beating tube.
-
ISTD Spike: Add 20 µL of ISTD Solution directly to the dry powder. Allow to equilibrate for 5 minutes.
-
Primary Extraction: Add 1.0 mL of ice-cold Extraction Solvent (MeOH + 0.1% FA).
-
Homogenization: Bead-beat (e.g., Precellys or vortex) at 6500 rpm for 2 x 30 seconds.
-
Incubation: Shake at 4°C for 20 minutes to ensure desorption of bile acids from particulate matter.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Treatment: Transfer 500 µL of supernatant to a clean tube.
-
Critical Step: Dilute this supernatant with 4.5 mL of ultrapure water. (Reduces organic content to 10% to allow retention on SPE).
-
-
SPE Cleanup (HLB):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Load the diluted sample (5 mL).
-
Wash: 1 mL 5% Methanol in Water (Removes salts and polar interferences).[1]
-
Elute: 1 mL 100% Methanol .
-
-
Reconstitution: Evaporate the eluate under Nitrogen at 40°C. Reconstitute in 100 µL of 50:50 MeOH:Water (mobile phase starting conditions).
Protocol B: Plasma Extraction (High Throughput)
For plasma, protein precipitation is usually sufficient, though sensitivity is lower than in stool.[1]
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube or 96-well plate.
-
Precipitation: Add 150 µL of ice-cold Methanol containing ISTD (LCA-d4 at 100 nM).
-
Vortex: Mix vigorously for 1 minute.
-
Incubation: Incubate at -20°C for 20 minutes (enhances protein precipitation).
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C.
-
Analysis: Transfer supernatant directly to a vial. Note: If sensitivity is an issue, dry down and reconstitute in 50 µL.
Visualization: Extraction Logic
The following diagram illustrates the decision matrix for sample preparation, emphasizing the divergence between complex (stool) and simple (plasma) matrices.
Figure 1: Decision tree for 12-keto-LCA sample preparation. The stool workflow includes SPE to mitigate matrix effects common in microbiome research.
LC-MS/MS Method Parameters
The separation of 12-keto-LCA from DCA and other isomers is critical. A C18 column with high surface coverage is recommended.[1]
Chromatography
-
Column: Cortecs C18+ (2.1 x 100 mm, 1.6 µm) or Hypersil GOLD C18.[1]
-
Mobile Phase A: Water + 1 mM Ammonium Acetate (pH unadjusted or slightly adjusted to 6-7).[1] Note: Avoid strong acids in negative mode as they suppress ionization of carboxylic acids.
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 1 mM Ammonium Acetate.[1]
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% -> 95% B (Linear gradient is crucial for isomer separation)
-
10-12 min: 95% B
-
12.1 min: 50% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 45°C.
Mass Spectrometry (ESI Negative)
Unconjugated bile acids often do not fragment well.[1][3] The "Pseudo-MRM" (Parent -> Parent) or Water Loss transitions are commonly used.[1]
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) |
| 12-keto-LCA | 389.5 | 389.5 | Survival (Quant) | 10-15 |
| 389.5 | 371.5 | Loss of H₂O | 25-30 | |
| 389.5 | 353.5 | Loss of 2H₂O | 35-40 | |
| DCA (Interference) | 391.5 | 391.5 | Survival | 10-15 |
| LCA-d4 (ISTD) | 379.6 | 379.6 | Survival | 10-15 |
Note: The "Survival" transition (Precursor -> Precursor) often yields the highest sensitivity for unconjugated bile acids [3].[1] Ensure your quadrupole resolution is set to "Unit" or "High" to prevent crosstalk between 389.5 (12-keto) and 391.5 (DCA).
Validation & Quality Control
To ensure Trustworthiness , the method must be self-validating:
-
Isomer Resolution Test: Inject a mix of DCA, CDCA, and 12-keto-LCA. They must be baseline separated. 12-keto-LCA typically elutes before LCA but after DCA/CDCA on a C18 column due to the ketone reducing polarity slightly less than a hydroxyl group, but the planar structure affects retention.[1]
-
Matrix Effect Quantification:
-
Linearity: 1 nM to 5000 nM. 12-keto-LCA is often found in the nM range in plasma but µM range in stool.[1]
References
-
Hang, S., Paik, D., Yao, L. et al.[1] Bile acid metabolites control T(H)17 cell differentiation.[1] Nature576 , 143–148 (2019).[1] [Link]
-
Song, X., Sun, X., Oh, S.F. et al.[1] Microbial bile acid metabolites modulate gut RORγ+ regulatory T cell homeostasis.[1] Nature577 , 410–415 (2020).[1] [Link]
-
Reiter, S. et al. Analysis of conjugated and unconjugated bile acids in human serum by LC-MS/MS.[1] Analytica Chimica Acta1158 , 338399 (2021).[1] [Link]
-
Agilent Technologies.[1] A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome.[1][4] Application Note 5994-6074EN.[1] [Link]
Sources
High-Throughput Cell-Based Transactivation Assay for 12-keto Lithocholic Acid
Abstract & Biological Context
12-keto Lithocholic Acid (12-keto LCA) is a secondary bile acid metabolite derived from the gut microbiota-mediated oxidation of Lithocholic Acid (LCA). While primary bile acids like Chenodeoxycholic Acid (CDCA) are potent agonists of the Farnesoid X Receptor (FXR) , LCA and its derivatives (including 12-keto LCA) exhibit unique selectivity profiles. They are increasingly recognized as modulators of the Vitamin D Receptor (VDR) and the membrane-bound TGR5 (GPBAR1) receptor.
This Application Note provides a rigorous protocol for a Nuclear Receptor Transactivation Assay using a luciferase reporter system. While 12-keto LCA is a potent TGR5 agonist, this guide focuses on quantifying its genomic activity via Nuclear Receptors (FXR and VDR), which is the standard definition of "transactivation."
Mechanism of Action
The assay relies on the ligand-dependent activation of a nuclear receptor (NR). 12-keto LCA crosses the cell membrane and binds to the ligand-binding domain (LBD) of the NR (FXR or VDR). This induces a conformational change, promoting heterodimerization with the Retinoid X Receptor (RXR). The complex binds to specific Response Elements (RE) on the DNA, recruiting co-activators and driving the transcription of the Firefly Luciferase reporter gene.
Figure 1: Signal transduction pathway for 12-keto LCA-mediated nuclear receptor transactivation.
Experimental Design & Principles
To ensure Scientific Integrity and Trustworthiness , this protocol utilizes a Dual-Luciferase Reporter System . This involves two reporters:
-
Firefly Luciferase (Experimental): Driven by the specific response element (e.g., FXRE or VDRE).
-
Renilla Luciferase (Control): Driven by a constitutive promoter (e.g., TK or SV40). This normalizes for transfection efficiency and cell viability, which is critical when testing hydrophobic bile acids that may exhibit cytotoxicity.
Critical Reagents
| Component | Specification | Purpose |
| Cell Line | HEK293T or HepG2 | HEK293T for high transfection efficiency; HepG2 for liver-specific cofactor context. |
| Expression Vector | pCMV-hFXR or pCMV-hVDR | Expresses the full-length human nuclear receptor. |
| Reporter Vector | pGL4-FXRE-Luc or pGL4-VDRE-Luc | Contains response elements upstream of luc2 gene. |
| Control Vector | pRL-TK (Renilla) | Internal control for normalization. |
| Ligand | 12-keto Lithocholic Acid | Test compound (dissolved in DMSO). |
| Positive Control | CDCA (for FXR) or Calcitriol (for VDR) | Validates assay performance. |
Comprehensive Protocol
Phase 1: Cell Preparation and Seeding (Day 1)
Objective: Establish a uniform monolayer of cells.
-
Harvest Cells: Trypsinize HEK293T cells (at 70-80% confluency).
-
Count: Use an automated cell counter to ensure accuracy.
-
Seed: Dilute cells in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Note:Charcoal-Stripped FBS is mandatory to remove endogenous hormones/bile acids that would raise the assay background.
-
-
Plate: Dispense 20,000 cells/well into a white, opaque 96-well plate (100 µL/well).
-
Incubate: 24 hours at 37°C, 5% CO₂.
Phase 2: Transfection (Day 2)
Objective: Introduce the sensor machinery into the cells.
-
Prepare Transfection Mix (Per Well):
-
Expression Plasmid (FXR/VDR): 50 ng
-
Reporter Plasmid (Firefly): 50 ng
-
Control Plasmid (Renilla): 5 ng (1:10 ratio to experimental plasmid to prevent promoter interference).
-
Transfection Reagent: 0.3 µL (e.g., Lipofectamine 3000 or FuGENE HD).
-
Opti-MEM: Up to 10 µL total volume.
-
-
Complex Formation: Incubate the mix at room temperature for 15–20 minutes.
-
Addition: Add 10 µL of the complex dropwise to each well.
-
Incubate: 16–24 hours.
Phase 3: Treatment (Day 3)
Objective: Stimulate the receptor with 12-keto LCA.
-
Compound Preparation:
-
Dissolve 12-keto LCA in 100% DMSO to create a 10 mM stock.
-
Perform 1:3 serial dilutions in DMSO to generate a dose-response curve (e.g., 100 µM to 0.1 nM).
-
-
Media Exchange: Carefully aspirate the transfection media.
-
Dosing: Dilute the DMSO stocks 1:1000 into fresh DMEM + 0.5% CS-FBS.
-
Final DMSO concentration must be < 0.1% to avoid cytotoxicity.
-
Add 100 µL of treated media to cells.
-
-
Controls:
-
Vehicle Control: 0.1% DMSO only.
-
Positive Control: 50 µM CDCA (for FXR) or 10 nM Calcitriol (for VDR).
-
-
Incubate: 18–24 hours.
Phase 4: Detection & Analysis (Day 4)
Objective: Quantify transcriptional activity.
-
Lysis: Remove media and wash once with PBS. Add 20 µL of Passive Lysis Buffer (PLB) per well. Shake for 15 min.
-
Firefly Reading: Add 100 µL of Luciferase Assay Reagent II (LAR II). Measure luminescence (L_Firefly).
-
Renilla Reading: Add 100 µL of Stop & Glo® Reagent. Measure luminescence (L_Renilla).
-
Calculation:
Figure 2: Experimental timeline and workflow for the transactivation assay.
Data Interpretation & Troubleshooting
Expected Results
-
FXR Assay: 12-keto LCA typically acts as a weak to moderate agonist compared to CDCA. Expect a Fold Induction of 2–10x depending on the concentration.
-
VDR Assay: 12-keto LCA and its precursors (LCA) are known VDR agonists. Expect robust activation (10–50x fold induction).
Quality Control Metrics
To ensure the assay is self-validating , calculate the Z-factor for the positive control plate:
-
: Standard Deviation,
: Mean. -
: Positive Control,
: Negative Control. -
Target: Z-factor > 0.5 indicates a robust assay suitable for screening.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Background | Endogenous bile acids in serum | Ensure Charcoal-Stripped FBS is used during seeding and treatment. |
| Low Signal | Poor transfection efficiency | Optimize DNA:Lipid ratio; ensure cells are healthy and <20 passages. |
| High Toxicity | 12-keto LCA solubility/toxicity | 12-keto LCA is hydrophobic. Do not exceed 0.1% DMSO. Check cell morphology before lysis. |
References
-
Makishima, M., et al. (2002). "Vitamin D receptor as an intestinal bile acid sensor." Science, 296(5571), 1313-1316.
-
Parks, D. J., et al. (1999). "Bile acids: natural ligands for an orphan nuclear receptor." Science, 284(5418), 1365-1368.
-
Siedel, E., et al. (2020). "The metabolite 12-keto-lithocholic acid is a potent TGR5 agonist." Biochimica et Biophysica Acta (BBA).
-
Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."
Troubleshooting & Optimization
troubleshooting 12-Ketolithocholic acid LC-MS/MS analysis
Welcome to the Technical Support Center for 12-Ketolithocholic Acid (12-KLCA) LC-MS/MS Analysis. As Senior Application Scientists, we have compiled this guide based on field-proven methodologies and established scientific principles to help you navigate the complexities of quantifying this important secondary bile acid. This document is designed to be a dynamic resource, providing direct answers and in-depth troubleshooting for common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is 12-Ketolithocholic acid (12-KLCA) and why is its accurate measurement important?
12-Ketolithocholic acid (12-KLCA) is a secondary bile acid, meaning it is formed in the intestine through the metabolic action of gut microbiota on primary bile acids.[1] Specifically, it is a metabolite of deoxycholic acid (DCA).[2] Its measurement is critical in biomedical research for several reasons:
-
Gut Microbiome Research: 12-KLCA levels can serve as an indicator of specific microbial metabolic pathways and have been linked to the composition and function of the gut microbiome.[1]
-
Disease Biomarker: Altered levels of 12-KLCA and other oxo-bile acids have been observed in patients with type 2 diabetes and may be associated with inflammatory conditions like ulcerative colitis.[1][2]
-
Receptor Activation: 12-KLCA is known to activate nuclear receptors such as the pregnane X receptor (PXR), which plays a key role in regulating the metabolism and excretion of potentially harmful substances.[2]
Accurate and precise quantification by LC-MS/MS is therefore essential to understand its physiological and pathological roles.
Q2: What are the typical mass spectrometry parameters for 12-KLCA analysis?
12-KLCA has a molecular weight of 390.6 g/mol .[3] It is typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. While electrospray ionization (ESI) can be used in both positive and negative modes, positive mode is commonly reported.
The key is to select precursor and product ion pairs (transitions) that are specific to 12-KLCA. It is crucial to optimize collision energy (CE) for your specific instrument to achieve the best signal intensity.
Table 1: Example MRM Parameters for 12-KLCA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (V) | Reference |
|---|
| 12-oxo-lithocholic acid (12-KLCA) | 391.3 | 145.1 | Positive | 12 |[4] |
Note: These values should be used as a starting point. Instrument-specific optimization is mandatory for achieving the best performance.
Q3: Which LC column and mobile phases are recommended for 12-KLCA separation?
The analysis of bile acids is challenging due to the presence of numerous structural isomers (compounds with the same mass but different structure).[5] Therefore, robust chromatographic separation is paramount for accurate identification and quantification.[6]
-
Column Choice: A C18 reversed-phase column is the most common choice. Columns with a particle size of less than 2 µm (UPLC/UHPLC) are preferred for higher resolution and faster analysis times. A typical dimension would be 2.1 mm x 50-100 mm.
-
Mobile Phase: A gradient elution is necessary to separate 12-KLCA from other bile acids and matrix components.
-
Mobile Phase A: Water with an additive. Common additives are 0.1% formic acid or low concentrations of ammonium formate to improve ionization and peak shape.[7]
-
Mobile Phase B: An organic solvent like acetonitrile or methanol, often with the same additive as Mobile Phase A.[7] Some methods have found that using acetone in the mobile phase can help remove lipid buildup on the column, improving method robustness over time.[8]
-
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you may encounter during your analysis. We follow a logical workflow from the most common and simple fixes to more complex diagnostic steps.
Problem 1: Poor or No Signal for 12-KLCA
This is one of the most frequent issues and can stem from multiple sources.
Q: I'm not seeing any peak for my 12-KLCA standard or samples. What should I check first?
A: Start with the simplest explanations and work your way toward the more complex.
Step 1: Verify the Basics (LC System & Sample)
-
Sample Integrity: Has the 12-KLCA standard degraded? Prepare a fresh standard from your stock solution. 12-KLCA is generally stable when stored at -20°C.[2]
-
Injection Issues: Is the autosampler picking up your sample correctly? Check for air bubbles in the vial or sample loop. Ensure the injection needle is not clogged.[9]
-
LC Flow Path: Is there pressure in the system? A normal pressure reading indicates the pumps are working. If the pressure is zero or abnormally low, there may be a leak or a pump failure. If it's excessively high, there could be a blockage.[10]
-
Divert Valve: If your system has a divert valve, ensure it is switched to the mass spectrometer at the expected retention time for 12-KLCA.
Step 2: Investigate the Mass Spectrometer
-
Source Conditions: Is the electrospray visible and stable? A dirty or improperly positioned ESI probe can drastically reduce signal. Check for salt buildup at the capillary tip.
-
MS Parameters: Double-check that the correct MRM transition for 12-KLCA is entered in your acquisition method. Ensure the MS is not in standby mode.
-
Tuning and Calibration: When was the last time the mass spectrometer was tuned and calibrated? A system that is out of tune will have poor sensitivity. Run your system's tuning protocol.
Step 3: Consider the Chemistry
-
Ionization Mode: Are you in the correct polarity mode (e.g., Positive ESI)?[4]
-
Adduct Formation: 12-KLCA should ionize to form [M+H]⁺ in positive mode. However, depending on your mobile phase, it could form other adducts like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[11][12] If you are using an ammonium-based modifier, try looking for the ammonium adduct. Your precursor m/z would need to be adjusted accordingly.
-
In-Source Fragmentation: If source conditions (like capillary voltage or temperature) are too harsh, your precursor ion might be fragmenting before it even enters the quadrupole. Try reducing the source energy.
Caption: Initial diagnostic workflow for signal loss.
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Q: My 12-KLCA peak is tailing/fronting. How can I improve its shape?
A: Poor peak shape is almost always a chromatography or sample preparation issue.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column.
-
Cause: Active sites on the silica packing (silanols) can interact with the hydroxyl and carboxyl groups of 12-KLCA.
-
Solution: Ensure your mobile phase has sufficient acidic modifier (e.g., 0.1% formic acid) to keep the carboxyl group protonated and minimize these interactions. Also, check if your column is nearing the end of its life.
-
-
Peak Fronting: This typically indicates column overload.
-
Cause: Injecting too much analyte saturates the stationary phase at the head of the column.
-
Solution: Dilute your sample and re-inject. If analyzing standards for a calibration curve, ensure your top concentration is not overloading the column.
-
-
Broad Peaks: This can be caused by several factors.
-
Cause 1: Large Dead Volume. Excessive tubing length or poorly made connections between the column and the MS can cause peaks to broaden.[13]
-
Solution 1: Use pre-cut tubing of the correct internal diameter and ensure all fittings are properly tightened to minimize dead volume.
-
Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent than the initial mobile phase, the peak can broaden and become distorted.
-
Solution 2: Reconstitute your final sample extract in a solvent that is as weak as, or weaker than, your starting mobile phase conditions (e.g., 10-20% acetonitrile/methanol in water).
-
Problem 3: Shifting Retention Times
Q: The retention time for 12-KLCA is not consistent between injections. What is causing this?
A: Retention time (RT) instability points to problems with the LC pump, column equilibration, column integrity, or matrix effects.
-
LC Pump Performance: Inconsistent gradient delivery is a common cause.[14]
-
Action: Purge the pumps to remove any air bubbles and ensure solvents are properly degassed. Check for pump seal leaks.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to RT drift.
-
Action: Ensure your method includes an equilibration period of at least 5-10 column volumes after the gradient returns to initial conditions.
-
-
Matrix Effects: This is a significant issue in bile acid analysis. Co-eluting compounds from complex matrices (like plasma or feces) can interact with the stationary phase and alter the retention of your target analyte.[15] One study found that matrix components in urine could significantly change the retention times of bile acids.[15]
Problem 4: High Background Noise or Interferences
Q: My chromatograms are very noisy, or I see interfering peaks at the same retention time as 12-KLCA. What can I do?
A: High background can come from contaminated solvents, a dirty system, or the sample matrix itself.
-
Solvent Contamination: Always use high-purity, LC-MS grade solvents and additives.[13][17] Common contaminants include plasticizers (phthalates) and polyethylene glycols (PEGs) from solvent bottles or tubing.
-
System Contamination & Carryover: If a previous high-concentration sample was injected, it can lead to carryover in subsequent blanks.
-
Action: Run several blank injections (your reconstitution solvent) to wash the system. If carryover persists, clean the injection needle and port. Consider adding a "needle wash" step in your method using a strong organic solvent.
-
-
Matrix Interferences: Phospholipids from plasma or serum are a major source of interference and can cause ion suppression.[16]
-
Action: Implement a more rigorous sample cleanup. Protein precipitation alone is often insufficient.[16] Use a dedicated phospholipid removal plate or SPE cartridge. This is a critical step for robust bioanalysis.
-
Validated Experimental Protocols
Protocol 1: Extraction of 12-KLCA from Plasma/Serum
This protocol incorporates protein precipitation followed by phospholipid removal, which is essential for creating a clean extract and minimizing matrix effects.[16]
-
Thaw Samples: Thaw plasma/serum samples and internal standard (IS) stock solutions on ice.
-
Spike Internal Standard: To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of your working IS solution (e.g., d4-labeled bile acids). Vortex briefly.
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate or cartridge. Elute the sample according to the manufacturer's instructions (often using positive pressure or vacuum).
-
Evaporation: Dry the collected eluate under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.
Caption: Plasma/Serum sample preparation workflow.
Protocol 2: Extraction of 12-KLCA from Fecal Samples
Fecal samples present a highly complex matrix. This protocol is adapted from established methods for fecal bile acid extraction.[8]
-
Sample Preparation: Weigh approximately 20-50 mg of lyophilized (freeze-dried) fecal material into a homogenization tube containing ceramic beads.
-
Spike Internal Standard: Add your working IS solution to the tube.
-
Initial Extraction: Add 500 µL of methanol. Homogenize using a bead beater (e.g., TissueLyser) for 10-20 minutes.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the methanol supernatant to a new tube.
-
Dilution & Filtration: Add 500 µL of water to the methanol extract. Vortex, then centrifuge again to pellet any remaining particulates. Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject directly into the LC-MS/MS system. A dilution may be necessary depending on the concentration of bile acids.
References
-
LIPID MAPS Structure Database (LMSD). (2024). 12-keto Lithocholic acid. [Link]
-
MAC-MOD Analytical. (n.d.). LC-MS Separation of Bile Acids. [Link]
-
van den Oever, G. A. A., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 10(7), 284. [Link]
-
Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. [Link]
-
Carnevale, G., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 274. [Link]
-
Kopriva, I., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 178, 117799. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3080612, 12-Ketolithocholic acid. [Link]
-
Zhang, Y., et al. (2012). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 47(7), 888-896. [Link]
-
Cole, R. B. (1991). Ion spray liquid chromatographic/mass spectrometric characterization of bile acids. Journal of the American Society for Mass Spectrometry, 2(6), 480-486. [Link]
-
Li, Y., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes, 15(2), 2290315. [Link]
-
Li, W., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 117-124. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Li, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS. Journal of Clinical Laboratory Analysis, 36(3), e24279. [Link]
-
News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
-
SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. [Link]
-
ResearchGate. (2016). Anyone can help with this Mass spec issue?[Link]
-
SCIEX. (n.d.). Bile acid analysis. [Link]
-
Cebo, M., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Journal of The American Society for Mass Spectrometry, 28(11), 2421-2430. [Link]
-
LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
ResearchGate. (2025). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
-
University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. [Link]
Sources
- 1. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid analysis [sciex.com]
- 6. mac-mod.com [mac-mod.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. myadlm.org [myadlm.org]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 14. zefsci.com [zefsci.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Chromatographic Separation of Bile Acid Isomers
Welcome to the technical support center dedicated to advancing your research through optimized chromatographic separation of bile acid isomers. This guide is structured to address the most pressing challenges encountered in the lab, providing not just solutions, but a deep dive into the causality behind them. Whether you are developing a new method or troubleshooting an existing one, this resource will serve as your go-to reference.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section tackles the most frequent and frustrating problems encountered during the chromatographic analysis of bile acids. Each issue is presented in a question-and-answer format, followed by an in-depth scientific explanation and actionable steps.
Q1: Why am I seeing poor resolution between critical bile acid isomers like CDCA and DCA, or other isobaric pairs?
Immediate Answer: Poor resolution between bile acid isomers is the most common challenge and typically stems from suboptimal mobile phase composition, incorrect stationary phase selection, or an unoptimized gradient. Since many isomers only differ by the stereochemistry of a single hydroxyl group, achieving separation requires a highly selective method.[1][2]
Expert Explanation & Actionable Solutions:
The structural similarity of bile acid isomers makes their separation challenging but essential for accurate quantification.[1] Mass spectrometry alone cannot differentiate between isomers with the same molecular weight and fragmentation patterns, necessitating robust chromatographic separation.[3][4]
-
Mobile Phase pH Optimization: The ionization state of bile acids, which are weak acids, is heavily influenced by the mobile phase pH.[5][6] Small shifts in pH can dramatically alter selectivity.[5][6][7]
-
Causality: The pKa values of unconjugated bile acids are around 5.0, while glycine-conjugated bile acids are around 3.9, and taurine-conjugated bile acids are below 2.0. Operating the mobile phase at a pH close to an analyte's pKa can lead to mixed ionization states, causing peak splitting or broadening.[5]
-
Actionable Step: Adjust your mobile phase pH to be at least 1-1.5 units away from the pKa of your target analytes. For general profiling of both conjugated and unconjugated bile acids, a slightly acidic mobile phase (pH 3-4) using formic acid is a common starting point. However, for specific isomer pairs, systematically screening pH values from 3 to 6 can reveal an optimal "selectivity window."[7]
-
-
Gradient Optimization: A shallow, carefully optimized gradient is crucial for resolving closely eluting isomers.[1]
-
Causality: A steep gradient will cause analytes to elute too quickly, merging peaks and sacrificing resolution. A shallower gradient increases the interaction time with the stationary phase, allowing for finer discrimination between structurally similar molecules.
-
Actionable Step: If isomers are co-eluting, decrease the slope of your gradient. For example, instead of a 10-minute gradient from 20% to 80% organic, try a 20-minute gradient over the same range, or focus a very shallow gradient segment (e.g., 0.5% change per minute) in the region where your isomers of interest are eluting.
-
-
Stationary Phase Selectivity: While C18 columns are the workhorse for bile acid analysis, not all C18 phases are created equal.[1][8][9]
-
Causality: Subtle differences in hydrophobicity, silanol activity, and bonding density between different C18 columns can provide alternative selectivity for stubborn isomer pairs. For highly similar isomers, a standard C18 may not offer enough resolving power.
-
Actionable Step: Screen different stationary phases. Consider a high-strength silica (HSS) T3 column, which is designed to provide balanced retention for both polar and hydrophobic compounds and performs well under aqueous conditions.[9] Fused-core particle columns can also provide higher efficiency and better resolution.[3]
-
Troubleshooting Diagram: Improving Isomer Resolution
This decision tree provides a logical workflow for addressing poor chromatographic resolution.
Caption: A decision tree for troubleshooting poor bile acid isomer separation.
Q2: My retention times are drifting with every injection, especially after running several biological samples. What is happening?
Immediate Answer: Retention time drift is a classic sign of column contamination or changing column chemistry. With complex biological samples like plasma or tissue homogenates, the accumulation of lipids (e.g., phospholipids) and proteins on the column is a primary cause.[10]
Expert Explanation & Actionable Solutions:
Method robustness is critical for reliable quantification. Unstable retention times compromise peak identification and integration, leading to poor reproducibility.[5]
-
Matrix Effects from Lipids: Simple protein precipitation with methanol is common but inefficient at removing lipids.[10] Phospholipids, in particular, can build up on the head of a reversed-phase column, creating a new, unintended stationary phase that alters retention characteristics. This leads to increasing backpressure and retention time drift.[10]
-
Causality: The hydrophobic tails of phospholipids interact strongly with the C18 stationary phase, while their polar heads can alter the surface chemistry, affecting how bile acids interact with the column.
-
Actionable Step 1 (Chromatographic): Implement a robust column wash step at the end of each run. A high percentage of a strong, lipid-soluble solvent like isopropanol or acetone can be effective at stripping lipids from the column.[10] One study found that using acetone as the strong solvent in the mobile phase effectively eluted problematic phospholipids and triacylglycerols.[10]
-
Actionable Step 2 (Sample Prep): Improve your sample cleanup. While simple protein precipitation is fast, incorporating a Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) step will more effectively remove interfering lipids and proteins, protecting your column and improving method stability.
-
-
Mobile Phase Instability: Incorrectly prepared or unstable mobile phase can also cause drift.
-
Causality: If the buffer concentration is too low, it may not have the capacity to maintain a stable pH.[7] Additionally, volatile mobile phase components can evaporate over the course of a long sequence, changing the composition and affecting retention.
-
Actionable Step: Ensure your buffer is used within its effective buffering range (pKa ± 1 unit).[7] Prepare fresh mobile phase daily and keep solvent bottles capped to minimize evaporation.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about method development and best practices for bile acid analysis.
Q3: What is the best type of column to start with for bile acid analysis?
Answer: A high-quality reversed-phase C18 column with a particle size of less than 2 µm (for UPLC systems) is the universally accepted starting point for bile acid method development.[1][9]
Expert Explanation:
The choice of stationary phase is a critical parameter that dictates the selectivity of your separation.[1]
-
Why C18? The steroidal backbone of bile acids is hydrophobic, making it well-suited for retention on a C18 stationary phase. The majority of published methods successfully utilize C18 columns.[8][9]
-
Beyond C18: While C18 is an excellent start, it may not be the final answer for every isomeric challenge. If you cannot achieve baseline separation on a C18 phase, consider phases with different selectivity mechanisms.
Table 1: Comparison of Common Stationary Phases for Bile Acid Analysis
| Stationary Phase | Primary Interaction Mechanism | Ideal For | Potential Drawbacks |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General purpose, good starting point for most bile acids.[9] | May not resolve highly similar stereoisomers.[1] |
| HSS T3 | Balanced Hydrophobic/Polar | Retaining and separating both conjugated (more polar) and unconjugated (less polar) bile acids.[9] | Selectivity may not be dramatically different from some C18 phases. |
| C30 (Triacontylsilane) | Shape Selectivity, Hydrophobic | Isomers with subtle differences in their 3D structure (stereoisomers). | Longer retention times, may require stronger organic solvents. |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | Enhancing separation of isomers with differing numbers or positions of hydroxyl groups. | Can have different selectivity depending on the mobile phase. |
Q4: How do I properly prepare biological samples like serum or liver tissue for bile acid analysis?
Answer: Proper sample preparation is essential to remove interferences that can suppress MS ionization, contaminate your column, and cause poor reproducibility.[1] The gold standard involves protein precipitation followed by solid-phase extraction (SPE) for the cleanest extracts.
Expert Explanation & Protocol:
The goal of sample prep is to efficiently extract bile acids while removing proteins and lipids.[2][10]
-
Protein Precipitation (PPT): This is the first and simplest step. Cold organic solvents like acetonitrile or methanol are used to denature and precipitate the bulk of proteins.[3] However, this method does not remove lipids effectively.[10]
-
Solid-Phase Extraction (SPE): This is a more rigorous cleanup technique that provides a cleaner sample than PPT alone.[1] A reversed-phase SPE cartridge (e.g., C18) is typically used.
Protocol: Sample Preparation of Serum/Plasma for Bile Acid Analysis
This protocol outlines a robust workflow combining protein precipitation and solid-phase extraction.
Caption: Workflow for serum/plasma sample preparation using PPT and SPE.
Q5: What are the best mobile phase additives for LC-MS analysis of bile acids?
Answer: For negative mode electrospray ionization (ESI), which is standard for bile acid analysis, the most common mobile phase additives are formic acid and ammonium acetate.[1][8][11]
Expert Explanation:
Mobile phase additives serve two main purposes: controlling the pH and providing counter-ions to aid in the ionization process.
-
Formic Acid: Typically used at low concentrations (0.01% to 0.1%), formic acid helps to keep unconjugated and glycine-conjugated bile acids in their less polar, protonated form, which can improve retention on a reversed-phase column. However, high acidity can reduce the ESI efficiency for some bile acids.[8][12]
-
Ammonium Acetate: This salt acts as a buffer to control pH. The acetate helps in the formation of [M+CH3COO]- adducts, while the ammonium ion can improve peak shape. The concentration and pH of the buffer are critical and must be optimized.[8][9]
-
The Balance: The choice between these additives, or a combination, depends on the specific separation goals. A study by Han et al. found that both acidity and ammonium levels in the mobile phase can impact ESI efficiency, particularly for unconjugated bile acids.[13] Therefore, it is crucial to empirically test different mobile phase compositions during method development to find the optimal balance between chromatographic separation and MS sensitivity for your specific analytes of interest.
References
- Dealing with poor reproducibility in bile acid quantification. (n.d.). Benchchem.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Technology Networks.
- A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. (2023, May 26). Agilent.
- HPLC Separation of Bile Acids with Ascentis Express C18. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). Journal of Clinical Medicine, 9(7), 2143.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology, 13, 848455.
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. (2017). Analytical and Bioanalytical Chemistry, 409(23), 5495–5505.
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989). Metabolites, 9(10), 933.
- Isomers-oriented separation of forty-five plasma bile acids with liquid chromatography-tandem mass spectrometry. (2024).
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. (2017). Analytical and Bioanalytical Chemistry, 409(23), 5495–5505.
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mod. (2017). Analytical and Bioanalytical Chemistry, 409(23).
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. (2017). Analytical and Bioanalytical Chemistry, 409(23), 5495–5505.
- Sample Preparation Techniques for Bile Acid Analysis. (n.d.). Creative Proteomics.
- What pH of mobile phase is suitable for chromatographic separation of bile acids? (2017). ResearchGate.
- Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology, 13.
- One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. (2021). ACS Omega, 6(12), 8495–8503.
- Total Bile Acid Assay Kit. (n.d.). Cell Biolabs, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaboprofile.com [metaboprofile.com]
- 10. agilent.com [agilent.com]
- 11. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the Quantification of 12-Ketolithocholic Acid (12-KLCA)
Welcome to the technical support center dedicated to addressing the challenges associated with the accurate quantification of 12-ketolithocholic acid (12-KLCA) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS/MS for their analytical needs. Here, we will delve into the nuances of matrix effects, providing practical, field-proven insights in a question-and-answer format to help you troubleshoot and enhance the robustness of your assays.
The Challenge of the Matrix
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For 12-KLCA, a critical bile acid in various physiological and pathological processes, the biological matrix (e.g., plasma, serum, urine, tissue homogenates) is a complex mixture of endogenous substances like phospholipids, proteins, salts, and other metabolites.[2] These co-eluting components can significantly interfere with the ionization of 12-KLCA in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3][4] This interference can lead to either ion suppression or enhancement, compromising the accuracy, precision, and reproducibility of your quantitative results.[1][5]
This guide will provide a structured approach to identifying, understanding, and mitigating these matrix effects to ensure the integrity of your 12-KLCA quantification.
Frequently Asked Questions (FAQs)
Q1: My 12-KLCA signal is inconsistent and lower than expected in plasma samples compared to the neat standard. What is the likely cause?
A1: This is a classic sign of ion suppression , a common matrix effect in LC-MS/MS analysis.[5] Endogenous components from the plasma, such as phospholipids and salts, are likely co-eluting with your 12-KLCA analyte.[2] In the electrospray ionization (ESI) source, these interfering molecules compete with 12-KLCA for ionization, reducing the efficiency of protonation or deprotonation and thus lowering the signal detected by the mass spectrometer.[6] The ESI source is particularly susceptible to these effects.[1]
Q2: What is the "gold standard" for compensating for matrix effects in 12-KLCA quantification?
A2: The most widely recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[3][7][8] A SIL-IS for 12-KLCA, such as ¹³C- or ²H-labeled 12-KLCA, is chemically identical to the analyte but has a different mass. It should be added to your samples early in the preparation process.[9] Because the SIL-IS and the native 12-KLCA have nearly identical physicochemical properties, they will experience the same extraction recovery and any ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, you can accurately quantify 12-KLCA, as the ratio remains consistent even with variations in the matrix effect.[7]
Q3: I don't have a specific SIL-IS for 12-KLCA. Can I use a structural analog as an internal standard?
A3: While a SIL-IS is ideal, a structural analog can be used with caution.[8] The chosen analog should be closely related in chemical structure and properties to 12-KLCA to ensure similar chromatographic behavior and ionization response. However, be aware that even closely related compounds can exhibit different responses to matrix effects, potentially leading to inaccurate quantification.[1] If you use a structural analog, thorough validation is critical to demonstrate that it adequately tracks the behavior of 12-KLCA in the presence of the matrix.[10][11]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reducing the concentration of interfering matrix components.[3][12] However, this strategy is only viable if the concentration of 12-KLCA in your samples is high enough to remain well above the lower limit of quantitation (LLOQ) of your assay after dilution.[3] For trace-level analysis, dilution may compromise the sensitivity of the method.[13]
Troubleshooting Guides
Scenario 1: Significant Ion Suppression is Observed
You've confirmed ion suppression is occurring by comparing the 12-KLCA response in a post-extraction spiked matrix sample to a neat solution. Here’s a systematic approach to mitigate this issue.
Step 1: Enhance Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components before analysis.[14][15][16][17]
-
Problem: Simple protein precipitation (PPT) with acetonitrile or methanol is often insufficient for removing phospholipids, a major cause of ion suppression.[18][19]
-
Solution: Implement a more rigorous sample cleanup technique.
| Technique | Principle | Advantages | Considerations |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while matrix components are washed away.[12] | Highly effective at removing a broad range of interferences, including salts and phospholipids.[20] | Requires method development to optimize the sorbent, wash, and elution steps. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte and interferences between two immiscible liquid phases. | Can be effective for removing highly polar (salts) or non-polar (lipids) interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Phospholipid Removal Plates/Cartridges | Employs specialized media that selectively removes phospholipids from the sample.[21][22][23] | Simple, high-throughput, and very effective at targeting a key source of ion suppression.[21] | Adds cost to the sample preparation process. |
Experimental Protocol: Phospholipid Removal using a Specialized Plate
-
Protein Precipitation: Add 3 parts of acidified acetonitrile (e.g., with 1% formic acid) to 1 part of your plasma sample in a collection plate.
-
Vortex: Mix thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Transfer and Filter: Transfer the mixture to the phospholipid removal plate.
-
Apply Vacuum: Apply a gentle vacuum to pull the sample through the specialized frit and packing material. The phospholipids and precipitated proteins are retained, while the 12-KLCA passes through into a clean collection plate.[21]
-
Evaporate and Reconstitute: Dry the filtrate under a stream of nitrogen and reconstitute in your mobile phase for LC-MS/MS analysis.
Step 2: Optimize Chromatographic Separation
-
Problem: Even with good sample cleanup, some matrix components may still co-elute with 12-KLCA.
-
Solution: Modify your HPLC/UHPLC method to improve the separation between 12-KLCA and interfering peaks.[3]
-
Adjust the Gradient: A shallower gradient can increase the resolution between closely eluting compounds.
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Modify Mobile Phase Additives: While additives like TFA can cause ion suppression themselves, small amounts of formic acid or ammonium formate can improve peak shape and separation.[24]
-
Workflow for Mitigating Ion Suppression
Caption: A systematic workflow for addressing ion suppression.
Scenario 2: Inconsistent Retention Time and Peak Shape for 12-KLCA
You observe that the retention time for 12-KLCA shifts between samples, and sometimes a single standard shows two peaks in the presence of the matrix.
-
Causality: This is a less common but significant matrix effect where matrix components can interact with the analyte, altering its retention on the chromatography column.[1][25] This can lead to misidentification of the analyte, especially in automated data analysis pipelines.[25] In some cases, loose bonding with matrix components can cause a portion of the analyte to elute at a different time, resulting in split or shouldered peaks.[1]
Troubleshooting Steps:
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in a "blank" matrix that is as similar as possible to your study samples but free of endogenous 12-KLCA.[1][18] This can be achieved by using charcoal-stripped plasma or a synthetic matrix. This practice helps to ensure that the standards and the samples are subjected to the same matrix effects, improving accuracy.[18]
-
Re-evaluate Sample Preparation: The interactions causing retention time shifts are often due to residual matrix components. Revisit your sample preparation protocol as outlined in Scenario 1. A more effective cleanup will reduce the concentration of these interacting substances.
-
Check for Column Contamination: Buildup of matrix components on the analytical column can degrade performance over time. Implement a robust column washing procedure between runs and consider using a guard column to protect the primary column.
Self-Validating System: The Role of Quality Controls
To ensure the trustworthiness of your data, your protocol must be a self-validating system. This is achieved through the use of Quality Control (QC) samples.
-
Preparation: Prepare QC samples at low, medium, and high concentrations of 12-KLCA in the same blank matrix as your calibrators.
-
Analysis: Analyze these QCs alongside your unknown samples in every analytical run.
-
Acceptance Criteria: The calculated concentrations of your QCs should be within a pre-defined range of their nominal values (e.g., ±15%). Consistent failure of QC samples indicates a problem with the assay, such as uncompensated matrix effects, and requires investigation before proceeding. This practice is in line with regulatory expectations for bioanalytical method validation.[10][11][26]
Logical Relationship of a Self-Validating Assay
Caption: The role of QC samples in ensuring a self-validating assay.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (Source: American Chemical Society) Link
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (Source: Drawell) Link
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (Source: ResearchGate) Link
-
Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. (Source: PubMed Central) Link
-
How Sample Prep for Phospholipid Removal Works. (Source: Lab Manager) Link
-
How to reduce matrix effect and increase analyte signal in extracted samples? (Source: SCIEX) Link
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (Source: PubMed Central) Link
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (Source: Restek) Link
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (Source: PubMed Central) Link
-
Bile acid analysis. (Source: SCIEX) Link
-
Sample Preparation in Microbial Metabolomics: Advances and Challenges. (Source: PubMed) Link
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (Source: PubMed Central) Link
-
Stable Isotope Standards for Mass Spectrometry. (Source: Eurisotop) Link
-
All You Need To Know About Phospholipid Removal (PLR). (Source: Element Lab Solutions) Link
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (Source: PubMed Central) Link
-
Sample Preparation: Techniques. (Source: Phenomenex) Link
-
Ion Suppression: A Major Concern in Mass Spectrometry. (Source: LCGC International) Link
-
Q2(R2) Validation of Analytical Procedures. (Source: FDA) Link
-
Importance of matrix effects in LC–MS/MS bioanalysis. (Source: Bioanalysis Zone) Link
-
Stable Isotope Standards For Mass Spectrometry. (Source: Cambridge Isotope Laboratories, Inc.) Link
-
Bile Acid Assay Kit (MAK309) - Technical Bulletin. (Source: Sigma-Aldrich) Link
-
Sample Preparation in Metabolomics. (Source: MDPI Books) Link
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (Source: PubMed) Link
-
10 Tips for Electrospray Ionisation LC-MS. (Source: Element Lab Solutions) Link
-
Stable Isotope Standards for Clinical Mass Spectrometry. (Source: Chemie Brunschwig) Link
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (Source: ACS Publications) Link
-
Bioanalytical Method Validation for Biomarkers Guidance. (Source: HHS.gov) Link
-
Guide to Bile Acid Detection Techniques. (Source: Creative Proteomics) Link
-
Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry. (Source: RSC Publishing) Link
-
MS/MS Screening Mixtures and Standards. (Source: Cambridge Isotope Laboratories, Inc.) Link
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (Source: Regulations.gov) Link
-
Ion suppression (mass spectrometry). (Source: Wikipedia) Link
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (Source: PubMed) Link
-
One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. (Source: ACS Omega) Link
-
Proteomics Sample Preparation for Mass Spectrometry. (Source: Technology Networks) Link
-
Recent developments in plasma sample preparation methods for targeted metabolomics studies with liquid chromatography mass spectrometry. (Source: ResearchGate) Link
-
Validation of Analytical Methods according to the New FDA Guidance. (Source: YouTube) Link
-
FDA Guidance on analytical procedures and methods validation published. (Source: ECA Academy) Link
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid analysis [sciex.com]
- 10. fda.gov [fda.gov]
- 11. hhs.gov [hhs.gov]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation in Microbial Metabolomics: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 22. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 23. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Best Practices for Handling 12-Ketolithocholic Acid (12-KLCA)
Welcome to the technical support center for 12-Ketolithocholic acid (12-KLCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 12-KLCA throughout your experiments. By understanding the principles of its storage and handling, you can mitigate variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 12-Ketolithocholic acid?
For long-term stability, solid 12-KLCA should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least one year, with some suppliers indicating stability for up to four years.[1] For short-term storage, 4°C is acceptable for a few weeks. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I prepare and store stock solutions of 12-KLCA?
It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve 12-KLCA in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). For optimal stability, aliquot the stock solution into small, tightly sealed vials and store them at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially degrade the compound.
Q3: What are the signs of 12-KLCA degradation?
While there are no universally distinct visual cues for 12-KLCA degradation, any change in the physical appearance of the solid, such as discoloration or clumping, may indicate instability. For solutions, the appearance of precipitates that do not readily redissolve upon warming could be a sign of degradation or reduced solubility. The most reliable method to assess the purity and integrity of your 12-KLCA is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Is 12-KLCA sensitive to light or air?
While specific data on the light and air sensitivity of 12-KLCA is limited, it is good laboratory practice to protect all reagents from unnecessary exposure. Store solid 12-KLCA and its solutions in amber vials or containers wrapped in foil to protect from light. To minimize oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Q5: What is the stability of 12-KLCA in aqueous solutions or cell culture media?
The stability of 12-KLCA in aqueous solutions is limited. As a beta-keto acid, it may be susceptible to decarboxylation, a process that can be influenced by pH. Generally, neutral to slightly alkaline conditions may help to stabilize the carboxylate form. It is strongly recommended to prepare aqueous working solutions fresh from a concentrated stock in an organic solvent immediately before use. The stability in complex matrices like cell culture media can be variable and should be empirically determined for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of 12-KLCA due to improper storage. | Verify the storage conditions of your solid 12-KLCA and stock solutions. If in doubt, use a fresh vial of the compound. |
| Instability of 12-KLCA in the experimental buffer or media. | Prepare fresh working solutions of 12-KLCA immediately before each experiment. Consider performing a time-course experiment to assess the stability of 12-KLCA in your specific aqueous medium. | |
| Precipitate observed in the stock solution upon thawing. | The solution may be supersaturated, or the compound may have degraded. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves. If it does not, it may be a sign of degradation, and a fresh stock solution should be prepared. |
| Introduction of water into the organic solvent. | Use anhydrous solvents for preparing stock solutions and handle them in a low-humidity environment to prevent moisture absorption. | |
| Difficulty in dissolving solid 12-KLCA. | The compound may have absorbed moisture, affecting its solubility. | Ensure the solid 12-KLCA is stored in a desiccator, especially after opening the vial for the first time. |
| The chosen solvent is not appropriate. | 12-KLCA is soluble in organic solvents like DMSO, ethanol, and DMF. Refer to the manufacturer's datasheet for recommended solvents and solubility information. |
Data Summary: Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | ≥ 1 year[1][2] | Store in a tightly sealed vial, protected from light and moisture. |
| 4°C | Short-term (weeks) | Suitable for immediate use; for longer-term storage, -20°C is recommended. | |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. |
| -80°C | Up to 6 months[2] | Preferred for longer-term storage of stock solutions. | |
| Aqueous Working Solution | Room Temperature or 37°C | Prepare fresh | Stability is limited and should be determined empirically for the specific conditions. |
Experimental Protocols
Protocol for Preparation of 12-KLCA Stock Solution
-
Acclimatization: Allow the vial of solid 12-KLCA to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose an appropriate anhydrous organic solvent such as DMSO, ethanol, or DMF.
-
Dissolution: Add the desired volume of the solvent to the vial of solid 12-KLCA to achieve the target concentration. Vortex briefly to dissolve. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C as recommended.
Protocol for Assessing 12-KLCA Purity by HPLC
-
Sample Preparation: Prepare a known concentration of your 12-KLCA stock solution and a freshly prepared solution from a new vial as a reference standard.
-
HPLC System: Use a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of formic acid or acetic acid to ensure the carboxylic acid is protonated.
-
Detection: Use a UV detector, typically in the range of 200-210 nm for detecting the carbonyl group.
-
Analysis: Compare the chromatograms of your stored sample and the fresh reference standard. Look for the appearance of new peaks or a decrease in the area of the main 12-KLCA peak in your stored sample, which would indicate degradation.
Visualizations
Logical Workflow for 12-KLCA Handling and Storage
Caption: Decision-making flowchart for optimal handling and storage of 12-KLCA.
References
-
Avanti Polar Lipids. (n.d.). 12-ketolithocholic acid. Retrieved from [Link]
-
LIPID MAPS. (2024, February 27). 12-keto Lithocholic acid. Retrieved from [Link]
-
PubChem. (n.d.). 12-Ketolithocholic acid. Retrieved from [Link]
Sources
Technical Support Center: Challenges in In Vivo Studies of 12-Ketolithocholic Acid (12-keto-LCA)
Introduction: The Technical Landscape
12-Ketolithocholic acid (12-keto-LCA), also known as 12-oxolithocholic acid, is a secondary bile acid metabolite derived from deoxycholic acid (DCA) or lithocholic acid (LCA) via gut microbial transformation.[1][2][3][4] Unlike its highly hepatotoxic precursor LCA, 12-keto-LCA has emerged as a potent immunomodulator and metabolic regulator, specifically acting as a ligand for the Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR) .[1]
However, transitioning from in vitro hits to in vivo efficacy is fraught with failure points.[1] This guide addresses the three most common technical bottlenecks: hydrophobic formulation failure , species-specific metabolic washout , and target validation specificity .[1]
Module 1: Formulation & Delivery (The Solubility Barrier)
The Challenge: 12-keto-LCA is a hydrophobic steroid structure.[1] Standard aqueous buffers (PBS, Saline) result in immediate precipitation, leading to erratic bioavailability and "false negative" efficacy data.[1]
FAQ: Formulation Troubleshooting
Q: My 12-keto-LCA precipitates immediately upon adding saline. Can I just sonicate it? A: No. Sonication creates a suspension, not a solution.[1] For in vivo dosing, suspensions lead to variable absorption and potential blockage of fine-gauge needles.[1] You must use a solubilizing vehicle.[1]
Q: What is the "Gold Standard" vehicle for oral gavage (PO)? A: Corn Oil. Bile acids are naturally lipid-soluble.[1] Dissolving 12-keto-LCA in corn oil mimics the post-prandial state, enhancing lymphatic transport and reducing gastric irritation.[1]
Q: I need to dose Intraperitoneally (IP). Can I use Corn Oil? A: Avoid oils for IP if possible, as they can cause local peritonitis and slow release.[1] Use a Cyclodextrin-based complex (SBE-β-CD) for parenteral routes.[1]
Protocol: High-Solubility Vehicle Preparation
| Route | Vehicle Composition | Preparation Steps (Critical) | Stability |
| Oral (PO) | Corn Oil (100%) | 1.[1] Dissolve compound in 5% DMSO (optional, for speed).2. Add to Corn Oil.3. Heat to 37°C and vortex for 5 mins. | 1 week @ RT |
| IP / IV | 20% SBE-β-CD | 1. Dissolve SBE-β-CD powder in sterile saline (20% w/v).2. Dissolve compound in minimal DMSO (max 2-5%).3.[1] Slowly add DMSO-compound to CD solution while vortexing.4. Filter sterilize (0.22 µm) . | Freshly prepared |
Module 2: Pharmacokinetics & Metabolism (The "Mouse Trap")
The Challenge: Mice are not small humans. Murine bile acid metabolism differs fundamentally from humans, specifically regarding the Cyp2a12 enzyme (which re-hydroxylates secondary bile acids) and the dominance of hydrophilic muricholic acids.[1][5]
FAQ: Metabolic Stability
Q: Why do I see rapid clearance of 12-keto-LCA in wild-type mice? A: Mice possess hepatic CYP2A12 , an enzyme that can 7-hydroxylate secondary bile acids, potentially converting 12-keto-LCA back into primary bile acid pools or other metabolites.[1] Furthermore, the gut microbiome in conventional mice may rapidly biotransform the keto group.
Q: How do I ensure the effect is due to 12-keto-LCA and not a metabolite? A: You must perform a Microbiome Depletion step or use Germ-Free (GF) mice to isolate the host response from microbial biotransformation.[1]
Visualization: Metabolic Fate & Experimental Control
The following diagram illustrates the metabolic challenges and the necessary experimental controls to validate 12-keto-LCA activity.
Caption: Figure 1. Metabolic hurdles in murine models. CYP2A12 activity and microbial biotransformation can deplete 12-keto-LCA.[1] Antibiotic pretreatment (ABX) is recommended to stabilize the compound.
Module 3: Safety & Toxicity Monitoring
The Challenge: While 12-keto-LCA is less toxic than LCA, high-dose bile acids can cause cholestasis (bile flow blockage) or hepatocyte necrosis.[1]
FAQ: Safety Biomarkers
Q: What is the safe dosing window? A: Literature suggests efficacy between 0.1% to 0.3% w/w in diet or 5-50 mg/kg/day via oral gavage.[1] Doses >100 mg/kg/day carry high risks of hepatotoxicity.[1]
Q: How do I distinguish therapeutic effect from toxicity? A: You must monitor liver enzymes.[1] If ALT/AST elevates >3x baseline, the bile acid is causing hepatocellular damage, likely confounding your immunological readouts (inflammation due to toxicity vs. specific signaling).[1]
Table: Mandatory Safety Readouts
| Marker | Method | Threshold for Toxicity | Action if Exceeded |
| ALT / AST | Serum Chemistry | > 3x Control Group | Reduce dose immediately.[1] |
| Total Bilirubin | Serum Chemistry | > 1.5 mg/dL | Stop experiment (Cholestasis).[1] |
| Liver Histology | H&E Staining | Bile infarcts / Necrosis | Switch to intermittent dosing.[1] |
| Body Weight | Daily Weighing | > 15% Loss | Check for colitis/malabsorption.[1] |
Module 4: Mechanism of Action (VDR vs. PXR)
The Challenge: 12-keto-LCA is a "promiscuous" ligand.[1] It activates VDR (Vitamin D Receptor) and PXR (Pregnane X Receptor).[1] In colitis models, VDR is the primary protective pathway.
Protocol: Validating VDR Specificity
To prove your phenotype is VDR-dependent and not PXR-dependent:
-
Gene Expression Panel:
-
Functional Rescue (In Vitro/Ex Vivo):
Visualization: The Anti-Inflammatory Signaling Pathway
This diagram details the specific pathway described in recent high-impact literature (e.g., Hang et al., Li et al.).
Caption: Figure 2.[1] Mechanism of Action. 12-keto-LCA binds VDR in immune cells (ILC3s), suppressing pro-inflammatory cytokine IL-17A, leading to reduced colitis.[1][4][6]
References
-
Hang, S., Paik, D., Yao, L. et al. (2019).[1][7][8] Bile acid metabolites control TH17 and Treg cell differentiation.[1][8][9][10] Nature, 576, 143–148.[1][8]
-
Li, N., Ma, P., Li, Y. et al. (2023).[1][4] Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.[1][6] Gut Microbes, 15(2), 2290315.[1][4]
-
Cayman Chemical. (n.d.).[1] 12-keto Lithocholic Acid Product Information.
-
MedChemExpress. (n.d.).[1] 12-Ketolithocholic acid Solubility & Formulation Guide.
-
Staudinger, J.L., et al. (2001).[1] The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity.[1] PNAS, 98(6), 3369–3374.[1] [1]
Sources
- 1. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid metabolites control TH17 and Treg cell differentiation, 2019, Hang et al | Science for ME [s4me.info]
optimizing tissue extraction of 12-Ketolithocholic acid
Welcome to the Advanced Bile Acid Application Support Center.
Subject: Technical Guide for the Extraction and Quantification of 12-Ketolithocholic Acid (12-KLCA) from Tissue Matrices. Ticket ID: BA-OPT-12K Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division.
Executive Summary
12-Ketolithocholic acid (12-KLCA) is a secondary bile acid and a keto-derivative of lithocholic acid.[1] Unlike abundant primary bile acids (e.g., Cholic Acid), 12-KLCA is often present in trace quantities in tissue, making it highly susceptible to matrix interference and ion suppression .
This guide deviates from standard "dilute-and-shoot" protocols. To achieve reproducible quantification of 12-KLCA in complex tissues (liver, intestine), we must prioritize lipid removal and acid-base optimization to drive partitioning into organic solvents.
Module 1: Pre-Analytical & Sample Preparation
The Casualty of Chemistry: Bile acids in tissue are not static.[2] Post-mortem enzymatic activity can alter the bile acid pool. Furthermore, 12-KLCA is hydrophobic; it binds avidly to proteins and plastics.
Q: How do I prevent analyte loss before extraction begins?
A: Follow the "Cold-Chain & Glass" rule.
-
Metabolic Quenching: Snap-freeze tissues in liquid nitrogen immediately upon collection.
-
Plastic Adsorption: 12-KLCA is lipophilic. Use glass vials or low-binding polypropylene tubes for all extraction steps. Standard plastics can act as a "sink," absorbing up to 20% of your analyte.
-
Homogenization Buffer: Do not use pure water. Use 50% Methanol/Water.[3][4]
-
Why? Pure water causes hydrophobic BAs to precipitate or bind to container walls. Methanol disrupts protein binding, keeping 12-KLCA in solution.
-
Module 2: The Extraction Protocol (Liquid-Liquid Extraction)
The Logic: Protein precipitation (PPT) alone is insufficient for 12-KLCA in liver/tissue because it fails to remove phospholipids, which cause severe ion suppression in Negative ESI mode. We recommend Acidified Liquid-Liquid Extraction (LLE) .[1]
Protocol Workflow
Step 1: Homogenization
-
Add 50 mg tissue to 500 µL ice-cold 50% Methanol .
-
Homogenize (bead beater or probe) at 4°C.
Step 2: Protein Precipitation & Lipid Removal [4]
-
Add 1 mL ice-cold Acetonitrile (ACN) to the homogenate.
-
Vortex 30s, Centrifuge at 15,000 x g for 10 min.
-
Transfer supernatant to a fresh glass tube.
-
Crucial Step (Delipidation): Add 1 mL Hexane . Vortex and centrifuge.[3]
-
Discard the top Hexane layer. (This removes neutral lipids/triglycerides that clog columns; BAs remain in the bottom aqueous/MeOH layer).
Step 3: Acidification & Extraction
-
Evaporate the bottom layer to remove organic solvents (approx. 50% volume reduction).
-
Adjust pH to < 3.0 using 1M HCl .
-
Add 2 mL Ethyl Acetate . Vortex vigorously for 2 mins.
-
Centrifuge.[3][7][8] Transfer the top organic layer to a new glass vial.
-
Repeat Ethyl Acetate extraction once more and combine extracts.
Step 4: Reconstitution
-
Dry under Nitrogen gas at 40°C.
-
Reconstitute in 50:50 MeOH:Water (containing 5mM Ammonium Acetate) .
Visual Workflow: Optimized LLE Path
Caption: Optimized Acidified LLE Workflow for 12-KLCA, prioritizing lipid removal and protonation-driven extraction.
Module 3: Chromatographic & Detection Optimization
Q: I see a peak, but is it 12-KLCA?
A: 12-KLCA is isobaric (same mass) with other keto-bile acids (e.g., 3-keto-LCA, 7-keto-LCA).[1] Mass spectrometry alone cannot distinguish them. You rely on Retention Time (RT) .
LC-MS/MS Parameters:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18 (e.g., Cortecs T3 or Hypersil Gold), 1.6 µm | High surface area required to separate isomers.[1] |
| Mobile Phase A | Water + 5mM Ammonium Acetate (pH ~7) | Buffer is mandatory.[1] Promotes ionization in negative mode (
Module 4: Troubleshooting (The "Help" Section)
Q: My recovery is low (< 50%). What is wrong?
A: This is usually a pH or solubility issue.
-
Check pH: If the aqueous phase wasn't acidic enough (< pH 3) during LLE, 12-KLCA remained ionized and stayed in the water layer.
-
Check Dry Down: Did you over-dry? "Baking" the sample at high heat (>50°C) can cause degradation.
-
Check Reconstitution: Did you use 100% water to reconstitute? 12-KLCA will crash out. Ensure at least 50% organic solvent in the final vial.
Q: My internal standard (IS) signal varies wildly between samples.
A: You have Matrix Effects .
-
Diagnosis: Compare the IS peak area in a solvent standard vs. a tissue spike.
-
Solution: Your cleanup is insufficient.
-
Switch from LLE to SPE (Solid Phase Extraction) using OASIS HLB cartridges.
-
Wash with 5% Methanol (removes salts)
Elute with Methanol. -
Note: SPE is cleaner but more expensive and time-consuming than LLE.
-
Visual Troubleshooting Logic
Caption: Decision tree for common 12-KLCA extraction and analysis failures.
References
-
Perwaiz, S., et al. (2001).[9] "Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry." Journal of Lipid Research.[9][10]
- Significance: Establishes the foundational ESI(-)
-
Iida, T., et al. (2021). "One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry.
- Significance: Validates the use of MeOH/ACN mixtures for high-recovery liver extraction.
-
Sjövall, J. (2010).[8] "Bile acids: Analysis in biological fluids and tissues." Journal of Lipid Research.[9][10]
- Significance: The authoritative review on lipid removal (hexane wash)
-
[1]
-
Thermo Fisher Scientific. (2022). "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research."
- Significance: Detailed discussion on matrix effects and phospholipid removal str
Sources
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. cri.utsw.edu [cri.utsw.edu]
- 4. agilent.com [agilent.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. ro.ecu.edu.au [ro.ecu.edu.au]
- 9. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for 12-KLCA Quantification in Plasma
Welcome to the technical support center for the quantification of 12-ketolithocholic acid (12-KLCA) in plasma. This guide is designed for researchers, scientists, and drug development professionals who are developing or refining methods for this important analyte. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource in a direct question-and-answer format, addressing common challenges and offering robust, validated solutions.
Introduction: The Significance of 12-KLCA
12-ketolithocholic acid (12-KLCA) is a secondary bile acid produced by the gut microbiota from its precursor, deoxycholic acid (DCA).[1] Emerging research highlights its role as a signaling molecule with potential therapeutic implications. For instance, 12-KLCA has been shown to suppress the secretion of the pro-inflammatory cytokine IL-17A, suggesting a role in mitigating colitis.[2][3] Given its biological significance and its connection to the host-microbiome axis, the accurate and precise quantification of 12-KLCA in plasma is critical for advancing research in metabolic diseases, inflammatory conditions, and drug development.[1][2]
However, quantifying 12-KLCA presents analytical challenges due to its low endogenous concentrations, its presence in a complex plasma matrix, and its structural similarity to other bile acids.[4] This guide provides detailed protocols and troubleshooting advice to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of 12-KLCA analysis.
Q1: What is the gold-standard analytical technique for 12-KLCA quantification in plasma?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method.[4][5][6] This technique is essential for achieving the required sensitivity and selectivity. The mass spectrometer's ability to perform Multiple Reaction Monitoring (MRM) allows for the specific detection of 12-KLCA even in the presence of numerous other structurally similar bile acids and endogenous matrix components, which is a limitation of other methods like immunoassays.[4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) critical for this assay?
A SIL-IS, such as 12-KLCA-d4, is non-negotiable for a robust bioanalytical method. Because the SIL-IS has nearly identical chemical and physical properties to the native 12-KLCA, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects.[7] By adding a known amount of the SIL-IS to every sample at the beginning of the preparation process, it allows for the accurate correction of any analyte loss during sample processing and any ion suppression or enhancement during MS analysis.[7] This ensures high accuracy and precision, which is a core requirement of regulatory bodies like the FDA and EMA.[8][9][10]
Q3: What are the expected concentrations of 12-KLCA in human plasma?
Endogenous concentrations of 12-KLCA are typically low and can vary significantly between individuals based on factors like diet, gut microbiome composition, and health status.[3] While specific reference ranges are not yet universally established, validated LC-MS/MS methods often report limits of quantification in the low nmol/L or high pg/mL range.[4][11] The method must therefore be sensitive enough to reliably measure concentrations at this level.
Q4: Can I use either serum or plasma for the analysis?
Both serum and plasma are acceptable matrices, but consistency is key. It is crucial to use the same matrix for all study samples, calibrators, and quality controls (QCs).[4] Plasma, collected with anticoagulants like EDTA or lithium heparin, is often preferred as it prevents the coagulation cascade, which can sometimes trap analytes or release cellular components that may interfere with the assay.
Part 2: Experimental Workflows & Protocols
This section provides a detailed, step-by-step guide to the entire analytical process, from sample receipt to data generation.
Overall Experimental Workflow
The diagram below illustrates the critical stages of a typical bioanalytical workflow for 12-KLCA quantification.
Caption: High-level workflow for 12-KLCA quantification.
Protocol 1: Plasma Sample Preparation
The goal of sample preparation is to remove proteins and phospholipids that interfere with LC-MS/MS analysis while maximizing the recovery of 12-KLCA.[12] The choice of method is a trade-off between speed, cost, and cleanliness.
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by a high concentration of organic solvent. | Fast, simple, inexpensive. | High risk of matrix effects (ion suppression) from co-extracted phospholipids.[13] | High-throughput screening, early discovery. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous sample into an immiscible organic solvent.[12] | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires solvent optimization. | Assays requiring moderate cleanliness. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[12] | Cleanest extracts, minimizes matrix effects, allows for concentration. | Most time-consuming and expensive. | Regulated bioanalysis, methods requiring the lowest LLOQ. |
Step-by-Step Protocol (SPE - Recommended for Validated Assays):
-
Thaw Samples : Thaw plasma samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.
-
Aliquot : Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard : Add 10 µL of SIL-IS (e.g., 12-KLCA-d4 at 500 ng/mL in methanol) to all tubes. Vortex.
-
Pre-treat : Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge : Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Condition SPE Cartridge : Use a C18 SPE cartridge. Condition with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample : Transfer the supernatant from step 5 to the conditioned SPE cartridge.
-
Wash : Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute : Elute 12-KLCA with 1 mL of methanol into a clean collection tube.
-
Evaporate : Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Method Parameters
The following table provides a validated starting point for method development. Optimization will be required for your specific instrumentation.
| Parameter | Typical Condition | Rationale / Causality |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent hydrophobic retention for bile acids, separating them from polar matrix components. Small particle size enhances peak efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation of silanols on the stationary phase and ensures consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) + 0.1% Formic Acid | Strong organic solvent to elute bile acids. A small amount of methanol can improve the solubility of some lipids. |
| Gradient | Start at 30-40% B, ramp to 95-100% B over 5-7 min | A gradient is essential to separate the various bile acids from each other and from matrix interferences based on their hydrophobicity. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid moiety on 12-KLCA is readily deprotonated, forming a stable [M-H]⁻ ion, which provides high sensitivity in negative mode.[5] |
| MRM Transition | 12-KLCA: 389.3 > 345.3 | Precursor [M-H]⁻: Mass of the deprotonated 12-KLCA molecule. Product: A stable fragment ion generated by collision-induced dissociation, specific to the 12-KLCA structure. |
| MRM Transition (IS) | 12-KLCA-d4: 393.3 > 349.3 | The +4 Da shift corresponds to the four deuterium atoms, allowing for specific detection of the internal standard without cross-talk. |
Protocol 3: Bioanalytical Method Validation
For data supporting regulatory submissions, your method must be validated according to guidelines from the FDA (Bioanalytical Method Validation Guidance for Industry) or ICH (M10 Guideline).[10][14]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference at the retention time of the analyte or IS. | Response in blank matrix should be <20% of the LLOQ response and <5% of the IS response.[10] |
| Calibration Curve | Demonstrate relationship between response and concentration. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assess closeness to nominal value and reproducibility. | Measured at LLOQ and at least 3 QC levels (low, mid, high). Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[15] |
| Lower Limit of Quantitation (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision must meet the criteria above. |
| Matrix Effect | Assess ion suppression/enhancement from different sources of matrix. | %CV of the IS-normalized matrix factor across at least 6 different plasma lots should be ≤15%.[10] |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, but does not need to be 100%. The SIL-IS corrects for variability. |
| Stability | Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Troubleshooting Decision Logic
Caption: A logical guide to troubleshooting common LC-MS issues.
Q: My signal intensity for 12-KLCA is very low or non-existent, but the internal standard looks fine. What's wrong?
A: This classic scenario points towards a problem specific to the analyte, not the overall system or sample preparation, since the IS is behaving as expected.
-
Cause 1: Analyte Degradation. 12-KLCA might be unstable under your sample handling conditions (e.g., prolonged time at room temperature, multiple freeze-thaw cycles).
-
Solution: Perform bench-top and freeze-thaw stability experiments as part of your validation.[16] Always thaw samples on ice and minimize the time they spend at room temperature.
-
-
Cause 2: Incorrect MRM Transition. You may be monitoring the wrong precursor or product ion for 12-KLCA.
-
Solution: Infuse a pure standard of 12-KLCA directly into the mass spectrometer to confirm its parent mass and optimize fragmentation to identify the most intense, stable product ion.
-
-
Cause 3: Severe, Analyte-Specific Ion Suppression. It is possible, though less common when using a co-eluting SIL-IS, that an interference is co-eluting perfectly with 12-KLCA but not the IS.
-
Solution: Adjust the chromatography to better separate 12-KLCA from the suppressive region. A slightly different gradient or even a different column chemistry (e.g., Phenyl-Hexyl instead of C18) could resolve the issue.
-
Q: Both my analyte and internal standard signals are low and/or highly variable.
A: This indicates a systemic problem affecting both compounds. The troubleshooting logic diagram suggests looking at sample preparation or the MS instrument itself.
-
Cause 1: Inefficient Extraction. The sample preparation method is not effectively recovering the bile acids from the plasma.
-
Solution: Re-optimize your extraction. If using LLE, try a different organic solvent.[17] If using SPE, ensure the sorbent is appropriate and that the wash/elution solvents have the correct strength. The goal is consistent, albeit not necessarily 100%, recovery.
-
-
Cause 2: MS Source Contamination. The ESI source is dirty, which universally lowers sensitivity. Plasma is a "dirty" matrix, and gradual contamination is inevitable.
-
Cause 3: General Ion Suppression. The plasma matrix is suppressing the ionization of all analytes. This is common with simple PPT methods.[13]
Q: My chromatographic peaks are broad, tailing, or splitting.
A: This is almost always a problem with the liquid chromatography system.
-
Cause 1: Column Degradation. The analytical column has reached the end of its life due to contamination or phase collapse.
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this doesn't work, replace the column. Always use a guard column to protect the analytical column and extend its lifetime.
-
-
Cause 2: Sample Solvent Mismatch. The solvent used to reconstitute the sample is much stronger than the initial mobile phase. This causes the analyte band to spread before it reaches the column.
-
Solution: Ensure your reconstitution solvent is as close as possible in composition and strength to the starting mobile phase conditions.[18]
-
-
Cause 3: Extra-Column Volume. There is excessive dead volume in the connections between the injector, column, and MS source.
-
Solution: Check all fittings and ensure the tubing is cut cleanly and seated properly. Use tubing with the smallest possible internal diameter suitable for your system's pressure.
-
Q: I'm observing a significant peak for 12-KLCA in my blank injections after running a high-concentration sample. What is this?
A: This is known as carryover, where the analyte from a previous injection sticks to components in the autosampler or column and elutes in a subsequent run.
-
Cause 1: Inadequate Needle/Injector Wash. The wash solution in the autosampler is not effectively cleaning the needle and injection port between runs.
-
Solution: The wash solution must be strong enough to dissolve 12-KLCA completely. A typical LC mobile phase is often insufficient. Create a stronger wash solution, such as 80:10:10 acetonitrile:isopropanol:water with 0.2% formic acid. Increase the volume and duration of the wash cycle in your method.
-
-
Cause 2: Analyte Adsorption. 12-KLCA may be adsorbing to active sites within the LC flow path.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of an acid like formic acid can minimize unwanted ionic interactions. If the problem persists, consider specialized columns designed for low adsorption.
-
References
- Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcer
- Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies.
- Häbe, T. T., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Molecules.
- 12-keto Lithocholic acid. (2024).
- Wang, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. MDPI.
- Chen, M., et al. (2024).
- Measuring Bile Acid Levels in Human Plasma Using a Triple Quadrupole Mass Spectrometer. Shimadzu.
- Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of lipid research.
- Sample Preparation Techniques for Bile Acid Analysis.
- Quantitative Analysis of Bile Acids in Human Plasma by Liquid Chromatography-Electrospray Tandem Mass Spectrometry: A Simple and Rapid One-Step Method.
- de Paiva, A., et al. (2015). New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
- LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- Schuhmacher, J., et al. (2003).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Liu, S., et al. (2022). A simple and reliable bile acid assay in human serum by LC‐MS/MS.
- Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Sharma, C., et al. (2012).
- Bioanalytical Method Validation. U.S.
- Salihovic, S., et al. (2021). Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma. MDPI.
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. agilent.com [agilent.com]
- 16. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. zefsci.com [zefsci.com]
Technical Support Center: 12-Ketolithocholic Acid (12-KLCA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 12-Ketolithocholic Acid (12-KLCA). This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges associated with the purity, handling, and analysis of 12-KLCA standards. As a critical secondary bile acid and signaling molecule, the integrity of your 12-KLCA standard is paramount for reproducible and accurate experimental results.[1][2]
Section 1: Understanding Your 12-KLCA Standard
Before beginning any experiment, a thorough evaluation of your analytical standard is a critical first step. This section addresses common questions about the Certificate of Analysis (CoA) and initial verification.
Q1: My Certificate of Analysis (CoA) for 12-KLCA lists a purity of ≥98%. What potential impurities could make up the remaining percentage?
A Certificate of Analysis is a legal document that certifies the quality of a product and its conformity to set specifications.[3][4] For synthetically derived 12-KLCA, the remaining percentage, even if small, can consist of several types of impurities that are crucial to understand:
-
Starting Material and Intermediates: Residuals from the parent bile acid used for synthesis, such as deoxycholic acid (DCA) or lithocholic acid (LCA), can be present.[5][6]
-
Stereoisomers: Bile acids have a complex stereochemistry. Epimers, which are isomers differing in configuration at one chiral center, are common impurities. For example, incomplete oxidation or side reactions could lead to isomers with different hydroxyl group orientations. The epimerization of bile acids is a known biochemical process, and similar transformations can occur during synthesis.[7][8]
-
Over-oxidation Products: The ketone group at the C-12 position is a result of oxidation.[9] Harsh or non-specific oxidation conditions could lead to the formation of additional keto-groups or other oxidation artifacts on the steroid nucleus.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethanol, dimethylformamide) or reagents used during synthesis and purification may remain.[5]
-
Related Bile Acids: Other bile acids with similar structures, such as 7-Ketolithocholic acid, might be present if the starting materials were not completely pure.[8][10]
Expert Insight: Always review the analytical method used for purity assessment on the CoA (e.g., HPLC, NMR). A purity value from NMR is often more comprehensive as it can detect non-chromophoric impurities that might be missed by UV-based HPLC detection.
Q2: I've received a new lot of 12-KLCA. What is the first experiment I should run to validate it?
Trust, but verify. Before committing a new lot of standard to critical experiments, a self-validating initial analysis is essential.
-
High-Resolution Mass Spectrometry (HRMS): The most definitive initial check. Infuse a diluted solution of the standard and confirm the exact mass of the primary ion. This verifies the fundamental molecular formula.
-
Baseline Chromatogram: Prepare a stock solution and immediately run your intended HPLC/LC-MS method. This "Time Zero" chromatogram serves as the gold standard for this lot. It confirms the retention time and peak shape and provides a baseline against which you can measure stability over time.
This initial investment of time and resources can prevent significant downstream issues and ensures the integrity of your entire experimental campaign.
Section 2: Analytical Troubleshooting (HPLC & LC-MS)
Liquid chromatography coupled with mass spectrometry is the workhorse for bile acid analysis.[11] This section tackles common problems encountered during these analyses.
Q3: I'm seeing an unexpected peak in my HPLC-UV chromatogram for my 12-KLCA standard. How do I identify it?
An unexpected peak can derail quantification and interpretation. A logical workflow can help diagnose the issue.
Expert Insight: Isomers are a common challenge in bile acid analysis. They will have the identical mass-to-charge ratio (m/z) but different retention times. If you suspect an isomer, try altering your chromatographic conditions (e.g., change the gradient slope, try a different column chemistry) to improve separation.
Q4: My 12-KLCA mass spectrum shows multiple ions, not just the expected [M-H]⁻. Why is this happening?
In electrospray ionization (ESI), it is common for molecules to form adducts with ions present in the solvent or mobile phase. For 12-KLCA (Molecular Weight: 390.6 g/mol ), you should expect to see specific ions depending on the mode.[12][13]
Table 1: Common Adducts of 12-KLCA in Mass Spectrometry
| Ionization Mode | Adduct | Formula | Expected m/z | Common Source |
| Negative | [M-H]⁻ | [C₂₄H₃₇O₄]⁻ | 389.2697 | Deprotonated molecule (primary ion) |
| [M+HCOO]⁻ | [C₂₅H₃₉O₆]⁻ | 435.2752 | Formic acid in mobile phase | |
| [M+CH₃COO]⁻ | [C₂₆H₄₁O₆]⁻ | 449.2908 | Acetic acid in mobile phase | |
| Positive | [M+H]⁺ | [C₂₄H₃₉O₄]⁺ | 391.2843 | Protonated molecule |
| [M+Na]⁺ | [C₂₄H₃₈O₄Na]⁺ | 413.2662 | Sodium salts from glassware, buffers | |
| [M+K]⁺ | [C₂₄H₃₈O₄K]⁺ | 429.2401 | Potassium salts | |
| [M+NH₄]⁺ | [C₂₄H₄₂O₄N]⁺ | 408.3108 | Ammonium salts in mobile phase |
Note: Expected m/z values are for the monoisotopic mass and may vary slightly based on instrument calibration.[6]
Self-Validation Step: If you see an unexpected adduct, such as a prominent sodium adduct in negative mode, it may indicate contamination. Ensure you are using high-purity solvents and clean glassware. The presence of significant in-source fragments (ions with lower m/z) could indicate that your ionization conditions are too harsh.
Section 3: Handling, Storage, and Stability
The integrity of your 12-KLCA standard is only as good as its handling and storage. Bile acids can be susceptible to degradation if not stored correctly.
Q5: What is the best way to prepare and store stock solutions of 12-KLCA?
Proper preparation and storage are critical for maintaining the purity of your standard.
Protocol: Preparation and Storage of 12-KLCA Stock Solutions
-
Solvent Selection: 12-KLCA is readily soluble in organic solvents like DMSO, DMF, and ethanol (e.g., 30 mg/mL).[5] For cell-based assays, initial dissolution in DMSO followed by dilution in aqueous media is common. Be aware of the final DMSO concentration in your experiment, as it can have biological effects.
-
Weighing: Use an analytical balance in a controlled environment. 12-KLCA is typically a solid.[5][13]
-
Dissolution: To ensure complete dissolution, vortex thoroughly. Gentle warming or sonication can be used if precipitation occurs, especially when diluting into aqueous buffers.[14]
-
Aliquoting: Prepare small, single-use aliquots of your stock solution. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or below.[5][15] Some suppliers state stability for ≥ 4 years when stored properly at -20°C.[5] Protect from light.
-
Working Solutions: Prepare fresh working solutions from a new stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods, as they are more prone to degradation and microbial growth.
}
Caption: Recommended workflow for preparing 12-KLCA solutions.Q6: My 12-KLCA standard has been stored for a while. How can I check if it has degraded?
Compare a chromatogram of the aged standard against your "Time Zero" baseline chromatogram. Look for:
-
Appearance of new peaks: These are likely degradation products.
-
Decrease in the main peak area: This indicates a loss of the parent compound.
-
Changes in peak shape: Tailing or fronting can indicate issues with the compound or your analytical system.
Common degradation pathways for bile acids include oxidation and epimerization, especially with improper storage (e.g., exposure to air, light, or non-neutral pH for extended periods in solution).[16]
Section 4: Frequently Asked Questions (FAQs)
Q: Is 12-Ketolithocholic acid the same as 12-Ketodeoxycholic acid? A: Yes, these are synonyms for the same compound. Other common synonyms include 12-oxo-LCA and (3α,5β)-3-Hydroxy-12-oxocholan-24-oic acid.[9][13]
Q: What is the primary biological source of 12-KLCA? A: 12-KLCA is a secondary bile acid, meaning it is not synthesized directly by the host. It is produced in the gut by the metabolic action of intestinal microbiota on primary bile acids.[1][17] It is considered a metabolite of deoxycholic acid (DCA).[5][6]
Q: My 12-KLCA won't dissolve in my aqueous buffer (e.g., PBS). What should I do? A: 12-KLCA has very poor solubility in neutral aqueous solutions (e.g., ~0.25 mg/mL in a 1:3 Ethanol:PBS mixture).[5] This is expected due to its hydrophobic steroid structure.[9] The standard procedure is to first dissolve it in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. Be mindful that the compound may precipitate if the final organic solvent concentration is too low.
References
- Title: Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis Source: PubMed Central URL
- Title: CAS 5130-29-0: 12-Ketolithocholic acid Source: CymitQuimica URL
-
Title: Structure Database (LMSD) - 12-Ketolithocholic acid Source: LIPID MAPS URL: [Link]
-
Title: 12-Ketolithocholic acid | C24H38O4 Source: PubChem - NIH URL: [Link]
-
Title: Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis Source: PubMed URL: [Link]
-
Title: Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases Source: PMC URL: [Link]
-
Title: Physiology, Bile Acids Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by Clostridium baratii isolated from human feces Source: FEMS Microbiology Letters | Oxford Academic URL: [Link]
-
Title: Lithocholic Acid-impurities Source: Pharmaffiliates URL: [Link]
-
Title: A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome Source: Agilent URL: [Link]
-
Title: Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS Source: MDPI URL: [Link]
-
Title: Study of Association of 12-Monoketocholic Acid by 1H NMR Relaxation Method Source: ResearchGate URL: [Link]
-
Title: Bile Acid Metabolites Library of Standards Source: IROA Technologies URL: [Link]
-
Title: How to Get a Certificate of Analysis (COA) Source: SafetyCulture URL: [Link]
-
Title: The International Pharmaceutical Excipients Council - Certificate of Analysis Guide Source: IPEC URL: [Link]
-
Title: Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces Source: MDPI URL: [Link]
-
Title: Chemical Profiling, Ampicillin Interaction Patterns, and Exploratory Molecular Docking of Lauraceae Essential Oils Source: MDPI URL: [Link]
-
Title: bmse000686 Lithocholic Acid at BMRB Source: BMRB URL: [Link]
-
Title: Bile Acid Disposition and Drug Pharmacokinetic Implications Source: Molecular Pharmaceutics URL: [Link]
-
Title: Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia Source: PubMed URL: [Link]
Sources
- 1. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. safetyculture.com [safetyculture.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. caymanchem.com [caymanchem.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]
- 10. agilent.com [agilent.com]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 12-keto Lithocholic Acid - Cayman Chemical [bioscience.co.uk]
- 13. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. iroatech.com [iroatech.com]
- 16. mdpi.com [mdpi.com]
- 17. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validating the Anti-Inflammatory Effects of 12-KLCA
Executive Summary: The Dual-Target Advantage
12-ketolithocholic acid (12-KLCA) has emerged as a high-value metabolite in immunopharmacology, distinguishing itself from primary bile acids by its dual-agonism of TGR5 (Gpbar1) and the Vitamin D Receptor (VDR) . Unlike synthetic corticosteroids (e.g., Dexamethasone) that exert broad, often immunosuppressive effects, 12-KLCA offers a targeted modulation of mucosal immunity, specifically repressing the NLRP3 inflammasome and Th17/ILC3-driven inflammation.
This guide provides a rigorous framework for validating 12-KLCA’s efficacy, contrasting it with industry-standard controls to ensure data robustness for publication and drug development.
Part 1: Mechanistic Foundation
To validate 12-KLCA, one must assay its specific signaling pathways. 12-KLCA functions as a "molecular brake" on inflammation via two distinct loci:
-
Membrane Signaling (TGR5): Activates the cAMP-PKA axis, inhibiting NF-κB nuclear translocation and stabilizing the NLRP3 inflammasome.
-
Nuclear Signaling (VDR): Translocates to the nucleus, heterodimerizes with RXR, and binds to Vitamin D Response Elements (VDRE) to transcriptionally repress Il17a and Ifng.
Visualization: 12-KLCA Dual-Signaling Pathway
Caption: 12-KLCA exerts anti-inflammatory effects via TGR5-mediated cAMP signaling (cytoplasm) and VDR-mediated transcriptional repression (nucleus).
Part 2: Comparative Benchmarking
When publishing data on 12-KLCA, editors require context. You must benchmark against a Gold Standard (Steroid) and a Mechanistic Control (Specific Agonist) .
Table 1: Performance Matrix of 12-KLCA vs. Alternatives
| Feature | 12-KLCA (Test Agent) | Dexamethasone (Positive Control) | INT-777 (Mechanistic Control) | LCA (Parent Compound) |
| Primary Target | TGR5 & VDR (Dual) | Glucocorticoid Receptor (GR) | TGR5 (Selective) | TGR5 & VDR |
| Potency (In Vitro) | Moderate (EC50 ~10-30 µM) | High (nM range) | High (TGR5 specific) | Low-Moderate |
| Cytotoxicity | Low (at <100 µM) | Low (short term) | Low | High (Hydrophobic toxicity) |
| IL-1β Suppression | High (NLRP3 specific) | Very High (Broad) | Moderate | Moderate |
| IL-17A Suppression | High (VDR dependent) | High | Low | Moderate |
| Key Advantage | Gut-liver axis specificity; restores barrier integrity. | Potency; clinical standard. | Validates TGR5 dependency. | Natural precursor. |
| Key Limitation | Solubility; requires albumin in media. | Non-specific immunosuppression.[1] | Lacks VDR effects. | Cytotoxic at high doses.[2] |
Strategic Insight: Use INT-777 to prove that 12-KLCA’s effects are not solely TGR5-dependent. If 12-KLCA outperforms INT-777 in IL-17A suppression, this validates the VDR component of its mechanism.
Part 3: Validated Experimental Protocols
Protocol A: NLRP3 Inflammasome Inhibition Assay (BMDMs)
Objective: Quantify 12-KLCA’s ability to prevent IL-1β secretion in macrophages.
Reagents:
-
Bone Marrow-Derived Macrophages (BMDMs)[3]
-
Priming Agent: LPS (Lipopolysaccharide)[3]
-
Activator: Nigericin (K+ efflux ionophore) or ATP
-
Controls: Dexamethasone (1 µM), MCC950 (Specific NLRP3 inhibitor, 100 nM)
Workflow:
-
Seeding: Plate BMDMs at
cells/mL in 12-well plates. Allow adherence overnight. -
Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3–4 hours.
-
Check: Pro-IL-1β and NLRP3 protein expression increases (Western Blot).
-
-
Drug Treatment: Wash cells. Add 12-KLCA (10, 30, 50 µM) in serum-free media containing 0.1% BSA (essential for solubility).
-
Incubation: 1 hour.
-
-
Activation (Signal 2): Add Nigericin (10 µM) for 45–60 minutes.
-
Harvest:
-
Supernatant: Analyze mature IL-1β via ELISA.
-
Lysate: Analyze Caspase-1 cleavage (p10/p20 fragments) via Western Blot.
-
Validation Criteria:
-
Success: 12-KLCA must dose-dependently reduce IL-1β secretion and Caspase-1 cleavage.
-
Specificity Check: 12-KLCA should not significantly inhibit TNF-α secretion if added after priming (as TNF-α is NF-κB driven/Signal 1), whereas it should inhibit IL-1β (Signal 2 driven).
Protocol B: VDR-Mediated IL-17A Suppression (T Cell / ILC3 Assay)
Objective: Confirm the unique VDR-dependent mechanism of 12-KLCA.
Reagents:
-
Mouse Splenic CD4+ T cells (differentiated to Th17) or ILC3s sorted from lamina propria.
-
Stimulation: Anti-CD3/CD28 beads + IL-6/TGF-β (for Th17 polarization).
Workflow:
-
Differentiation: Culture Naive CD4+ T cells under Th17 polarizing conditions for 3 days.
-
Treatment: Co-treat with 12-KLCA (10–50 µM) during differentiation.
-
Control: Co-treat with VDR Antagonist (e.g., ZK159222) to prove causality.
-
-
Readout:
-
qPCR: Measure Il17a, Rorc (RORγt).
-
Flow Cytometry: Intracellular staining for IL-17A and Foxp3.
-
Validation Criteria:
-
Causality: The VDR antagonist must reverse the suppressive effect of 12-KLCA.
Visualization: Experimental Workflow (BMDM)
Caption: Step-wise workflow for validating NLRP3 inhibition. Note the distinct timing of Priming vs. Activation.
Part 4: Data Interpretation & Troubleshooting
Critical Control: Solubility & Albumin
Bile acids like 12-KLCA are hydrophobic.
-
The Error: Dissolving 12-KLCA in DMSO and adding directly to serum-free media often causes micro-precipitation, leading to variable data or false toxicity.
-
The Fix: Always use media supplemented with 0.1% to 0.5% Fatty Acid-Free BSA during the treatment phase. Albumin acts as a physiological carrier, mimicking the in vivo environment.
Interpreting "Failure"
-
Scenario: 12-KLCA inhibits IL-1β but not TNF-α.
-
Interpretation: This is a positive result for specific NLRP3 inflammasome inhibition. TNF-α is largely driven by LPS (Signal 1). If 12-KLCA is added after LPS, it shouldn't affect TNF-α significantly. If it does inhibit TNF-α, it suggests it is also inhibiting TGR5-NF-κB signaling (Signal 1 interference).
-
-
Scenario: High toxicity (LDH release).
-
Interpretation: The concentration is likely >50 µM. Bile acids act as detergents at high concentrations. Titrate down to 10–25 µM.
-
References
-
Hang, S., et al. (2019). Bile acid metabolites control T(H)17 and T(reg) cell differentiation. Nature. [Link]
-
Duboc, H., et al. (2014). TGR5 agonists as potential therapeutics in inflammatory diseases.[1][6] Dove Medical Press. [Link]
-
Guo, C., et al. (2016). Bile Acids Control Inflammation and Metabolic Disorder through Inhibition of NLRP3 Inflammasome. Immunity. [Link]
-
Pols, T.W.H., et al. (2017).[2] Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor.[2] PLOS ONE. [Link][2]
-
Perino, A., & Schoonjans, K. (2015). TGR5 physiology and pharmacology. Trends in Pharmacological Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor | PLOS One [journals.plos.org]
- 3. Arachidonic acid inhibition of the NLRP3 inflammasome is a mechanism to explain the anti-inflammatory effects of fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Reproducing Findings on 12-Ketolithocholic Acid in Murine IBD Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for investigating the therapeutic potential of 12-Ketolithocholic acid (12-KLCA), a gut microbiota-derived metabolite, in preclinical models of Inflammatory Bowel Disease (IBD). We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible study design.
Introduction: The Gut Microbiome-Bile Acid Axis in IBD
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1] The pathogenesis is multifactorial, with growing evidence pointing to a critical interplay between the host immune system and the gut microbiome.[2] Intestinal microbiota dysbiosis is a well-established trigger in IBD.[3]
Bile acids, once viewed merely as dietary lipid emulsifiers, are now recognized as crucial signaling molecules. Primary bile acids are synthesized in the liver and are subsequently metabolized by the gut microbiota into a diverse pool of secondary bile acids.[4] In IBD patients, this metabolic process is often disrupted, leading to reduced levels of secondary bile acids like lithocholic acid (LCA) and its derivatives.[5] One such derivative, 12-KLCA, has recently emerged as a potent anti-inflammatory agent, offering a novel therapeutic avenue by targeting specific immune pathways that drive IBD.[6][7]
The Mechanism of Action: How 12-KLCA Quells Intestinal Inflammation
The anti-inflammatory effects of 12-KLCA are primarily mediated through its interaction with specific immune cell populations in the colon. Unlike some other bile acids that interact with receptors like FXR or GPBAR1, 12-KLCA exerts its influence through a distinct pathway involving Group 3 Innate Lymphoid Cells (ILC3s).[3][4]
ILC3s are critical for maintaining intestinal health, but they can also be a significant source of the pro-inflammatory cytokine IL-17A, a key player in IBD pathogenesis.[1][8] Studies have shown that patients with severe UC have diminished levels of 12-KLCA in the gut.[3] Mechanistically, 12-KLCA administration has been demonstrated to suppress the secretion of IL-17A from these colonic ILC3s.[6] This effect is associated with the upregulation of the Vitamin D Receptor (VDR), suggesting that 12-KLCA modulates ILC3 function via VDR signaling to ameliorate colitis.[6][9] While some oxo-derivatives of bile acids are known to act as inverse agonists for the transcription factor RORγt (a master regulator of Th17 and ILC3 differentiation), the primary described mechanism for 12-KLCA focuses on the VDR pathway in ILC3s.[4][6]
Comparative Guide: Selecting the Appropriate IBD Model
Reproducing the effects of 12-KLCA requires choosing an animal model that accurately reflects the compound's mechanism of action. The two most common chemically-induced colitis models are Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS).
| Feature | Dextran Sulfate Sodium (DSS) Model | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Model | Rationale for 12-KLCA Studies |
| Inducing Agent | DSS salt (36-50 kDa) administered in drinking water.[10] | TNBS, a haptenizing agent, in an ethanol solution administered intrarectally.[11][12] | - |
| Primary Mechanism | Direct epithelial cell toxicity, disruption of the mucosal barrier, leading to inflammation driven by luminal antigens.[13][14] | Ethanol breaks the mucosal barrier; TNBS haptenizes colonic proteins, triggering a T-cell mediated delayed-type hypersensitivity reaction.[12][15] | The DSS model's focus on epithelial damage and innate immune responses aligns well with 12-KLCA's role in modulating ILC3s and gut health.[6] |
| Immunological Profile | Primarily driven by innate immune cells, macrophages, and neutrophils. Resembles human Ulcerative Colitis. | Th1/Th17-dominant response.[8] Resembles human Crohn's Disease. | While Th17 cells are relevant, the direct link of 12-KLCA to ILC3s makes the DSS model a more direct starting point.[6] |
| Administration | Simple, non-invasive administration via drinking water.[13] | Technically more demanding intrarectal administration.[16] | DSS is highly reproducible and less technically variable, crucial for consistent compound testing.[13] |
| Typical Duration | Acute: 5-10 days.[14][17] Chronic: Multiple cycles of DSS administration.[13] | Acute: 3-7 days.[12] Chronic: Multiple administrations.[16] | The acute DSS model is sufficient to observe the potent anti-inflammatory effects of 12-KLCA.[6] |
Part 1: Induction of DSS Colitis and 12-KLCA Administration
This protocol is based on methodologies shown to be effective for evaluating 12-KLCA. [6][9]
-
Animal Model: Use 6 to 8-week-old male C57BL/6 mice, a commonly used and susceptible strain for DSS-induced colitis. [17]2. Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.
-
Group Allocation: Randomly allocate mice into at least three groups (n=8-12 per group for statistical power):
-
Control: Receive regular drinking water and vehicle control by oral gavage.
-
DSS + Vehicle: Receive DSS in drinking water and vehicle control by oral gavage.
-
DSS + 12-KLCA: Receive DSS in drinking water and 12-KLCA by oral gavage.
-
-
Colitis Induction: Prepare a 3% (w/v) solution of DSS (MW 36,000-50,000) in sterile drinking water. [9][14]Provide this solution ad libitum for 7 days, followed by a 1% DSS solution for 2 days. [9]Ensure fresh DSS solution is provided every 2-3 days.
-
12-KLCA Preparation and Administration:
Part 2: Assessment of Colitis Severity
Consistent monitoring is key to a self-validating system.
-
Daily Clinical Assessment (DAI Score): Record body weight, stool consistency, and the presence of fecal occult blood daily for each mouse. The Disease Activity Index (DAI) is the sum of these scores. [5][6]
Score Body Weight Loss (%) Stool Consistency Fecal Occult Blood 0 None Normal, well-formed pellets Negative 1 1-5% 2 5-10% Loose stools Positive 3 10-15% | 4 | >15% | Diarrhea | Gross rectal bleeding |
-
Macroscopic Evaluation (At Endpoint):
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections in a blinded manner using a validated scoring system to quantify inflammation and tissue damage. [6][19][20][21]
Parameter Score Description Inflammation Severity 0 None 1 Mild 2 Moderate 3 Severe Inflammation Extent 0 None 1 Mucosa 2 Mucosa and Submucosa 3 Transmural Crypt Damage 0 None 1 Basal 1/3 damaged 2 Basal 2/3 damaged 3 Only surface epithelium intact | | 4 | Loss of entire crypt and epithelium |
-
Part 3: Quantifying Inflammatory Infiltrates
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a reliable marker of neutrophil infiltration and inflammation. [22][23] 1. Harvest a pre-weighed section of the colon at the endpoint and snap-freeze in liquid nitrogen. [22] 2. Homogenize the tissue in a potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to extract the MPO. [22] 3. Centrifuge the homogenate and collect the supernatant. 4. Use a colorimetric assay with a substrate like o-dianisidine dihydrochloride. The change in absorbance, measured spectrophotometrically (e.g., at 460 nm), is proportional to MPO activity. [22] 5. Express results as MPO units per gram of tissue.
-
Flow Cytometry for ILC3 and Th17 Cells: This is critical to confirm the cellular mechanism of 12-KLCA.
-
Cell Isolation: Isolate lamina propria mononuclear cells from fresh colonic tissue using established protocols involving EDTA and collagenase digestion.
-
Staining:
-
For ILC3s , stain cells for surface markers (CD45, Linage cocktail [CD3, CD4, CD8, CD19, etc.], CD90.2) followed by intracellular staining for the transcription factor RORγt. The ILC3 population is identified as CD45+Lin−CD90.2+RORγt+. [6][9] * For Th17 cells , stain for CD45, CD3, and CD4, followed by intracellular staining for RORγt and IL-17A (after stimulation with PMA/Ionomycin). The Th17 population is CD45+CD3+CD4+RORγt+IL-17A+. [9][24][25] 3. Analysis: Acquire samples on a flow cytometer and analyze the percentage and absolute number of ILC3s and Th17 cells.
-
-
Data Interpretation and Expected Outcomes
A successful reproduction of the findings should yield the following results, summarized below.
| Parameter | DSS + Vehicle Group (Expected) | DSS + 12-KLCA Group (Expected) | Supporting Rationale |
| DAI Score | Significant increase over 9 days | Significantly lower DAI score vs. Vehicle | 12-KLCA reduces clinical signs of colitis. [6] |
| Body Weight | Significant loss (>10%) | Attenuated weight loss | Reduced systemic inflammation and morbidity. [6] |
| Colon Length | Significantly shortened | Significantly longer colon vs. Vehicle | Reduced inflammation, edema, and muscle thickening. [6][18] |
| Histology Score | High score (severe inflammation, crypt loss) | Significantly lower score vs. Vehicle | 12-KLCA protects against tissue damage. [6] |
| MPO Activity | Markedly elevated | Significantly lower MPO activity vs. Vehicle | Reduced neutrophil infiltration into the colon. [22] |
| ILC3-derived IL-17A | Elevated | Significantly reduced percentage of IL-17A+ ILC3s | Confirms the primary mechanism of action. [6] |
In Vitro Validation: RORγt Reporter Assay
To further investigate the molecular targets of 12-KLCA or related bile acids, an in vitro reporter assay can be employed. While the primary mechanism for 12-KLCA appears to be VDR-dependent, assessing activity on RORγt can rule out or confirm direct inverse agonism.
-
Principle: A cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with corresponding DNA-binding sites. [26]2. Methodology:
-
Culture and transfect the reporter cells according to manufacturer protocols. [27] 2. Treat the cells with varying concentrations of 12-KLCA, a known RORγt inverse agonist (positive control), and a vehicle control.
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Interpretation: A decrease in luciferase signal in the presence of 12-KLCA would suggest it acts as an inverse agonist or antagonist of RORγt. [26][28]
References
-
Jia, W., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Taylor & Francis Online. [Link]
-
Jia, W., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. PubMed Central. [Link]
-
Jia, W., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. ResearchGate. [Link]
-
Li, W., et al. (2025). Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation. National Institutes of Health. [Link]
-
Li, W., et al. (2025). Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation. PubMed. [Link]
-
Distrutti, E., et al. (2022). Bile Acids Activated Receptors in Inflammatory Bowel Disease. PubMed Central. [Link]
-
Marafini, I., et al. (2015). Role of Th17 Cells in the Pathogenesis of Human IBD. PubMed Central. [Link]
-
O'Connor, W., et al. (2010). Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production. PubMed Central. [Link]
-
Jia, W., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. PubMed. [Link]
-
Kim, J., et al. (2012). Experimental protocol for the induction of colitis in mice. ResearchGate. [Link]
-
Benoit, L., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PubMed Central. [Link]
-
Benoit, L., et al. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. PubMed Central. [Link]
-
Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. PubMed Central. [Link]
-
INDIGO Biosciences. Human RORγ Reporter Assay Kit. INDIGO Biosciences. [Link]
-
Scheiffele, F., & Fuss, I. J. (2002). Induction of TNBS colitis in mice. PubMed. [Link]
-
Zenewicz, L. A. (2013). Flow cytometric characterization of Th17 and Th1 subsets in intestinal and secondary lymphoid tissues. ResearchGate. [Link]
-
Chen, Y., et al. (2022). The role of Th17 cells in inflammatory bowel disease and the research progress. Frontiers in Immunology. [Link]
-
ResearchGate. (2019). Histological grading of colitis. ResearchGate. [Link]
-
Guo, Y., et al. (2023). Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment. MDPI. [Link]
-
Diva-portal.org. MPO measurements in DSS-treated mice. Diva-portal.org. [Link]
-
Huh, J. R., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PubMed Central. [Link]
-
Lee, Y., et al. (2015). Distinct inflammatory Th17 subsets emerge in autoimmunity and infection. PubMed Central. [Link]
-
Takis Biotech. TNBS-Induced Colitis Model. Takis Biotech. [Link]
-
Benoit, L., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. ResearchGate. [Link]
-
Benoit, L., et al. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. JoVE. [Link]
-
Harbour, S. N., et al. (2015). Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis. PNAS. [Link]
-
MP Biomedicals. (n.d.). Colitis Model Guidebook. MP Biomedicals. [Link]
-
Neurath, M. F. (2017). Th17 Cells in Inflammatory Bowel Disease: An Update for the Clinician. PubMed Central. [Link]
-
Araujo, F., et al. (2021). Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease. MDPI. [Link]
-
Abeomics. ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics. [Link]
-
Kim, H., et al. (2023). Development of dual GPBAR1 agonist and RORγt inverse agonist for the treatment of inflammatory bowel diseases. PubMed. [Link]
-
Huber, S., et al. (2018). Th17 Cell-Mediated Colitis Is Positively Regulated by Interferon Regulatory Factor 4 in a T Cell-Extrinsic Manner. Frontiers in Immunology. [Link]
-
GHAPP. (2024). GHAPPcast: The IL23/IL17 Cascade and Implications in the Pathogenesis of IBD. YouTube. [Link]
-
Wang, Y., et al. (2023). Establishment of a mouse model of inflammatory bowel disease using dextran sulfate sodium. Advances in Clinical and Experimental Medicine. [Link]
-
Becker, C., et al. (2018). Development of Reliable, Valid and Responsive Scoring Systems for Endoscopy and Histology in Animal Models for Inflammatory Bowel Disease. Journal of Crohn's and Colitis. [Link]
-
Charles River Laboratories. (n.d.). TNBS-Induced Colitis Model. Charles River Laboratories. [Link]
-
St厰er, U., et al. (2024). Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer. PubMed. [Link]
-
Metidji, A., et al. (2020). Gut Microbiome-Related Anti-Inflammatory Effects of Aryl Hydrocarbon Receptor Activation on Inflammatory Bowel Disease. MDPI. [Link]
-
Wang, Y., et al. (2019). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. CORE. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC. [Link]
-
Soroosh, P., et al. (2014). Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. PubMed Central. [Link]
-
Nature Protocol Exchange. (2014). Overview of Myeloperoxidase activity 96-well assay for rapid intestinal phenotyping. Nature Protocol Exchange. [Link]
Sources
- 1. Role of Th17 Cells in the Pathogenesis of Human IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of Th17 cells in inflammatory bowel disease and the research progress [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bile Acids Activated Receptors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
- 11. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advances.umw.edu.pl [advances.umw.edu.pl]
- 15. criver.com [criver.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Distinct inflammatory Th17 subsets emerge in autoimmunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to 12-Ketolithocholic Acid and Deoxycholic Acid in the Management of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Secondary Bile Acids in Intestinal Inflammation
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis (UC) and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract driven by a complex interplay of genetic, environmental, and microbial factors.[1][2][3] Emerging evidence has pinpointed the critical role of gut microbiota and their metabolites, particularly secondary bile acids, in the pathogenesis of IBD.[4][5][6][7] These bile acids, produced from primary bile acids by gut bacteria, can act as potent signaling molecules that modulate host immune responses and intestinal homeostasis.[1][4] However, not all secondary bile acids are created equal. This guide provides an in-depth, objective comparison of two such molecules, 12-Ketolithocholic acid (12-KetoLCA) and Deoxycholic acid (DCA), and their contrasting roles in colitis.
Patients with IBD often exhibit a disturbed bile acid profile, characterized by a decrease in secondary bile acids.[5][8][9] This has led to investigations into the therapeutic potential of supplementing specific secondary bile acids. While some, like 12-KetoLCA, show promise in ameliorating inflammation, others, such as DCA, have been implicated in exacerbating the disease, highlighting the need for a nuanced understanding of their individual mechanisms.[10][11][12]
12-Ketolithocholic Acid: A Novel Anti-Inflammatory Mediator
12-KetoLCA is a gut microbiota-derived metabolite of lithocholic acid that has recently emerged as a potent anti-inflammatory agent in the context of colitis.[10][13] Experimental evidence strongly suggests its therapeutic potential in mitigating the severity of intestinal inflammation.[1][10]
Mechanism of Action: VDR-Mediated Suppression of ILC3-Derived IL-17A
The primary anti-inflammatory mechanism of 12-KetoLCA involves the regulation of group 3 innate lymphoid cells (ILC3s), which are crucial for intestinal health.[10][13] In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of 12-KetoLCA was shown to significantly alleviate disease symptoms.[10] This protective effect is attributed to its ability to upregulate the expression of the Vitamin D Receptor (VDR) in colonic ILC3s.[1][10] The activation of VDR, in turn, suppresses the secretion of the pro-inflammatory cytokine IL-17A from these cells.[1][10]
dot digraph "12_KetoLCA_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"12_KetoLCA" [label="12-Ketolithocholic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ILC3" [label="Group 3 Innate\nLymphoid Cell (ILC3)", fillcolor="#F1F3F4", fontcolor="#202124"]; "VDR" [label="Vitamin D Receptor (VDR)\n(Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IL_17A" [label="IL-17A Secretion\n(Suppression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [label="Colonic Inflammation\n(Amelioration)", fillcolor="#FBBC05", fontcolor="#202124"];
"12_KetoLCA" -> "ILC3" [label=" Enters"]; "ILC3" -> "VDR" [label=" Induces"]; "VDR" -> "IL_17A" [label=" Inhibits"]; "IL_17A" -> "Inflammation" [style=dashed, arrowhead=none, label=" Leads to"]; } Caption: Signaling pathway of 12-KetoLCA in ameliorating colitis.
Experimental Evidence: Superior Efficacy Compared to DCA
A direct comparative study using a DSS-induced colitis mouse model demonstrated the superior efficacy of 12-KetoLCA over DCA.[10] Mice treated with 12-KetoLCA exhibited significant recovery in body weight, a lower disease activity index (DAI), and longer colon length compared to both the DSS control group and the DCA-treated group.[10] Histopathological analysis further confirmed that 12-KetoLCA dramatically reduced inflammatory cell infiltration and epithelial layer destruction in the colon, an effect not significantly observed with DCA treatment.[10]
Deoxycholic Acid: A Context-Dependent Modulator of Colitis
Deoxycholic acid (DCA) is one of the most abundant secondary bile acids in the human gut.[11] Its role in colitis is more complex and appears to be context-dependent, with some studies reporting pro-inflammatory effects while others suggest a potential for anti-inflammatory activity.[8][9][11]
Pro-Inflammatory Mechanisms of DCA
Several studies have implicated high concentrations of DCA in the exacerbation of colitis. The proposed pro-inflammatory mechanisms include:
-
NLRP3 Inflammasome Activation: DCA has been shown to induce the activation of the NLRP3 inflammasome in macrophages in a dose-dependent manner.[11][14] This leads to the production and release of the highly pro-inflammatory cytokine IL-1β, which plays a key role in the pathogenesis of IBD.[8][11]
-
M1 Macrophage Polarization: DCA can promote the polarization of macrophages towards a pro-inflammatory M1 phenotype.[14][15] M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to tissue damage in colitis.[14]
-
T-Cell Activation and Tuft Cell Reduction: In a DSS-induced colitis model, DCA treatment led to an increase in the proportion of CD3+ and CD4+ T cells and a decrease in the number of intestinal tuft cells.[8][9] The reduction in tuft cells may impair epithelial repair and weaken the intestinal mucosal barrier.[9]
dot digraph "DCA_Pro_Inflammatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"DCA" [label="Deoxycholic Acid (DCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Macrophage" [label="Macrophage", fillcolor="#F1F3F4", fontcolor="#202124"]; "NLRP3" [label="NLRP3 Inflammasome\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; "IL1b" [label="IL-1β Secretion", fillcolor="#FBBC05", fontcolor="#202124"]; "T_Cell" [label="CD3+ & CD4+ T-Cell\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; "Tuft_Cell" [label="Tuft Cell Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [label="Exacerbated Colonic\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"DCA" -> "Macrophage"; "Macrophage" -> "NLRP3" [label=" Induces"]; "NLRP3" -> "IL1b" [label=" Leads to"]; "DCA" -> "T_Cell"; "DCA" -> "Tuft_Cell"; "IL1b" -> "Inflammation"; "T_Cell" -> "Inflammation"; "Tuft_Cell" -> "Inflammation"; } Caption: Pro-inflammatory signaling pathways of DCA in colitis.
Potential Anti-Inflammatory Role of DCA
Contradictory to the pro-inflammatory findings, some studies have reported decreased levels of DCA in both serum and feces of IBD patients.[8][9] Furthermore, some experimental evidence suggests that DCA may exert anti-inflammatory effects, possibly through the activation of the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[9] TGR5 activation has been associated with the promotion of intestinal renewal and an increase in anti-inflammatory cytokines.[16] This suggests that the effect of DCA may be dose-dependent, with lower, physiological concentrations potentially being beneficial, while higher concentrations become detrimental.
Comparative Summary of Experimental Data
| Parameter | 12-Ketolithocholic Acid (12-KetoLCA) | Deoxycholic Acid (DCA) | Reference |
| Effect on Body Weight in DSS Colitis | Significant recovery | Less effective than 12-KetoLCA | [10] |
| Effect on Colon Length in DSS Colitis | Significant increase (amelioration) | No significant effect | [10] |
| Disease Activity Index (DAI) in DSS Colitis | Significantly lower | Less effective than 12-KetoLCA | [10] |
| Histopathological Score in DSS Colitis | Dramatically reduced | No significant effect | [10] |
| Primary Anti-inflammatory Mechanism | Upregulation of VDR, suppression of ILC3-derived IL-17A | Activation of TGR5 (potential) | [1][9][10] |
| Primary Pro-inflammatory Mechanism | Not reported | Activation of NLRP3 inflammasome, M1 macrophage polarization | [11][14] |
Experimental Protocols
DSS-Induced Colitis Mouse Model
The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible animal model for studying IBD.
Step-by-Step Methodology:
-
Animal Selection: Use 6-8 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-9 consecutive days.
-
Treatment Administration: Orally administer 12-KetoLCA, DCA, or a vehicle control daily, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the experimental period, euthanize the mice and collect colon tissue for length measurement, histopathological analysis, and molecular assays (e.g., qPCR for cytokine expression).
dot digraph "DSS_Colitis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start: C57BL/6 Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; "DSS" [label="Administer DSS in\nDrinking Water (5-9 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Daily Oral Gavage:\n- Vehicle\n- 12-KetoLCA\n- DCA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring" [label="Daily Monitoring:\n- Body Weight\n- Stool Consistency\n- Fecal Blood (DAI)", fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint" [label="Endpoint Analysis:\n- Colon Length\n- Histopathology\n- Molecular Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "DSS"; "DSS" -> "Treatment" [style=dashed, arrowhead=none]; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; } Caption: Experimental workflow for the DSS-induced colitis model.
Conclusion and Future Directions
The available evidence strongly suggests that 12-Ketolithocholic acid and Deoxycholic acid have divergent effects on colitis. 12-KetoLCA demonstrates a clear anti-inflammatory profile through a novel mechanism involving the VDR-mediated suppression of IL-17A from ILC3s, making it a promising candidate for further therapeutic development in IBD. In contrast, the role of DCA is more ambiguous. While potentially beneficial at physiological concentrations, high levels of DCA are associated with the exacerbation of colitis through the activation of pro-inflammatory pathways.
For researchers and drug development professionals, these findings underscore the importance of dissecting the specific roles of individual gut microbial metabolites. Future research should focus on:
-
Elucidating the dose-dependent effects of DCA in various models of colitis.
-
Investigating the therapeutic potential of modulating the gut microbiota to favor the production of beneficial secondary bile acids like 12-KetoLCA.
-
Exploring the synergistic or antagonistic effects of different bile acid combinations in the context of intestinal inflammation.
A deeper understanding of the bile acid-gut microbiota axis will be pivotal in developing novel and targeted therapies for IBD.
References
- Vertex AI Search. (n.d.). Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation.
- PubMed. (2023, February 15). Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1 β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis.
- MDPI. (2023, November 8). The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Deoxycholic Acid?.
- PubMed Central. (2023, December 8). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.
- Taylor & Francis Online. (2023, December 8). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.
- Frontiers. (n.d.). Deoxycholic Acid Triggers NLRP3 Inflammasome Activation and Aggravates DSS-Induced Colitis in Mice.
- Frontiers. (2022, July 6). The Effect of Lithocholic Acid on the Gut-Liver Axis.
- MDPI. (n.d.). Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment.
- PubMed Central. (2023, February 15). Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis.
- Baishideng Publishing Group. (n.d.). Effects and mechanism of Bifidobacterium on intestinal inflammation resulting from deoxycholic acid-induced M1 polarization of macrophages.
- ResearchGate. (2023, December). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.
- Semantic Scholar. (n.d.). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.
- PubMed. (2025, September 4). Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation.
- MDPI. (n.d.). Targeting Bile-Acid Metabolism: Nutritional and Microbial Approaches to Alleviate Ulcerative Colitis.
- PubMed. (2024, December 20). Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment.
- PubMed Central. (n.d.). Bile Acids, Intestinal Barrier Dysfunction, and Related Diseases.
- ASM Journals. (2023, March 21). Amelioration of Colitis by a Gut Bacterial Consortium Producing Anti-Inflammatory Secondary Bile Acids.
- Frontiers. (n.d.). Bile acids affect intestinal barrier function through FXR and TGR5.
- MDPI. (2021, September 9). Bile Acid–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside.
- PubMed Central. (n.d.). The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease.
- Taylor & Francis Online. (n.d.). Full article: Gut microbiota-related bile acid metabolism-FXR/TGR5 axis impacts the response to anti-α4β7-integrin therapy in humanized mice with colitis.
- American Physiological Society. (n.d.). Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon.
- MDPI. (n.d.). Crosstalk Between Bile Acids and Intestinal Epithelium: Multidimensional Roles of Farnesoid X Receptor and Takeda G Protein Receptor 5.
- ResearchGate. (2025, March 19). (PDF) Targeting Bile-Acid Metabolism: Nutritional and Microbial Approaches to Alleviate Ulcerative Colitis.
- Frontiers. (2020, June 12). Bile Acid Malabsorption and IBD.
- Taylor & Francis Online. (n.d.). Full article: Bile acids as modulators of gut microbiota composition and function.
- JCI Insight. (2024, January 23). Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression.
- American Physiological Society. (2018, August 1). Guts and Gall: Bile Acids in Regulation of Intestinal Epithelial Function in Health and Disease.
- eScholarship. (2015, March 1). The effects of a TGR5 agonist and a dipeptidyl peptidase IV inhibitor on dextran sulfate sodium-induced colitis in mice.
- MDPI. (2022, March 5). Bile Acids: Key Players in Inflammatory Bowel Diseases?.
- PubMed. (2024, January 23). Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression.
- ResearchGate. (n.d.). Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation.
- ResearchGate. (2025, August 6). Tu1262 Obeticholic Acid, a Farnesoid X Receptor Agonist, Reduces Bile Acid Synthesis in Patients With Primary Bile Acid Diarrhea | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bile-Acid Metabolism: Nutritional and Microbial Approaches to Alleviate Ulcerative Colitis | MDPI [mdpi.com]
- 5. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1 β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Deoxycholic Acid Triggers NLRP3 Inflammasome Activation and Aggravates DSS-Induced Colitis in Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. wjgnet.com [wjgnet.com]
- 15. Bile Acids, Intestinal Barrier Dysfunction, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
lithocholic acid versus 12-Ketolithocholic acid biological effects
Title: Comparative Analysis: Lithocholic Acid (LCA) versus 12-Ketolithocholic Acid (12-keto-LCA) in Biological Systems[1][2][3]
Executive Summary
This guide provides a technical comparison between Lithocholic Acid (LCA) and its oxidized metabolite/analog, 12-Ketolithocholic Acid (12-keto-LCA) (also chemically synonymous with 12-oxolithocholic acid or the oxidation product of deoxycholic acid).[1]
While LCA is classically characterized as a hydrophobic, cytotoxic bile acid with potent Vitamin D Receptor (VDR) agonism, 12-keto-LCA has emerged in recent literature (2023-2024) as a distinct, gut-microbiota-derived metabolite with a superior safety profile and specific immunomodulatory properties—particularly in the suppression of IL-17A production by group 3 innate lymphoid cells (ILC3s).[1]
Key Verdict:
-
Use LCA for: High-potency VDR activation (
~ nM range), TGR5 signaling studies, and inducing cholestatic liver injury models.[1] -
Use 12-keto-LCA for: Investigating mucosal immunity (ILC3 regulation), PXR-mediated detoxification pathways, and therapeutic development for ulcerative colitis where reduced cytotoxicity is required.[1]
Physicochemical & Metabolic Distinction
Understanding the structural difference is prerequisite to interpreting biological divergence.
| Feature | Lithocholic Acid (LCA) | 12-Ketolithocholic Acid (12-keto-LCA) |
| Chemical Structure | 3α-hydroxy-5β-cholan-24-oic acid | 3α-hydroxy-12-oxo-5β-cholan-24-oic acid |
| Functional Groups | C3-Hydroxyl | C3-Hydroxyl, C12-Ketone |
| Hydrophobicity | High (Most hydrophobic BA) | Moderate (Ketone increases polarity) |
| Primary Precursor | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) |
| Biosynthetic Enzyme | 7α-dehydroxylase (bacterial) | 12α-hydroxysteroid dehydrogenase (12α-HSDH) |
| Cytotoxicity | High (Causes DNA strand breaks, cholestasis) | Low to Moderate |
Biosynthetic Pathway Diagram
The following diagram illustrates the distinct origins of these two molecules within the gut microbiome ecosystem.
Figure 1: Divergent biosynthetic pathways.[1] LCA is derived from CDCA, whereas 12-keto-LCA is typically the oxidation product of DCA.[1]
Biological Performance Comparison
A. Nuclear Receptor Activation (VDR & PXR)
Both molecules act as ligands for nuclear receptors, but their affinity and downstream effects differ.[1]
-
Vitamin D Receptor (VDR):
-
LCA: Is one of the most potent endogenous VDR ligands. It activates VDR to induce CYP3A4 and SULT2A1 expression, a feedback mechanism to detoxify itself.
-
12-keto-LCA: Also activates VDR but is often investigated for its ability to upregulate VDR expression in specific immune cells (ILC3s), rather than just acting as a ligand for clearance.[1]
-
-
Pregnane X Receptor (PXR):
-
LCA: A low-potency PXR activator.[1][4] High concentrations (>100 µM) are often required for maximal effect, at which point toxicity becomes a confounder.[1]
-
12-keto-LCA: Acts as a PXR agonist with an EC50 of ~31.3 µM .[1][2][5] It is considered a more specific metabolic signal for PXR-mediated mucosal protection without the severe cytotoxicity of LCA.[1]
-
B. Immunomodulation (The Critical Differentiator)
Recent breakthrough studies (e.g., Gut Microbes, 2023) have positioned 12-keto-LCA as a superior therapeutic candidate for colitis.[1]
-
LCA: Generally suppresses Th1 activation but can be pro-inflammatory if barrier integrity is compromised.[1]
-
12-keto-LCA: Specifically targets Group 3 Innate Lymphoid Cells (ILC3s) .[1] It inhibits the secretion of IL-17A (a pro-inflammatory cytokine in colitis) by promoting VDR expression.[6] This activity is significantly more pronounced and "cleaner" (less toxic) than that of DCA or LCA.
Mechanistic Signaling Diagram
Figure 2: Differential signaling.[1] LCA drives potent detoxification loops but carries toxicity risks.[1] 12-keto-LCA leverages VDR/PXR for specific immune silencing in the gut.[1]
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Establish the safe therapeutic window for 12-keto-LCA vs. LCA.
-
Cell Line: Caco-2 (Human colorectal adenocarcinoma) or HepG2.[1]
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h. -
Preparation:
-
Treatment: Treat cells with gradient concentrations (1, 10, 50, 100, 200 µM) for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[1]
-
Expected Result: LCA should show significant toxicity (
µM).[1] 12-keto-LCA should maintain viability at significantly higher concentrations ( µM).[1]
Protocol B: Nuclear Receptor Transactivation Assay (Luciferase)
Objective: Quantify PXR/VDR activation.[1]
-
Transfection: Co-transfect HEK293T cells with:
-
Treatment: 24h post-transfection, treat cells with:
-
Assay: Lyse cells using Passive Lysis Buffer (Promega). Measure Firefly and Renilla luminescence.
-
Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla.
-
Validation: 12-keto-LCA should show dose-dependent PXR activation (EC50 ~30 µM). LCA should show potent VDR activation even at low concentrations.[1]
References
-
Gut Microbes (2023). "Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis."[1][3][6][7] Gut Microbes, 15(2).[1][3][8]
-
[1]
-
-
Cayman Chemical.
-
Journal of Lipid Research. "Bile acid activation of PXR and VDR: The structural basis for toxicity protection."
-
(General reference for Bile Acid/Nuclear Receptor interactions)[1]
-
-
Nature (2022). "Human gut bacteria produce TH17-modulating bile acid metabolites."[1] (Contextual reference for 3-oxo-LCA and related metabolites).
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution and Function of the NR1I Nuclear Hormone Receptor Subfamily (VDR, PXR, and CAR) with Respect to Metabolism of Xenobiotics and Endogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Product Comparison Guide: 12-KLCA vs. DCA in ILC3 Modulation
The following technical guide provides an in-depth comparison of 12-ketolithocholic acid (12-KLCA) and deoxycholic acid (DCA) in the context of Group 3 Innate Lymphoid Cell (ILC3) regulation.
Executive Summary
In the landscape of mucosal immunology, secondary bile acids (SBAs) have emerged as critical checkpoints for intestinal homeostasis. This guide contrasts two specific SBAs: 12-ketolithocholic acid (12-KLCA) and deoxycholic acid (DCA) .[1][2]
While both are microbiota-derived metabolites, they exhibit diametrically opposed effects on Group 3 Innate Lymphoid Cells (ILC3s). 12-KLCA acts as a potent anti-inflammatory agent by selectively engaging the Vitamin D Receptor (VDR) on ILC3s to suppress IL-17A. In contrast, DCA often functions as a pro-inflammatory driver or a null-modulator of the protective VDR pathway, frequently exacerbating barrier dysfunction.
Key Takeaway: For researchers targeting colitis resolution or ILC3 plasticity, 12-KLCA represents a therapeutic agonist for the VDR-ILC3 axis, whereas DCA serves as a model for dysbiosis-associated inflammation.
Mechanistic Divergence
The distinct biological outcomes of these two metabolites stem from their receptor selectivity and downstream signaling cascades.
12-KLCA: The VDR Agonist
12-KLCA is a derivative of lithocholic acid (LCA). Recent high-impact studies (e.g., Gut Microbes, 2023) identify it as a specific ligand for the Vitamin D Receptor (VDR) within ILC3s.
-
Mechanism: 12-KLCA enters the ILC3 cytosol and binds VDR. This complex translocates to the nucleus, binding to Vitamin D Response Elements (VDRE).
-
Transcriptional Effect: It directly represses the transcription of Il17a while maintaining or enhancing Il22 (crucial for epithelial repair).
-
Outcome: Prevention of Th17-like plasticity in ILC3s, reducing colonic inflammation.
DCA: The Pro-Inflammatory Counterpart
DCA is a secondary bile acid derived from cholic acid.
-
Mechanism: DCA typically signals through TGR5 (membrane) or FXR (nuclear), but it lacks the specific VDR-activating potency of 12-KLCA in the ILC3 context.
-
Direct vs. Indirect: While DCA can modulate myeloid cells (skewing macrophages to M1), its direct effect on ILC3s often fails to suppress IL-17A. High physiological concentrations of DCA are associated with cytotoxicity, DNA damage, and increased epithelial permeability.
-
Outcome: In comparative colitis models, DCA treatment fails to rescue colonic length or reduce histopathological scores, often correlating with disease exacerbation.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways of 12-KLCA and DCA in the gut microenvironment.
Caption: 12-KLCA selectively activates VDR to repress IL-17A in ILC3s, while DCA activates pro-inflammatory pathways in bystander cells.
Comparative Data Analysis
The following table synthesizes experimental data from murine colitis models (DSS-induced) and ex vivo ILC3 cultures.
| Feature | 12-KLCA (12-ketolithocholic acid) | DCA (Deoxycholic acid) |
| Primary Receptor | Vitamin D Receptor (VDR) (Agonist) | TGR5 / FXR (Variable) |
| Effect on ILC3s | Suppresses IL-17A; Maintains IL-22 | Minimal direct suppression; potential toxicity |
| Colitis Outcome | Protective: Restores colon length, reduces histology score | Non-Protective/Aggravating: No improvement or worsening |
| Mechanism | Transcriptional repression of Il17a via VDR | Macrophage polarization (M1); Barrier disruption |
| EC50 / Potency | High potency for VDR activation in ILC3s | Low/Negligible affinity for VDR |
| Physiological Context | Enriched in healthy/remission states | Enriched in high-fat diet / dysbiosis |
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize a self-validating system where 1,25(OH)2D3 (Calcitriol) serves as a positive control for VDR activation.
Ex Vivo ILC3 Isolation and Treatment Workflow
Objective: Determine the specific effect of 12-KLCA vs. DCA on cytokine secretion in sorted ILC3s.
Reagents:
-
Digestion Buffer: RPMI 1640 + 1 mg/mL Collagenase VIII + 50 µg/mL DNase I.
-
Flow Buffer: PBS + 2% FBS + 1mM EDTA.
-
Stimulation Cocktail: IL-23 (20 ng/mL) + IL-1β (20 ng/mL).
-
Metabolites: 12-KLCA (10 µM), DCA (10 µM), Vehicle (DMSO).
Step-by-Step Protocol:
-
Lamina Propria Preparation:
-
Harvest colons from C57BL/6 mice. Remove Peyer’s patches and fat.
-
Wash in PBS/EDTA (5mM) to remove epithelial cells (shaking, 37°C, 20 min).
-
Mince tissue and digest in Digestion Buffer (37°C, 45-60 min).
-
Filter through 70 µm strainer; enrich lymphocytes using a Percoll gradient (40%/80%).
-
-
FACS Sorting (The Critical Step):
-
Stain for Live/Dead , CD45 , Lineage (CD3, CD19, B220, Ly6G, CD11b, CD11c), CD90.2 , and RORγt (if using reporter mice) or CD127/NKp46 .
-
Gate: Live CD45+ Lin- CD90.2+ (ILC3s). Note: Sort purity must be >95% to rule out T-cell contamination.
-
-
Treatment & Culture:
-
Plate 5,000 ILC3s per well in U-bottom 96-well plates.
-
Induction: Add IL-23 + IL-1β (drivers of pathogenic IL-17).
-
Experimental Groups:
-
Group A: Vehicle (DMSO)
-
Group B: 12-KLCA (10 µM)
-
Group C: DCA (10 µM)
-
Group D: 1,25(OH)2D3 (100 nM) [Positive Control]
-
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Readout:
-
Supernatant: ELISA for IL-17A and IL-22.
-
Intracellular Staining: PMA/Ionomycin restimulation (4h) + Brefeldin A -> Fix/Perm -> Stain for IL-17A/IL-22.
-
Experimental Workflow Diagram
Caption: Workflow for isolating ILC3s and assessing differential cytokine regulation by bile acids.
References
-
Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source:[1][2] Gut Microbes (2023).[1][3] Link:[Link] Context: Primary source establishing 12-KLCA as a VDR agonist in ILC3s compared to DCA.
-
Bacterial metabolism of bile acids promotes generation of peripheral regulatory T cells. Source: Nature (2020). Link:[Link] Context: Provides broader context on 3-oxoLCA and IsoalloLCA, validating the class of bile acid metabolites as immune regulators.
-
R-spondin 3-mediated regulation of ILC3s. Source: Nature Immunology (2019). Link:[Link] Context: Background on ILC3 plasticity and the importance of IL-17A vs IL-22 balance in colitis.
Sources
- 1. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bile Acid Profiling: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics, bile acids have emerged as critical signaling molecules, extending their influence far beyond their classical role in digestion to modulate metabolism, inflammation, and gut microbiota.[1][2][3] The accurate profiling of these cholesterol-derived steroids is paramount for diagnosing and monitoring hepatobiliary and intestinal diseases, as well as for advancing drug development and metabolic research.[2][3][4]
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was a cornerstone for bile acid analysis. However, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revolutionized the field, rapidly becoming the mainstream technology.[2][5] This guide provides an in-depth, objective comparison of these two powerful techniques, grounded in experimental data and field-proven insights, to help you select the optimal platform for your research needs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now widely considered the gold standard for analyzing bile acid profiles in biological samples.[6][7]
The Fundamental Divide: Volatility and Polarity
The choice between GC-MS and LC-MS/MS for bile acid analysis hinges on a fundamental chemical principle: the physical state of the analyte.
-
Gas Chromatography (GC) requires analytes to be volatile and thermally stable to travel through the column. Bile acids, with their polar carboxyl and hydroxyl groups, are inherently non-volatile.[8][9] This necessitates a chemical modification step called derivatization to make them amenable to GC analysis.[8][9]
-
Liquid Chromatography (LC) separates analytes in their native, liquid phase. This makes it intrinsically well-suited for polar and non-volatile molecules like bile acids, completely bypassing the need for derivatization.[5][10]
This core difference dictates the entire analytical workflow, from sample preparation to data interpretation, and is the primary driver of the advantages and disadvantages of each technique.
Head-to-Head Comparison: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS | GC-MS | Rationale & Causality |
| Sample Preparation | Simple, high-throughput | Multi-step, complex, time-consuming | LC-MS/MS typically involves a straightforward "dilute-and-shoot" or protein precipitation approach.[7][11] GC-MS requires extensive derivatization (e.g., methylation and silylation) to increase analyte volatility, adding multiple steps and increasing the risk of analyte degradation or side-product formation.[8][9][12] |
| Derivatization | Not required | Mandatory | The polar nature of bile acids makes them non-volatile. Derivatization is essential to mask polar functional groups, a step that LC-MS/MS workflows avoid entirely.[10][9] |
| Bile Acid Coverage | Comprehensive: Unconjugated (free), glycine- and taurine-conjugated, sulfated, and glucuronidated forms.[1] | Limited: Primarily analyzes unconjugated bile acids. The harsh derivatization conditions can cleave conjugated forms, leading to an incomplete profile. | The mild conditions of LC-MS/MS preserve the integrity of fragile conjugated bile acids, which are physiologically abundant and crucial for understanding bile acid signaling and transport. |
| Isomer Separation | Challenging but achievable | Often provides superior resolution | The high efficiency of capillary GC columns can offer excellent separation of structurally similar isomers.[8][9] In LC-MS/MS, separating isomers with minor stereochemical differences requires careful method development, including specialized column chemistries and mobile phases.[1] However, advanced techniques like ion mobility spectrometry (IMS) can be coupled with LC-MS to enhance isomer separation.[13][14] |
| Sensitivity | Excellent (pg to ng/mL) | Good (ng/mL) | Modern LC-MS/MS instruments, especially triple quadrupoles operating in Multiple Reaction Monitoring (MRM) mode, offer exceptional sensitivity and specificity, allowing for the detection of low-abundance bile acids.[1][6][15] |
| Throughput | High | Low | The simple sample preparation and fast chromatographic runs (often <15 minutes) of LC-MS/MS methods make it ideal for large-scale clinical or metabolomics studies.[5][7] The lengthy derivatization and longer GC run times limit the throughput of GC-MS. |
| Robustness | Prone to matrix effects and column fouling from lipids. | Generally robust and less susceptible to ion suppression. | Co-eluting phospholipids and other lipids from biological matrices can cause ion suppression in the ESI source and build up on the LC column, affecting reproducibility.[1][11] The derivatization and extraction steps in GC-MS provide a significant sample cleanup, reducing matrix interference. |
| Data Analysis | Complex due to a large number of analytes and potential for in-source fragmentation. | Relatively straightforward due to cleaner spectra and established libraries. | The comprehensive nature of LC-MS/MS data requires sophisticated software for peak integration and quantification of dozens of bile acid species. GC-MS data benefits from well-established mass spectral libraries for confident identification. |
Experimental Workflow Comparison
The choice of technique fundamentally alters the path from sample to result. The following diagrams illustrate the stark contrast in workflows.
Caption: Comparative workflows for LC-MS/MS and GC-MS bile acid analysis.
Detailed Experimental Protocols
To provide a practical context, below are representative, self-validating protocols for both techniques.
Protocol 1: LC-MS/MS Profiling of Bile Acids in Human Plasma
This protocol is designed for high-throughput, quantitative analysis, emphasizing the inclusion of internal standards for accuracy.
-
Internal Standard (IS) Spiking: To 100 µL of plasma sample, add 10 µL of an internal standard mixture containing isotopically labeled bile acids (e.g., d4-GCA, d4-TCA, d4-CA).
-
Causality: Isotopically labeled internal standards co-elute with their endogenous counterparts and experience similar matrix effects and ionization efficiencies, providing the most accurate method for quantification by correcting for sample-to-sample variation during preparation and analysis.[1]
-
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[11]
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis. Some methods may include a drying and reconstitution step to concentrate the sample and improve sensitivity.[7][11]
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phases: Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium acetate. Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.[7][11]
-
Causality: Formic acid or ammonium acetate is added to the mobile phase to improve chromatographic peak shape and promote the formation of specific precursor ions ([M-H]⁻ in negative mode or [M+NH4]⁺ in positive mode), which enhances sensitivity and specificity during MS detection.[11]
-
-
Gradient: A shallow gradient is employed to separate the numerous bile acid isomers.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
-
Quality Control (QC): Analyze a pooled plasma QC sample every 10-15 injections to monitor system suitability, retention time stability, and signal intensity throughout the analytical run.
Protocol 2: GC-MS Profiling of Bile Acids in Feces
This protocol highlights the necessary derivatization steps for GC-based analysis.
-
Homogenization & Extraction: Homogenize a known weight of lyophilized feces. Extract bile acids using an appropriate solvent like pyridine, which is effective for both free acids and their salts.[12][17]
-
Saponification (Optional but Common): To analyze total bile acids (free + conjugated), the sample is hydrolyzed (saponified) with a strong base (e.g., NaOH) at an elevated temperature to cleave the glycine and taurine conjugates from the steroid core.
-
Causality: This step is necessary because conjugated bile acids are not directly analyzable by GC-MS. However, it results in the loss of crucial biological information about the conjugation status.
-
-
Derivatization: This is a critical two-step process.
-
Step 1: Methylation: The carboxyl group is esterified, for example, using diazomethane or methanolic HCl.
-
Step 2: Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10][9][12]
-
-
GC-MS Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or Rtx-50) is used for separation.[12]
-
Injection: Use a splitless injection mode for trace analysis.
-
Oven Program: A temperature gradient is programmed to separate the derivatized bile acids based on their boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode, often using Selected Ion Monitoring (SIM) for quantitative analysis.[12]
-
Causality: EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. SIM mode enhances sensitivity by monitoring only specific ions characteristic of each bile acid derivative.[12]
-
-
-
Quality Control (QC): A derivatized standard mixture should be run at the beginning and end of the sequence to verify derivatization efficiency and instrument performance.
Making the Right Choice for Your Research
The decision between LC-MS/MS and GC-MS is not merely about choosing an instrument, but about aligning the analytical strategy with the research question.
Caption: Decision tree for selecting the appropriate bile acid analysis technique.
Choose LC-MS/MS if:
-
Your research requires a comprehensive profile , including physiologically critical conjugated bile acids.
-
You are conducting large-scale studies (clinical, epidemiological, or large animal trials) where high throughput is essential.[5]
-
Your sample volume is limited, as LC-MS/MS methods are highly sensitive and often require less sample.[5]
-
You need to analyze a wide range of biological matrices like plasma, serum, urine, and tissue lysates.[4][18][19]
Consider GC-MS if:
-
Your primary focus is on a limited set of unconjugated bile acids , and you do not need to differentiate between their conjugated forms.
-
You require the highest possible chromatographic resolution for specific, challenging isomers and have the time for complex sample preparation.[8][9]
-
You are working in a lab where LC-MS/MS is not available, but a robust GC-MS system is.
Conclusion
For the vast majority of modern bile acid profiling applications, LC-MS/MS is the superior and recommended technique . Its ability to analyze the complete spectrum of conjugated and unconjugated bile acids with a simple, high-throughput workflow provides a far more biologically informative and practical solution. While GC-MS remains a powerful tool that laid the groundwork for bile acid analysis, its mandatory, harsh derivatization process and inability to analyze intact conjugated forms render it less suitable for the comprehensive and nuanced profiling demanded by today's research in drug development and metabolic disease.
References
-
Simple Analysis of Bile Acids by GC-MS. (2016). Restek. [Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology. [Link]
-
Analysis of Bile Acid by GC-MS. (n.d.). Shimadzu. [Link]
-
LC/MS/MS Method Package for Bile Acids. (n.d.). Shimadzu Corporation. [Link]
-
Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). National Institutes of Health (NIH). [Link]
-
Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry. (2001). Journal of Lipid Research. [Link]
-
eM283 Analysis of Bile Acid by GC-MS. (n.d.). Shimadzu Corporation. [Link]
-
Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (2020). PubMed. [Link]
-
Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). MDPI. [Link]
-
A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. (2023). Agilent. [Link]
-
Bile acid analysis. (n.d.). SCIEX. [Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers. [Link]
-
Analysis of Bile Acids Profile in Human Serum by Ultrafiltration Clean-up and LC-MS/MS. (2013). ResearchGate. [Link]
-
A Review of Analytical Platforms for Accurate Bile Acid Measurement. (2019). National Institutes of Health (NIH). [Link]
-
A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Ext. (2023). JSciMed Central. [Link]
-
Bile acid preparation and comprehensive analysis by high performance liquid chromatography – High-resolution mass spectrometry. (2020). ResearchGate. [Link]
-
LC-MS/MS Analysis of Bile Acids in In Vitro Samples. (n.d.). Springer Nature Experiments. [Link]
-
Clinical application of bile acid profile combined with lipid indices in metabolic dysfunction-associated steatotic liver disease. (2024). DOI. [Link]
-
Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. (n.d.). Esoterix. [Link]
-
Rapid separation of bile acid isomers via ion mobility mass spectrometry by complexing with spiramycin. (2024). PubMed. [Link]
-
Separation of bile acid isomers with differential mobility spectrometry. (n.d.). SCIEX. [Link]
-
Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LC-MS/MS. (n.d.). LabRulez LCMS. [Link]
-
Bile Acid Analysis and Its Role in Metabolic Health. (n.d.). IROA Technologies. [Link]
Sources
- 1. Bile acid analysis [sciex.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. iroatech.com [iroatech.com]
- 4. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. agilent.com [agilent.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Rapid separation of bile acid isomers via ion mobility mass spectrometry by complexing with spiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
Navigating the Metabolic Maze: A Comparative Guide to Cross-Species Differences in 12-Ketolithocholic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 12-Ketolithocholic Acid (12-KLCA)
12-Ketolithocholic acid (12-KLCA) is a secondary bile acid formed by the metabolic activity of the gut microbiota on primary bile acids.[1][2] It is a metabolite of deoxycholic acid (DCA) and has emerged as a significant signaling molecule, interacting with various nuclear receptors, including the pregnane X receptor (PXR) and the vitamin D receptor (VDR).[3][4][5] This interaction gives 12-KLCA a role in regulating inflammation, gut barrier integrity, and metabolic homeostasis.[6][7][8] Given its biological activities, understanding the factors that control its concentration and metabolic fate is of paramount importance in drug development and disease research.
However, the metabolism of bile acids, including 12-KLCA, exhibits substantial variation across species, complicating the extrapolation of data from animal models to humans.[9][10] This guide will dissect these differences, providing a clear framework for researchers.
The Core Metabolic Pathway of 12-KLCA
The central pathway for 12-KLCA metabolism involves the reversible oxidation and reduction of the 12-keto group, a reaction catalyzed by members of the hydroxysteroid dehydrogenase (HSD) enzyme family. The gut microbiota plays a crucial role in the initial formation of 12-KLCA from primary bile acids through deconjugation and 7α-dehydroxylation.[11][12]
Caption: General metabolic pathway of 12-KLCA formation and hepatic processing.
Comparative Metabolism: Humans vs. Rodent Models
Significant discrepancies exist in bile acid pools and metabolic enzyme activity between humans and commonly used rodent models like mice and rats. These differences can profoundly impact the physiological and pharmacological effects of 12-KLCA.
Key Areas of Species Divergence:
-
Bile Acid Composition: The overall bile acid pool differs significantly. Rodents, unlike humans, synthesize hydrophilic 6-hydroxylated muricholic acids (MCAs).[13][14] This fundamentally alters the signaling environment of the gut and liver. Humans lack the Cyp2c70 cytochrome responsible for MCA synthesis.[15]
-
Enzyme Orthologs and Activity: While the HSD family of enzymes is responsible for keto-group reduction, the specific orthologs, their expression levels, and substrate specificities can vary. For instance, the activity of 12α-hydroxysteroid dehydrogenases, which are critical for these transformations, can differ.
-
Conjugation Patterns: In humans, bile acids are predominantly conjugated with glycine, whereas in mice, taurine is the primary conjugate.[9][10] Rats exhibit a mix but with a significant portion remaining unconjugated.[9] This affects the solubility, transport, and microbial metabolism of bile acids.
-
Gut Microbiota: The composition and metabolic capacity of the gut microbiota, which are the primary producers of secondary bile acids like 12-KLCA, differ between humans and laboratory rodents.[7][9]
Data Summary: Cross-Species Comparison of Bile Acid Metabolism
| Feature | Human | Mouse | Rat |
| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | CA, CDCA, α- and β-muricholic acids (MCAs) | CA, CDCA, MCAs |
| Key Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA), Ursodeoxycholic acid (UDCA) | DCA, LCA, ω-muricholic acid | DCA, LCA, Hyodeoxycholic acid (HDCA) |
| 12-KLCA Precursor | Deoxycholic acid (DCA) | Deoxycholic acid (DCA) | Deoxycholic acid (DCA) |
| Dominant Conjugation | Glycine > Taurine | Taurine | Largely unconjugated, Taurine |
| Unique Metabolic Pathways | Sulfation is a major pathway.[10] | 6β-hydroxylation (forms MCAs).[10][14] | 6β-hydroxylation (forms MCAs).[10] |
| Key Receptor Interactions | PXR, VDR[3][5] | PXR, VDR | PXR |
Experimental Workflows for Assessing 12-KLCA Metabolism
To navigate these species differences, a robust experimental approach is necessary. The following protocols outline validated methods for characterizing 12-KLCA metabolism both in vitro and in vivo.
In Vitro Metabolism Using Liver Microsomes
This assay is fundamental for identifying the primary hepatic enzymes involved in 12-KLCA metabolism and determining species-specific metabolic rates.
Causality Behind Experimental Choices:
-
Liver Microsomes: This subcellular fraction is enriched with cytochrome P450 (CYP) and other phase I enzymes, providing a concentrated source of metabolic activity without the complexities of whole-cell transport.
-
NADPH/NADH Cofactors: HSD enzymes require either NADPH or NADH as cofactors for their reductive activity. Including both ensures that the activity of relevant enzymes is not limited by cofactor availability.
-
LC-MS/MS Analysis: This is the gold standard for accurately identifying and quantifying bile acid metabolites due to its high sensitivity and specificity.
Protocol: 12-KLCA Metabolism in Liver Microsomes
-
Preparation:
-
Thaw pooled liver microsomes (human, mouse, rat) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of 12-KLCA in a suitable solvent (e.g., DMSO).
-
Prepare a cofactor solution containing NADPH and NADH.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes (final concentration ~0.5 mg/mL), and 12-KLCA (final concentration ~10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the cofactor solution.
-
Incubate at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching & Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., d4-DCA).
-
Vortex thoroughly and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze samples using a validated LC-MS/MS method to quantify the disappearance of 12-KLCA and the appearance of its metabolites.
-
Caption: Workflow for in vitro metabolism of 12-KLCA.
In Vivo Assessment in Animal Models
In vivo studies are essential to understand the complete picture of 12-KLCA disposition, including the interplay between hepatic metabolism, gut microbial production, and excretion.
Causality Behind Experimental Choices:
-
Acclimation Period: A sufficient acclimation period is crucial to minimize stress-related physiological changes that could alter gut motility and metabolism.
-
Metabolic Cages: These are required for the separate and accurate collection of urine and feces, which is critical for mass balance and excretion studies.
-
Multiple Matrix Sampling: Analyzing blood, urine, feces, and bile provides a comprehensive view of the absorption, distribution, metabolism, and excretion (ADME) profile of 12-KLCA.
Protocol: In Vivo 12-KLCA Disposition in Mice
-
Animal Acclimation:
-
Acclimate male C57BL/6 mice to individual metabolic cages for at least 3 days prior to the study.
-
-
Dosing:
-
Administer a single oral gavage dose of 12-KLCA (e.g., 10 mg/kg) or vehicle control. For enhanced detection, a stable isotope-labeled version of 12-KLCA can be used.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect terminal blood samples via cardiac puncture at the end of the study.
-
Collect liver and gallbladder (for bile) samples.
-
-
Sample Processing:
-
Process blood to plasma.
-
Homogenize feces and extract with an appropriate solvent.
-
Extract bile acids from all matrices using a solid-phase extraction (SPE) or liquid-liquid extraction method.
-
-
Analysis:
-
Analyze the processed samples by LC-MS/MS to determine the concentrations of 12-KLCA and its key metabolites in each matrix over time.
-
Caption: Workflow for in vivo assessment of 12-KLCA metabolism.
Implications for Drug Development and Preclinical Research
The pronounced species differences in bile acid metabolism have direct and significant consequences for preclinical research:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A drug that modulates 12-KLCA levels in mice may have a different effect in humans due to the different baseline bile acid pool and metabolic pathways.
-
Toxicity Studies: The detoxification pathways for bile acids, such as sulfation in humans versus hydroxylation in rodents, mean that the safety profile of a compound that interacts with bile acid metabolism may not be accurately predicted by animal models.[10]
-
Efficacy of Therapeutics: For drugs targeting bile acid-related signaling pathways (e.g., FXR, TGR5, VDR), the different composition of the bile acid pool in rodents can lead to misleading efficacy results.[13][16]
A thorough understanding of the species-specific metabolism of 12-KLCA is not merely an academic exercise; it is a prerequisite for the successful translation of preclinical research into clinical applications. Researchers must be cautious when extrapolating findings from rodent models to humans and should employ a multi-faceted experimental approach to characterize these differences.[7][9] By recognizing the unique metabolic landscape of each species, we can design more predictive nonclinical studies, leading to safer and more effective therapeutics.
References
-
Stenman, L. K., et al. (2020). Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism. Journal of Lipid Research, 61(4), 493-504. Retrieved February 7, 2026, from [Link]
-
Wei, M., et al. (2023). Comparative profiling of serum, urine, and feces bile acids in humans, rats, and mice. Journal of Pharmaceutical Analysis, 13(5), 465-476. Retrieved February 7, 2026, from [Link]
-
Björkhem, I. (2016). Understanding mouse bile acid formation: Is it time to unwind why mice and rats make muricholic acids? Journal of Lipid Research, 57(10), 1774-1776. Retrieved February 7, 2026, from [Link]
-
Roy, C., et al. (2018). Species differences in bile acids II. Bile acid metabolism. Toxicology and Applied Pharmacology, 356, 129-141. Retrieved February 7, 2026, from [Link]
-
Das, A., et al. (2023). Humanized mouse liver reveals endothelial control of essential hepatic metabolic functions. Nature Communications, 14(1), 589. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes, 15(2), 2290315. Retrieved February 7, 2026, from [Link]
-
12-Ketolithocholic Acid. (n.d.). Rupa Health. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes, 15(2), 2290315. Retrieved February 7, 2026, from [Link]
-
Li, D., et al. (2024). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. Metabolites, 14(1), 32. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2022). The Effect of Lithocholic Acid on the Gut-Liver Axis. Frontiers in Pharmacology, 13, 913333. Retrieved February 7, 2026, from [Link]
-
Li, D., et al. (2024). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. Metabolites, 14(1), 32. Retrieved February 7, 2026, from [Link]
-
Stenman, L. K., et al. (2020). Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism. Journal of Lipid Research, 61(4), 493-504. Retrieved February 7, 2026, from [Link]
-
Ridlon, J. M., et al. (2014). The role of the gut microbiota in bile acid metabolism. Journal of Lipid Research, 55(11), 2298-2310. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2022). The Effect of Lithocholic Acid on the Gut-Liver Axis. Frontiers in Pharmacology, 13, 913333. Retrieved February 7, 2026, from [Link]
-
Wahlström, A., et al. (2016). The gut microbiota and bile acid metabolism. Gastroenterology, 150(7), 1489-1504. Retrieved February 7, 2026, from [Link]
Sources
- 1. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Species differences in bile acids II. Bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Humanized mouse liver reveals endothelial control of essential hepatic metabolic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: 12-Ketolithocholic Acid Disposal and Waste Management
Executive Summary & Chemical Profile
This guide provides an operational framework for the safe disposal of 12-Ketolithocholic acid (CAS: 5130-29-0).[1] While often classified as a low-hazard steroid derivative, its lipophilic nature and biological activity (TGR5 agonism, metabolic modulation) necessitate strict containment to prevent environmental bioaccumulation and unintended cross-contamination in the laboratory.
The Core Directive: Treat 12-KLCA as a bioactive organic contaminant. Disposal must prioritize high-temperature incineration over aqueous discharge.[1]
Chemical Identity & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 5130-29-0 | Use for waste manifesting.[1][2] |
| Molecular Formula | C₂₄H₃₈O₄ | Steroid nucleus requires thermal destruction.[1] |
| Solubility | DMSO, Ethanol, DMF | Hydrophobic: Will adhere to plastic/glass.[1] Water rinse is ineffective. |
| GHS Classification | Warning (Acute Tox.[1][3] 4) | H302: Harmful if swallowed.[1][3] Avoid dust generation.[4][5] |
| RCRA Status | Non-listed (Process Knowledge) | Dispose as Non-Regulated Organic Waste unless mixed with listed solvents.[1] |
Pre-Disposal Risk Assessment
Before disposal, you must categorize the waste stream. The disposal route is dictated by the matrix (solvent or biological medium) rather than the compound itself.[6]
The "Self-Validating" Segregation System
To ensure compliance, ask these three questions before binning:
-
Is it Biological? (Used in cell culture/tissue?)
Red Bag/Biohazard Path . -
Is it Halogenated? (Dissolved in DCM/Chloroform?)
Halogenated Solvent Path . -
Is it Solid/Stock? (Pure powder or contaminated debris?)
Solid Chemical Path .
Senior Scientist Insight: 12-KLCA is highly lipophilic.[1] If you rinse a weighing boat with water, the compound remains on the boat. Protocol: Rinse all glassware/plastics with a small volume of Ethanol or DMSO into the liquid waste stream before washing or disposal. This ensures the solid waste (boat/tip) is truly "empty" and the compound is contained in the solvent waste.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance & Debris)
Applicable to: Expired stocks, spill cleanup materials, contaminated gloves, weighing boats.[1]
-
Containment: Place solid waste in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Labeling: Label as "Solid Chemical Waste: Debris contaminated with 12-Ketolithocholic Acid."
-
Disposal Action: Seal and place in the Chemical Waste Drum destined for Incineration .
-
Critical: Do NOT place in regular trash. Do NOT autoclave (autoclaving does not destroy the steroid nucleus; it only sterilizes bacteria).
-
Scenario B: Liquid Waste (Stock Solutions & Mother Liquors)
Applicable to: HPLC waste, unused DMSO/Ethanol stocks.
-
Segregation: Determine the solvent carrier.
-
DMSO/Ethanol/Methanol: Segregate into Non-Halogenated Organic waste.
-
Dichloromethane/Chloroform: Segregate into Halogenated Organic waste.
-
-
Container: High-density polyethylene (HDPE) or glass carboys. Ensure cap is vented if waste is reactive (unlikely here, but good practice).
-
Labeling: List all components. Example: "Waste Ethanol (99%), 12-Ketolithocholic Acid (<1%)."
-
Disposal Action: Transfer to EHS for Fuel Blending/Incineration .
Scenario C: Biological Media (Cell Culture Waste)
Applicable to: Media containing 12-KLCA used in TGR5 assays.[1]
-
Deactivation: Add bleach (final concentration 10%) to the liquid media.[7] Allow to sit for 20 minutes.
-
Note: Bleach kills the biologicals but may oxidize rather than destroy the 12-KLCA.
-
-
Disposal Action:
-
Low Concentration (<10 µM): Can typically be sewered with copious water after bleaching (consult local EHS).
-
High Concentration (>10 µM): Collect as Aqueous Chemical Waste to prevent environmental loading.
-
Emergency Spill Management
Immediate Action: Isolate the area. Do not breathe dust.
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 mask (if powder is aerosolized).
-
Dry Spill:
-
Cover with wet paper towels (dampened with ethanol) to prevent dust dispersion.
-
Scoop up slurry and place in a hazardous waste bag.
-
Clean surface with 70% Ethanol (Water alone will smear the hydrophobic compound).
-
-
Liquid Spill:
-
Absorb with vermiculite or polypropylene pads.
-
Place saturated absorbents in a sealed bag labeled "Hazardous Waste - Debris."
-
Visual Decision Logic (Workflow)
The following diagram outlines the decision-making process for disposing of 12-KLCA, ensuring the correct stream is selected based on the matrix.
Figure 1: Decision logic for 12-KLCA waste streams. Note the convergence on Incineration to ensure destruction of the steroid nucleus.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3080612, 12-Ketolithocholic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Exposome-Explorer - 12-Ketolithocholic acid (Compound) [exposome-explorer.iarc.fr]
- 3. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. reddit.com [reddit.com]
- 7. Biohazardous Waste | Research Safety [researchsafety.uky.edu]
Personal protective equipment for handling 12-Ketolithocholic acid
Navigating the frontiers of drug development and metabolic research requires not only scientific acumen but also an unwavering commitment to safety. As researchers, our primary responsibility is to ensure a safe laboratory environment for ourselves and our colleagues. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 12-Ketolithocholic acid (12-KLCA), a bile acid metabolite of growing interest in metabolic and gut microbiota research.[1][2] This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to empower you with the knowledge to handle this compound with confidence and care.
Understanding the Hazards of 12-Ketolithocholic Acid
12-Ketolithocholic acid is a secondary bile acid derivative involved in lipid metabolism.[3] While its toxicological profile has not been as extensively studied as some other bile acids, the available information provides a clear directive for cautious handling. The primary identified hazard according to the Globally Harmonized System (GHS) is Acute Toxicity, Oral (Category 4) , with the hazard statement "H302: Harmful if swallowed."
While a specific Safety Data Sheet (SDS) for 12-Ketolithocholic acid indicates that no special precautions are necessary if used correctly and that respiratory protection is not required, it is a cornerstone of laboratory safety to consider the hazards of structurally similar compounds.[4] SDSs for the related compounds Lithocholic acid and 7-Ketolithocholic acid recommend more comprehensive protective measures to avoid contact with skin and eyes and to prevent inhalation of dust.[5][6] Therefore, this guide adopts a conservative, best-practice approach that prioritizes minimizing all potential routes of exposure.
Core Principles for Handling 12-Ketolithocholic Acid
-
Containment: The primary objective is to prevent the compound, particularly in its powdered form, from becoming airborne or coming into contact with skin and eyes. All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.[5]
-
Hygiene: Strict personal hygiene is critical. Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][6]
-
Avoidance of Cross-Contamination: Contaminated PPE and equipment should be handled and decontaminated or disposed of in a manner that prevents the spread of the chemical to other surfaces or personnel.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is contingent on the specific task being performed. The following table outlines the recommended PPE for common laboratory procedures involving 12-Ketolithocholic acid.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields (minimum); safety goggles recommended. | Nitrile gloves (double-gloving recommended). | Fully buttoned laboratory coat. | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved N95 respirator is advised.[7] |
| Dissolving & Solution Preparation | Safety goggles. | Nitrile gloves. | Fully buttoned laboratory coat. | Recommended to be performed in a chemical fume hood. |
| Cell Culture & In Vitro Assays | Safety glasses with side shields. | Nitrile gloves. | Fully buttoned laboratory coat. | Not generally required. |
| In Vivo Dosing (e.g., gavage) | Safety goggles and face shield. | Nitrile gloves. | Fully buttoned laboratory coat. | Not generally required. |
| Waste Disposal & Decontamination | Safety goggles. | Nitrile gloves. | Fully buttoned laboratory coat. | Not generally required. |
Note on Gloves: The SDS for 12-Ketolithocholic acid does not provide specific recommendations for glove material due to a lack of testing.[4] However, nitrile gloves are a standard and generally effective choice for handling powdered chemicals in a laboratory setting.[6] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.
Procedural Guidance: Donning and Doffing PPE
A disciplined approach to putting on and removing PPE is fundamental to preventing exposure.
Donning Sequence:
-
Lab Coat: Put on a clean, fully buttoned laboratory coat.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in the designated area):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again peeling them from the cuff and turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 12-Ketolithocholic acid.
Caption: PPE selection workflow for 12-Ketolithocholic acid.
Operational and Disposal Plans
Handling Operations:
-
Preparation: Before handling, ensure that a current Safety Data Sheet is accessible.[8] Prepare your workspace by covering it with absorbent, disposable bench paper. Ensure that a designated waste container is within reach.
-
Weighing: Use a ventilated balance enclosure or a chemical fume hood to weigh the solid compound. Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Spills: In the event of a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area thoroughly.
Disposal Plan:
-
Contaminated PPE: Disposable PPE such as gloves, bench paper, and weigh boats should be placed in a sealed bag or container and disposed of as chemical waste.
-
Excess Material: Unused 12-Ketolithocholic acid and contaminated solutions should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[5][9] Do not pour bile acid solutions down the drain.[7]
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 12-Ketolithocholic acid, ensuring that their valuable scientific contributions are achieved without compromising personal or environmental safety.
References
- Material Safety Data Sheet Lithocholic acid, 98%. Exposome-Explorer.
- Material Safety Data Sheet of 7-Ketolithocholic acid. AbMole BioScience.
- CAT 927 - Lithocholic acid - SAFETY DATA SHEET. British Pharmacopoeia Commission.
- 12-keto Lithocholic Acid. Cayman Chemical.
- SAFETY DATA SHEET - Lithocholic acid. Sigma-Aldrich.
- CAS 5130-29-0: 12-Ketolithocholic acid. CymitQuimica.
- SAFETY DATA SHEET - Lithocholic Acid. FUJIFILM Wako Chemicals.
- Safety Data Sheet - 12-keto Lithocholic Acid. Cayman Chemical.
- Safety Data Sheet: Lithocholic acid ≥98 %. Carl ROTH.
- 12-Ketodeoxycholic acid (12-Ketolithocholic acid). MedChemExpress.
- Bile Salts Safety D
- SAFETY DATA SHEET - Bile Acids Assay Kit. Assay Genie.
- Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcer
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Complying With OSHA's Hazardous M
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 7. assaygenie.com [assaygenie.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
